molecular formula C20H40N4O6 B11828140 Amine-PEG4-Desthiobiotin

Amine-PEG4-Desthiobiotin

カタログ番号: B11828140
分子量: 432.6 g/mol
InChIキー: DQZZCBCJTNOZDL-ZWKOTPCHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Amine-PEG4-Desthiobiotin is a useful research compound. Its molecular formula is C20H40N4O6 and its molecular weight is 432.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C20H40N4O6

分子量

432.6 g/mol

IUPAC名

N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide

InChI

InChI=1S/C20H40N4O6/c1-17-18(24-20(26)23-17)5-3-2-4-6-19(25)22-8-10-28-12-14-30-16-15-29-13-11-27-9-7-21/h17-18H,2-16,21H2,1H3,(H,22,25)(H2,23,24,26)/t17-,18+/m0/s1

InChIキー

DQZZCBCJTNOZDL-ZWKOTPCHSA-N

異性体SMILES

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCN

正規SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCN

製品の起源

United States

Foundational & Exploratory

Amine-PEG4-Desthiobiotin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Amine-PEG4-Desthiobiotin, a versatile tool in modern life sciences research. This document details its chemical structure, physicochemical properties, and key applications, with a focus on affinity purification and its emerging role in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and visual workflows are provided to facilitate its practical implementation in the laboratory.

Core Concepts: Structure and Properties

This compound is a trifunctional molecule consisting of a desthiobiotin moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine group. Each component contributes to its utility in bioconjugation and affinity-based applications.

The desthiobiotin group is a sulfur-free analog of biotin (B1667282) (Vitamin H) that binds to streptavidin with high specificity but with a lower affinity compared to the nearly irreversible biotin-streptavidin interaction.[1] This key difference allows for the gentle and competitive elution of desthiobiotinylated molecules from streptavidin supports using free biotin, thus preserving the integrity and function of the purified proteins and their complexes.[1]

The PEG4 spacer arm , a hydrophilic chain of four ethylene (B1197577) glycol units, enhances the water solubility of the molecule and the biomolecules it is conjugated to.[2] This spacer also minimizes steric hindrance, providing better access for the desthiobiotin tag to bind to streptavidin.

The terminal primary amine (-NH2) serves as a versatile reactive handle for conjugation to various functional groups on biomolecules, most commonly carboxyl groups found on proteins (e.g., on aspartate and glutamate (B1630785) residues or the C-terminus).

Chemical Structure

IUPAC Name: N-(14-amino-3,6,9,12-tetraoxatetradecyl)-6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanamide[3]

SMILES Code: O=C(NCCOCCOCCOCCOCCN)CCCCC--INVALID-LINK--N1">C@HNC1=O[3][4]

InChI Key: DQZZCBCJTNOZDL-ZWKOTPCHSA-N[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Weight 432.56 g/mol [3]
Molecular Formula C20H40N4O6[3][4]
CAS Number 2306109-91-9[3][4]
Appearance White powder or semi-solid[2]
Solubility Soluble in water, DMSO, and DMF[2]
Storage Store at -20°C, desiccated[2]

Key Applications and Experimental Protocols

This compound is a valuable reagent for a range of applications, primarily centered around its ability to act as a reversible affinity tag.

Protein Desthiobiotinylation via EDC Chemistry

The primary amine of this compound can be covalently linked to carboxyl groups on a protein of interest using the zero-length crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction forms a stable amide bond.

Materials:

  • Protein of interest in a carboxyl- and amine-free buffer (e.g., MES buffer, pH 4.7-6.0)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase efficiency)

  • Reaction Buffer (e.g., 0.1 M MES, pH 5.5)

  • Quenching solution (e.g., hydroxylamine (B1172632) or a primary amine-containing buffer like Tris)

  • Desalting columns or dialysis equipment for buffer exchange

Procedure:

  • Protein Preparation: Ensure the protein sample is in an appropriate amine- and carboxyl-free buffer at a suitable concentration (typically 1-5 mg/mL).

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound in DMSO or the reaction buffer.

    • Immediately before use, prepare a stock solution of EDC in the reaction buffer. If using NHS or Sulfo-NHS, it can be added to the EDC solution.

  • Reaction Setup:

    • Add a 20- to 100-fold molar excess of this compound to the protein solution. Mix gently.

    • Add a 2- to 10-fold molar excess of EDC (and NHS/Sulfo-NHS) to the protein/amine-PEG4-desthiobiotin mixture. Mix gently. The final reaction volume should be kept as small as practical to maintain high concentrations.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching: Stop the reaction by adding a quenching solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess and unreacted reagents by buffer exchange using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Verification (Optional): The extent of labeling can be assessed by methods such as HABA/avidin assays, mass spectrometry, or Western blot analysis using streptavidin-HRP.

Affinity Purification and Pull-Down Assays

Desthiobiotinylated proteins can be used as "bait" to capture interacting partners ("prey") from complex biological samples like cell lysates. The entire complex is then isolated using streptavidin-coated beads.

Materials:

  • Desthiobiotinylated "bait" protein

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Cell lysate containing "prey" proteins

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (Binding/Wash Buffer containing 2-10 mM free d-biotin)

  • Microcentrifuge tubes

  • Magnetic rack (for magnetic beads) or centrifuge

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube.

    • Wash the beads two to three times with Binding/Wash Buffer to remove preservatives. For magnetic beads, use a magnetic rack to separate the beads from the supernatant. For agarose resin, centrifuge at a low speed (e.g., 1000 x g) for 1-2 minutes.

  • Immobilization of Bait Protein:

    • Add the desthiobiotinylated bait protein to the washed streptavidin beads.

    • Incubate for 30-60 minutes at room temperature with gentle rotation to allow the bait protein to bind to the beads.

  • Washing Unbound Bait: Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.

  • Binding of Prey Protein:

    • Add the cell lysate containing the prey proteins to the beads now coupled with the bait protein.

    • Incubate for 1-3 hours at 4°C with gentle rotation to allow the bait-prey interaction to occur.

  • Washing Non-specific Binders: Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Add the Elution Buffer (containing free biotin) to the beads.

    • Incubate for 15-30 minutes at room temperature with gentle agitation. The free biotin will competitively displace the desthiobiotinylated bait-prey complex from the streptavidin beads.

    • Separate the beads (using a magnetic rack or centrifugation) and collect the supernatant containing the eluted bait and prey proteins.

  • Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting prey proteins.

PROTAC Development

This compound serves as a versatile linker in the synthesis of PROTACs.[4] A PROTAC is a heterobifunctional molecule that brings a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The amine group of this compound can be readily coupled to either the target protein ligand or the E3 ligase ligand to form the final PROTAC molecule. The PEG4 linker provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Visualizing Workflows and Pathways

Protein Pull-Down Assay Workflow

The following diagram illustrates the key steps in a typical pull-down assay using a desthiobiotinylated bait protein.

PullDownWorkflow cluster_prep Preparation cluster_capture Capture cluster_elution Elution & Analysis Bait Bait Protein DesthioBait Desthiobiotinylated Bait Protein Bait->DesthioBait Conjugation AminePEG4 Amine-PEG4- Desthiobiotin AminePEG4->DesthioBait EDC EDC EDC->DesthioBait ImmobilizedBait Immobilized Bait DesthioBait->ImmobilizedBait Immobilization StreptavidinBeads Streptavidin Beads StreptavidinBeads->ImmobilizedBait BaitPreyComplex Bait-Prey Complex on Beads ImmobilizedBait->BaitPreyComplex Incubation CellLysate Cell Lysate (with Prey) CellLysate->BaitPreyComplex Wash Wash Steps BaitPreyComplex->Wash Remove Non-specific BiotinElution Biotin Elution Wash->BiotinElution ElutedComplex Eluted Bait-Prey Complex BiotinElution->ElutedComplex Competitive Displacement Analysis Downstream Analysis (SDS-PAGE, MS) ElutedComplex->Analysis

Caption: Workflow of a pull-down assay using this compound.

PROTAC-Mediated Protein Degradation

This diagram illustrates the general mechanism of action for a PROTAC utilizing a linker derived from this compound.

PROTAC_Mechanism cluster_protac PROTAC POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Proteasome Proteasome POI->Proteasome Targeted for Degradation E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex POILigand POI Ligand Linker Amine-PEG4- Desthiobiotin Derived Linker POILigand->Linker E3Ligand E3 Ligase Ligand Linker->E3Ligand Linker->TernaryComplex Ubiquitination Polyubiquitination TernaryComplex->Ubiquitination Ub Ubiquitin Ub->Ubiquitination Ubiquitination->POI adds Ub chain Degradation Degradation of POI Proteasome->Degradation

Caption: PROTAC mechanism with an this compound-derived linker.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound.

Table 1: Binding Affinities of Biotin and Desthiobiotin to Streptavidin
LigandDissociation Constant (Kd)Elution ConditionsReference(s)
Biotin~10⁻¹⁵ MHarsh, denaturing (e.g., low pH, high concentrations of chaotropic agents)
Desthiobiotin~10⁻¹¹ MMild, competitive elution with free biotin
Table 2: Recommended Molar Excess for Labeling Reactions
ReagentMolar Excess over ProteinPurposeReference(s)
This compound20-100 foldTo ensure efficient labeling of carboxyl groups
EDC2-10 foldTo activate a limited number of carboxyl groups and minimize protein polymerization

Conclusion

This compound is a powerful and versatile reagent for researchers in molecular biology, proteomics, and drug discovery. Its unique combination of a reactive amine handle, a solubilizing PEG spacer, and a reversibly binding desthiobiotin tag makes it an ideal choice for a wide range of applications, from the gentle purification of protein complexes to the rational design of novel therapeutics like PROTACs. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for the successful implementation of this compound in your research endeavors.

References

Unveiling the Mechanism of Amine-PEG4-Desthiobiotin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action, applications, and experimental protocols for Amine-PEG4-Desthiobiotin, a versatile tool for researchers, scientists, and drug development professionals. This document outlines the core principles of its function, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding.

Core Mechanism of Action: Reversible Affinity Capture

This compound is a trifunctional molecule comprising a primary amine, a polyethylene (B3416737) glycol (PEG4) spacer, and a desthiobiotin head group. Its mechanism of action hinges on the reversible, high-affinity interaction between the desthiobiotin moiety and streptavidin or avidin (B1170675) proteins.

Unlike the nearly irreversible bond between biotin (B1667282) and streptavidin, the desthiobiotin-streptavidin interaction is characterized by a faster dissociation rate, allowing for the gentle elution of captured biomolecules under mild conditions.[1][2][3] This "soft release" is typically achieved by competitive displacement with a solution of free biotin, which preserves the integrity and functionality of delicate protein complexes.[2][3]

The primary amine group serves as a versatile reactive handle for covalently conjugating the molecule to a variety of biomolecules, including proteins, peptides, and other ligands, through standard amine-reactive chemistries.[2][4] The hydrophilic PEG4 spacer enhances the water solubility of the conjugate and reduces steric hindrance, facilitating efficient binding to streptavidin.[2]

Quantitative Data: A Comparative Look at Binding Affinities

The key advantage of this compound lies in the binding kinetics of its desthiobiotin head group compared to biotin. The following table summarizes the dissociation constants (Kd) for these interactions with streptavidin.

LigandBinding PartnerDissociation Constant (Kd)Elution Conditions
BiotinStreptavidin~10⁻¹⁵ M[3][5]Harsh, denaturing (e.g., boiling in SDS, low pH)[2]
Desthiobiotin Streptavidin ~10⁻¹¹ M [2][3][6]Mild, competitive displacement with free biotin [2][3]

This significant difference in binding affinity is the cornerstone of desthiobiotin's utility in applications requiring the recovery of intact biological complexes.

Experimental Protocols

I. Protein Labeling with this compound using EDC Chemistry

This protocol describes the covalent conjugation of this compound to a protein containing accessible carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

  • Protein of interest in an amine-free buffer (e.g., MES, PBS)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS) (optional, for increased efficiency)

  • Reaction Buffer: 0.1 M MES, pH 4.7-6.0[4][6]

  • Quenching Buffer (e.g., Tris-buffered saline)

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of EDC in anhydrous DMSO or water.

    • Prepare a 50 mM stock solution of this compound in anhydrous DMSO.[4]

  • Reaction Setup:

    • Add a 100-fold molar excess of this compound to the protein solution.[4]

    • Add a 5- to 20-fold molar excess of EDC to the protein solution.[4] If using NHS, add it at an equimolar concentration to EDC.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[4]

  • Quenching: Stop the reaction by adding a quenching buffer to consume excess EDC.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

II. Affinity Purification (Pull-Down Assay) of a Desthiobiotinylated Bait Protein

This protocol outlines the capture of a desthiobiotin-labeled "bait" protein and its interacting "prey" proteins from a cell lysate using streptavidin-functionalized resin.

Materials:

  • Desthiobiotin-labeled bait protein

  • Cell lysate containing potential prey proteins

  • Streptavidin-agarose or streptavidin-magnetic beads

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer: Wash Buffer containing 4 mM free biotin.[4]

Procedure:

  • Resin Preparation: Wash the streptavidin resin twice with Wash Buffer to remove any preservatives.

  • Bait Protein Immobilization:

    • Incubate the desthiobiotin-labeled bait protein with the streptavidin resin for 30-60 minutes at room temperature with gentle rotation.

    • Wash the resin three times with Wash Buffer to remove any unbound bait protein.

  • Prey Protein Capture:

    • Add the cell lysate to the resin-bound bait protein and incubate for 1-2 hours at 4°C with gentle rotation.[4]

  • Washing: Wash the resin three to five times with Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Add the Elution Buffer to the resin and incubate for 10-30 minutes at 37°C with gentle mixing.[4]

    • Collect the eluate containing the bait-prey protein complex by centrifugation or magnetic separation.

    • Repeat the elution step for complete recovery.

  • Analysis: The eluted protein complexes can be further analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizing Workflows and Pathways

Signaling Pathway Diagram

Signaling_Pathway General Signaling Pathway Investigation using this compound Bait Bait Protein (e.g., Receptor) Complex Bait-Ligand Complex Bait->Complex Ligand Ligand (Desthiobiotinylated) Ligand->Bait Binding Downstream Downstream Signaling (e.g., Kinase Cascade) Complex->Downstream Activation Output Cellular Response Downstream->Output

Caption: Investigating a signaling pathway using a desthiobiotinylated ligand.

Experimental Workflow Diagram

Experimental_Workflow Affinity Purification Workflow with this compound cluster_labeling 1. Labeling cluster_capture 2. Capture cluster_elution 3. Elution cluster_analysis 4. Analysis Bait Bait Protein Labeled_Bait Desthiobiotinylated Bait Protein Bait->Labeled_Bait EDC Coupling Amine_PEG4_Desthiobiotin This compound Amine_PEG4_Desthiobiotin->Labeled_Bait Captured_Complex Bead-Bait-Prey Complex Labeled_Bait->Captured_Complex Lysate Cell Lysate (contains Prey) Lysate->Captured_Complex Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Captured_Complex Eluted_Complex Eluted Bait-Prey Complex Captured_Complex->Eluted_Complex Competitive Displacement Biotin Free Biotin Solution Biotin->Eluted_Complex MS Mass Spectrometry Eluted_Complex->MS

Caption: Workflow for affinity purification and identification of protein interactions.

PROTAC Application Logical Relationship

PROTAC_Mechanism Role of this compound as a PROTAC Linker cluster_ternary Ternary Complex Formation POI_Ligand Target Protein (POI) Ligand PROTAC PROTAC Molecule POI_Ligand->PROTAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC POI Target Protein PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Amine_PEG4_Desthiobiotin This compound (as Linker Component) Amine_PEG4_Desthiobiotin->PROTAC Synthesis Degradation Target Protein Degradation POI->Degradation E3_Ligase->Degradation Ubiquitination

Caption: Logical flow of PROTAC-mediated protein degradation.

References

Amine-PEG4-Desthiobiotin: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amine-PEG4-Desthiobiotin is a valuable chemical tool in biotechnology and drug development, primarily utilized as a linker in bioconjugation and for affinity purification of proteins and other biomolecules. Its utility stems from the unique combination of a terminal primary amine for conjugation, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a desthiobiotin moiety for reversible binding to streptavidin. Understanding the solubility and stability of this reagent is critical for its effective use in experimental design and for ensuring the reproducibility of results.

Core Properties of this compound

This compound is a synthetic molecule composed of three key functional components:

  • Primary Amine (-NH₂): This functional group serves as a reactive handle for covalent attachment to other molecules, typically through reactions with activated carboxylic acids (e.g., NHS esters) or via reductive amination with aldehydes and ketones.

  • Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol linker is a hydrophilic chain that enhances the water solubility of the molecule and any conjugate it is a part of.[1][2][3] It also provides a flexible spacer arm, which can reduce steric hindrance in binding interactions.

  • Desthiobiotin: This is a sulfur-free analog of biotin (B1667282). It binds with high specificity but lower affinity to streptavidin compared to biotin (Kd ≈ 10⁻¹¹ M for desthiobiotin vs. ≈ 10⁻¹⁵ M for biotin).[2] This moderate affinity allows for the gentle elution of desthiobiotin-tagged molecules from streptavidin resins using free biotin under non-denaturing conditions.[4]

Solubility Profile

The solubility of this compound is a key consideration for its use in aqueous buffers common in biological experiments.

Solvent/Buffer SystemReported SolubilityNotes
WaterSoluble[1]The PEG4 linker imparts hydrophilicity, making it soluble in aqueous solutions.[1] Quantitative limits are not widely reported. For a related compound, Desthiobiotin PEG NHS, a solubility of 10 mg/mL has been reported.
Dimethyl Sulfoxide (DMSO)≥ 250 mg/mL (577.97 mM)[5]A common solvent for preparing concentrated stock solutions. It is recommended to use freshly opened DMSO as it can be hygroscopic.[5]
Dimethylformamide (DMF)Soluble[1]Another common organic solvent for dissolving this compound.
Phosphate-Buffered Saline (PBS)Data not availableSolubility is expected to be good due to the hydrophilic PEG linker. For the parent molecule, D-desthiobiotin, a solubility of approximately 0.2 mg/mL in a 1:2 DMSO:PBS (pH 7.2) solution has been reported.[6]

Stability Assessment

The stability of this compound is crucial for its storage and for the reliability of experiments. Degradation can be influenced by factors such as temperature, pH, and exposure to light and oxygen.

Storage Recommendations
ConditionRecommended StorageDurationNotes
Solid (Lyophilized) -20°C, desiccated[1][3]Long-term (months to years)[7]Protect from moisture and light.
0 - 4°C, dark, dry[7]Short-term (days to weeks)[7]
In Solution (DMSO) -20°C[5]Up to 1 month (protect from light)[5]Aliquoting is recommended to avoid repeated freeze-thaw cycles.[5]
-80°C[5]Up to 6 months (protect from light)[5]
Aqueous Solution Not recommended for long-term storageFor D-desthiobiotin, it is not recommended to store aqueous solutions for more than one day.[6]
Factors Affecting Stability in Solution
  • pH: The primary amine group's reactivity and the stability of the PEG linker can be pH-dependent. While specific data for this compound is not available, PEG hydrogels with phosphoester and phosphoamide linkers have shown pH-sensitive degradation, being less stable under acidic conditions.

  • Temperature: Elevated temperatures can accelerate the degradation of PEG chains, particularly in the presence of oxygen.[8] For general PEG solutions, storage at refrigerated (4°C) or frozen (-20°C) temperatures enhances stability compared to room temperature.

  • Oxidation: The polyethylene glycol chain is susceptible to oxidative degradation. This can be initiated by heat, light, or the presence of transition metals. It is advisable to handle PEG-containing solutions in a way that minimizes exposure to oxygen, for example, by purging with an inert gas.

  • Hydrolysis: While the ether linkages in the PEG chain are generally stable to hydrolysis, the amide bond formed upon conjugation of the amine group can be susceptible to hydrolysis under extreme pH conditions.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This method is a standard procedure for determining the thermodynamic solubility of a compound.

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing the aqueous buffer of interest (e.g., PBS, Tris, HEPES at a specific pH). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Sample Preparation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant to a concentration within the linear range of a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • Data Analysis: Prepare a calibration curve using standard solutions of this compound of known concentrations. Use the calibration curve to determine the concentration of the compound in the saturated solution, which represents its solubility.

Protocol for Assessing Stability in Aqueous Solution

This protocol outlines a general procedure for evaluating the stability of this compound in a specific buffer over time.

  • Solution Preparation: Prepare a solution of this compound of a known concentration in the aqueous buffer of interest.

  • Incubation: Aliquot the solution into several vials and incubate them under controlled conditions (e.g., specific temperature and light exposure).

  • Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 72 hours), remove a vial from incubation.

  • Analysis: Analyze the sample immediately using a validated analytical method (e.g., HPLC) to determine the concentration of the remaining this compound. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

  • Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration versus time. This will provide a stability profile under the tested conditions.

Logical and Experimental Workflows

Affinity Purification Workflow using this compound

This workflow illustrates the use of this compound for the purification of a target protein ("prey") that interacts with a known "bait" protein.

Affinity Purification Workflow Bait Bait Protein Conjugation EDC/NHS Chemistry Bait->Conjugation AminePEG4Desthiobiotin This compound AminePEG4Desthiobiotin->Conjugation DesthiobiotinylatedBait Desthiobiotinylated Bait Conjugation->DesthiobiotinylatedBait Incubation Incubation DesthiobiotinylatedBait->Incubation CellLysate Cell Lysate (contains Prey Protein) CellLysate->Incubation ComplexFormation Bait-Prey Complex Formation Incubation->ComplexFormation Capture Capture ComplexFormation->Capture StreptavidinBeads Streptavidin-Coated Beads StreptavidinBeads->Capture CapturedComplex Captured Bait-Prey Complex Capture->CapturedComplex Wash Wash Steps CapturedComplex->Wash WashedComplex Washed Complex Wash->WashedComplex Elution Elution with Biotin WashedComplex->Elution ElutedComplex Eluted Bait-Prey Complex Elution->ElutedComplex Analysis Downstream Analysis (e.g., Mass Spectrometry) ElutedComplex->Analysis PROTAC Synthesis Relationship E3Ligand E3 Ligase Ligand (with reactive group) Coupling1 Coupling Reaction 1 E3Ligand->Coupling1 AminePEG4Desthiobiotin This compound AminePEG4Desthiobiotin->Coupling1 Intermediate E3 Ligand-PEG4-Desthiobiotin Coupling1->Intermediate Coupling2 Coupling Reaction 2 Intermediate->Coupling2 TargetLigand Target Protein Ligand (with reactive group) TargetLigand->Coupling2 PROTAC PROTAC Molecule Coupling2->PROTAC

References

Amine-PEG4-Desthiobiotin: A Technical Guide to Reversible Protein Labeling and Affinity Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Amine-PEG4-Desthiobiotin, a versatile reagent for protein labeling and purification. We will explore its core features, quantitative properties, and detailed experimental protocols, offering a comprehensive resource for its application in research and drug development.

Core Features of this compound

This compound is a chemical probe consisting of three key functional components: a primary amine, a polyethylene (B3416737) glycol (PEG) spacer, and a desthiobiotin tag. This unique combination of moieties makes it an invaluable tool for the reversible labeling and subsequent affinity purification of proteins and other biomolecules.

  • Primary Amine (-NH2): This terminal reactive group serves as the primary attachment point for conjugation to target molecules. It readily reacts with carboxyl groups present on proteins (e.g., on aspartate and glutamate (B1630785) residues or the C-terminus) through the use of a crosslinker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), forming a stable amide bond.[1]

  • PEG4 Spacer Arm: The polyethylene glycol (PEG) linker, consisting of four repeating ethylene (B1197577) glycol units, imparts several beneficial properties. Its hydrophilic nature increases the water solubility of the labeled molecule, which can be particularly advantageous when working with hydrophobic proteins.[2] The flexibility and length of the PEG spacer also minimize steric hindrance, allowing for efficient binding of the desthiobiotin tag to streptavidin.

  • Desthiobiotin Tag: Desthiobiotin is a stable, sulfur-free analog of biotin (B1667282) (Vitamin H). While it binds to streptavidin with high specificity, its binding affinity is significantly lower than that of the biotin-streptavidin interaction.[3][4] This key difference allows for the gentle and efficient elution of the desthiobiotin-labeled molecule from a streptavidin affinity matrix using a solution of free biotin under non-denaturing conditions.[1][2][3] This "soft release" is a major advantage over traditional biotin-streptavidin systems that often require harsh, denaturing conditions for elution, which can compromise the structure and function of the purified protein.[1]

Quantitative Data

The following tables summarize the key quantitative properties of this compound and its interaction with streptavidin.

PropertyValueReference(s)
Molecular Weight 432.55 g/mol [5]
Chemical Formula C20H40N4O6[5]
CAS Number 2306109-91-9[5]
Solubility Soluble in DMSO, DMF, and water[2]
Appearance White powder or semi-solid[2]
Storage Store at -20°C, desiccated[1][2]
LigandBinding PartnerDissociation Constant (Kd)Reference(s)
Desthiobiotin Streptavidin~10⁻¹¹ M[1][3][4]
Biotin Streptavidin~10⁻¹⁵ M[3][4]

Experimental Protocols

This section provides a detailed methodology for the labeling of a target protein with this compound using EDC chemistry, followed by affinity purification on a streptavidin resin.

Protein Labeling with this compound

This protocol outlines the covalent attachment of this compound to carboxyl groups on a target protein.

Materials:

  • Target protein in an amine-free and carboxyl-free buffer (e.g., 0.1 M MES, pH 4.7-5.5)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns or dialysis equipment

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 50 mM stock solution of this compound in DMSO. For example, dissolve 1 mg of this compound in 46 µL of DMSO.[1]

    • Immediately before use, prepare a 10 mM stock solution of EDC in an amine-free buffer (e.g., MES buffer).[1]

  • Labeling Reaction:

    • To your protein solution, add the this compound stock solution to achieve a final molar excess (e.g., 100-fold molar excess over the protein).[1] Mix gently.

    • Immediately add the freshly prepared EDC stock solution to the protein/Amine-PEG4-Desthiobiotin mixture to a final desired molar excess (e.g., 10-fold molar excess over the protein).[1]

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or mixing.[1]

  • Removal of Excess Reagents:

    • Remove unreacted this compound and EDC by desalting the protein solution using a suitable desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Affinity Purification of Desthiobiotinylated Protein

This protocol describes the capture of the labeled protein using a streptavidin affinity resin and its subsequent elution.

Materials:

  • Streptavidin-agarose resin or magnetic beads

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 4 mM Biotin in 20 mM Tris, 50 mM NaCl)[1]

Procedure:

  • Resin Equilibration:

    • Wash and equilibrate the streptavidin resin with the Wash Buffer according to the manufacturer's instructions.

  • Binding of Labeled Protein:

    • Add the desalted, desthiobiotinylated protein solution to the equilibrated streptavidin resin.

    • Incubate for 30-60 minutes at room temperature with gentle end-over-end mixing to allow for binding.[1]

  • Washing:

    • Centrifuge the resin (or use a magnetic stand for magnetic beads) and discard the supernatant.

    • Wash the resin several times with Wash Buffer to remove any non-specifically bound proteins.

  • Elution:

    • Add the Elution Buffer to the resin.

    • Incubate at 37°C for 10 minutes or longer to allow for the competitive displacement of the desthiobiotinylated protein by free biotin.[1]

    • Centrifuge the resin and collect the supernatant containing the purified protein. Repeat the elution step if necessary to maximize recovery.

Visualizations

The following diagrams illustrate the key processes involved in using this compound.

G cluster_labeling Protein Labeling Workflow cluster_purification Affinity Purification Workflow Protein Target Protein (-COOH) LabeledProtein Desthiobiotinylated Protein Protein->LabeledProtein Amide Bond Formation AminePEG4Desthiobiotin This compound (-NH2) AminePEG4Desthiobiotin->LabeledProtein EDC EDC EDC->Protein Activates Carboxyl StreptavidinResin Streptavidin Resin LabeledProtein->StreptavidinResin Binding BoundComplex Streptavidin-Desthiobiotin Complex StreptavidinResin->BoundComplex PurifiedProtein Purified Protein BoundComplex->PurifiedProtein Elution FreeBiotin Free Biotin FreeBiotin->BoundComplex Competitive Displacement

Caption: Workflow for protein labeling and affinity purification.

G cluster_interaction Desthiobiotin-Streptavidin Interaction Streptavidin Streptavidin Desthiobiotin Desthiobiotin Streptavidin->Desthiobiotin Reversible Binding (Kd ~10⁻¹¹ M) Biotin Biotin Streptavidin->Biotin Strong, Near-Irreversible Binding (Kd ~10⁻¹⁵ M)

Caption: Comparison of desthiobiotin and biotin binding to streptavidin.

References

The Strategic Role of Amine-PEG4-Desthiobiotin in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). The rational design of these heterobifunctional molecules depends critically on the linker component that connects the POI-binding ligand to the E3 ubiquitin ligase recruiter. This technical guide provides an in-depth examination of Amine-PEG4-Desthiobiotin, a versatile and multifunctional linker that serves not only as a structural scaffold but also as a powerful tool for the biochemical and biophysical characterization of PROTACs. We will explore its chemical properties, its role in modulating PROTAC efficacy, and its utility in crucial experimental assays, supported by detailed protocols and quantitative data.

Introduction: The Centrality of the Linker in PROTAC Function

A PROTAC molecule's efficacy is governed by its ability to induce the formation of a stable and productive ternary complex between the target protein (POI) and an E3 ubiquitin ligase. The linker is not a passive spacer but an active participant in this process. Its length, composition, and attachment points dictate the spatial orientation of the two proteins, influencing the cooperativity of ternary complex formation and the subsequent efficiency of ubiquitin transfer to the POI, marking it for proteasomal degradation.

This compound has gained prominence as a linker component due to its unique trifunctional nature:

  • Amine (NH2) Handle: A reactive primary amine that allows for straightforward conjugation to either the POI ligand or the E3 ligase ligand, typically through stable amide bond formation.

  • PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol (PEG) chain of four ethylene (B1197577) oxide units. This spacer improves the solubility and cell permeability of the final PROTAC molecule while providing the necessary length and flexibility to span the distance between the POI and E3 ligase.

  • Desthiobiotin Tag: A derivative of biotin (B1667282) that acts as a reversible, high-affinity affinity tag. This moiety is instrumental in the development and validation stages, enabling a suite of biochemical assays without interfering with the core degradation mechanism.

G cluster_PROTAC PROTAC Molecule cluster_Ternary Ternary Complex Formation P POI Ligand L Linker (e.g., this compound) POI Protein of Interest (POI) P->POI Binds E3L E3 Ligase Ligand E3 E3 Ubiquitin Ligase E3L->E3 Binds POI->P_bound Proteasome Proteasome POI->Proteasome Recognition E3->E3L_bound Ub Ubiquitin E3->Ub Recruits & Transfers Ub->POI Polyubiquitination Degradation Degraded Peptides Proteasome->Degradation Degradation

The Desthiobiotin Advantage: A Reversible Affinity Tag

The key feature of this compound is the desthiobiotin moiety. Unlike biotin, which binds to streptavidin with an extremely high affinity (Kd ~10⁻¹⁵ M) that is essentially irreversible, desthiobiotin binds with a slightly lower, yet still high, affinity (Kd ~10⁻¹¹ M).[1] This crucial difference allows for the gentle and competitive elution of desthiobiotin-tagged molecules from streptavidin supports using a solution of free biotin.[1] This reversibility is highly advantageous for proteomic and biochemical workflows.

Data Presentation: Affinity Tag Comparison

The following table summarizes the key differences between biotin and desthiobiotin as affinity tags in proteomic workflows.

FeatureBiotinDesthiobiotinReference
Binding Affinity to Streptavidin Very High (Kd ~10⁻¹⁵ M)High (Kd ~10⁻¹¹ M)[1]
Elution Conditions Harsh, denaturing (e.g., boiling in SDS buffer)Gentle, competitive (e.g., free biotin solution)[1]
Preservation of Protein Complexes Poor; complexes often dissociateExcellent; interactions are preserved[1]
Co-purification of Endogenous Biotinylated Proteins HighMinimal[1]

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is quantified by its DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved). While specific DC₅₀ and Dₘₐₓ values for PROTACs using the this compound linker are not extensively published in comparative studies, data from PROTACs utilizing similar PEG-based linkers provide valuable insights into expected performance. The linker length and composition are critical determinants of these values.

Data Presentation: Representative PROTAC Efficacy with PEG Linkers

The table below presents data for BTK-targeting PROTACs with varying PEG-based linkers, demonstrating the impact of linker composition on degradation potency.

PROTAC IDLinker TypeDC₅₀ (nM) in Mino CellsDₘₐₓ (%) in Mino CellsReference
NC-1 PEG-based2.297[2]
IR-1 PEG-based1293[2]
IR-2 PEG-based3894[2]
RC-3 PEG-based1793[2]

This data is representative of PROTACs with PEG linkers and illustrates the range of potencies that can be achieved through linker modification.

Experimental Protocols

The this compound linker is employed in both the synthesis of the PROTAC molecule and its subsequent biochemical analysis.

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes a general method for conjugating a carboxylic acid-containing POI ligand to the this compound linker, followed by conjugation to an amine-containing E3 ligase ligand.

G cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Second Amide Coupling A POI Ligand with -COOH C Activation (EDC, NHS) A->C B This compound D Intermediate 1: POI-Linker-Desthiobiotin with -COOH C->D React with This compound F Activation (EDC, NHS) D->F E E3 Ligase Ligand with -NH2 G Final PROTAC F->G React with E3 Ligase Ligand

Materials:

  • POI ligand with a terminal carboxylic acid.

  • This compound.

  • E3 ligase ligand with a terminal primary amine.

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-hydroxysuccinimide).

  • Anhydrous DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).

  • DIPEA (N,N-Diisopropylethylamine).

  • Reaction vessel and magnetic stirrer.

  • HPLC for purification.

Procedure:

  • Activation of POI Ligand:

    • Dissolve the POI ligand (1 eq.) in anhydrous DMF.

    • Add NHS (1.2 eq.) and EDC (1.2 eq.).

    • Stir the reaction at room temperature for 1-2 hours to form the NHS-ester.

  • First Conjugation:

    • In a separate vessel, dissolve this compound (1.1 eq.) and DIPEA (2-3 eq.) in anhydrous DMF.

    • Add the activated POI ligand solution dropwise to the this compound solution.

    • Stir the reaction at room temperature overnight.

    • Monitor reaction progress by LC-MS.

  • Purification of Intermediate:

    • Once the reaction is complete, purify the POI-Linker-Desthiobiotin intermediate using reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the intermediate product.

  • Second Conjugation:

    • Activate the carboxylic acid on the desthiobiotin moiety of the purified intermediate using the same EDC/NHS procedure as in Step 1.

    • Dissolve the E3 ligase ligand (1.1 eq.) and DIPEA (2-3 eq.) in anhydrous DMF.

    • Add the activated intermediate solution dropwise to the E3 ligase ligand solution.

    • Stir the reaction at room temperature overnight.

  • Final Purification:

    • Purify the final PROTAC molecule by reverse-phase HPLC.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol for Ternary Complex Pull-Down Assay

This protocol uses the desthiobiotin tag to capture the PROTAC and its binding partners (POI and E3 ligase) to verify the formation of the ternary complex.

G A Incubate Cell Lysate with Desthiobiotin-PROTAC B Add Streptavidin Magnetic Beads A->B C Capture: Bead-PROTAC-Ternary Complex B->C D Wash Beads (Remove non-specific binders) C->D E Elute with Free Biotin Solution D->E F Analyze Eluate (Western Blot, MS) E->F

Materials:

  • Cell lysate containing the POI and the E3 ligase.

  • Desthiobiotin-tagged PROTAC.

  • Streptavidin-coated magnetic beads.

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., PBS containing 10 mM free biotin).

  • Primary antibodies for the POI and E3 ligase for Western blot analysis.

Procedure:

  • Cell Lysis:

    • Prepare cell lysate from cells expressing the POI and E3 ligase using ice-cold lysis buffer.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Incubation:

    • To the clarified lysate, add the desthiobiotin-tagged PROTAC to the desired final concentration. As a negative control, add a vehicle (e.g., DMSO).

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for ternary complex formation.

  • Bead Preparation and Capture:

    • While the lysate is incubating, wash the streptavidin magnetic beads three times with wash buffer.

    • Add the washed beads to the lysate and incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the PROTAC and its bound complex.

  • Washing:

    • Place the tubes on a magnetic stand to pellet the beads.

    • Carefully remove and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of cold wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Add elution buffer (containing free biotin) to the beads.

    • Incubate at room temperature for 30-60 minutes with gentle agitation to competitively release the desthiobiotin-PROTAC and its complex from the beads.

    • Place the tubes on the magnetic stand and collect the supernatant (eluate).

  • Analysis:

    • Analyze the eluate by SDS-PAGE and Western blotting.

    • Probe the blot with antibodies against the POI and the E3 ligase. The presence of both proteins in the eluate from the PROTAC-treated sample (and their absence in the control) confirms the formation of the ternary complex.

Conclusion

This compound is more than a simple linker; it is a sophisticated chemical tool that significantly aids in the development and validation of novel PROTACs. Its amine handle and PEG spacer provide a reliable synthetic and structural foundation, while the strategically included desthiobiotin tag enables robust biochemical characterization of the PROTAC's primary mode of action—ternary complex formation. By facilitating crucial experiments such as affinity pull-downs under gentle, native conditions, this linker allows researchers to gain deeper insights into the structure-activity relationships that govern targeted protein degradation, thereby accelerating the journey from concept to clinic.

References

Introduction to desthiobiotin versus biotin for affinity purification.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of desthiobiotin and biotin (B1667282) in affinity purification. We delve into the fundamental differences in their binding affinities to streptavidin and avidin, detail the practical consequences for experimental design, and provide comprehensive protocols to enable informed decisions for your research and development workflows.

Core Principles: A Tale of Two Affinities

The foundation of both biotin- and desthiobiotin-based affinity purification lies in the remarkably strong and specific interaction between these molecules and the protein streptavidin (or avidin). However, a critical structural difference between them dictates the nature of this interaction and, consequently, the entire purification strategy. Biotin forms a nearly irreversible bond with streptavidin, while desthiobiotin, a sulfur-less analog, binds with high affinity but in a reversible manner.[1][2][3]

Key Differences at a Glance:

FeatureDesthiobiotinBiotin
Binding to Streptavidin Reversible, high affinityEssentially irreversible, very high affinity
Elution Conditions Mild, competitive elution with free biotinHarsh, denaturing conditions (e.g., low pH, high salt, boiling in SDS-PAGE buffer)
Preservation of Protein Structure/Function High, due to non-denaturing elutionLow, elution often leads to denaturation
Suitability for Protein Complexes Ideal for isolating intact complexesNot suitable for isolating intact complexes due to harsh elution
Reusability of Streptavidin Resin Possible with regenerationNot typically reusable after elution

Quantitative Data Comparison

The significant difference in binding affinity is quantified by the dissociation constant (Kd). This value dictates the conditions required for both binding and elution.

LigandDissociation Constant (Kd) for StreptavidinElution Method
Desthiobiotin~10⁻¹¹ M[1][4][5]Competitive elution with free biotin
Biotin~10⁻¹⁵ M[1][4]Denaturing conditions

Note: The tighter the interaction, the lower the dissociation constant.

Logical Workflow for Affinity Purification

The general workflow for both desthiobiotin and biotin affinity purification follows a similar path of labeling, binding, washing, and elution. The key divergence lies in the elution step.

Affinity_Purification_Workflow cluster_labeling Labeling cluster_purification Affinity Purification Bait Bait Molecule (Protein, Antibody, etc.) Labeled_Bait Labeled Bait Bait->Labeled_Bait Covalent Attachment Tag Desthiobiotin or Biotin Tag->Labeled_Bait Binding Binding Labeled_Bait->Binding Immobilized_Streptavidin Immobilized Streptavidin (Beads, Resin) Immobilized_Streptavidin->Binding Washing Washing Binding->Washing Elution Elution Washing->Elution Purified_Target Purified Target Protein(s) Elution->Purified_Target Collection Desthiobiotin_Binding_Elution cluster_binding Binding cluster_elution Elution Streptavidin_Bead Streptavidin Bead Bound_Complex Immobilized Complex Streptavidin_Bead->Bound_Complex Desthio_Bait Desthiobiotin-Bait-Target Complex Desthio_Bait->Bound_Complex Eluted_Complex Eluted Desthiobiotin-Bait-Target Complex Bound_Complex->Eluted_Complex Streptavidin_Bead_Biotin Streptavidin Bead with Bound Biotin Bound_Complex->Streptavidin_Bead_Biotin Free_Biotin Free Biotin Free_Biotin->Streptavidin_Bead_Biotin Competitive Displacement Biotin_Binding_Elution cluster_binding Binding cluster_elution Elution Streptavidin_Bead Streptavidin Bead Bound_Complex Immobilized Complex Streptavidin_Bead->Bound_Complex Biotin_Bait Biotin-Bait-Target Complex Biotin_Bait->Bound_Complex Denatured_Complex Denatured and Eluted Bait and Target Bound_Complex->Denatured_Complex Denatured_Streptavidin Denatured Streptavidin Bead Bound_Complex->Denatured_Streptavidin Harsh_Conditions Harsh Conditions (e.g., low pH, heat) Harsh_Conditions->Denatured_Complex Disruption of Interaction Harsh_Conditions->Denatured_Streptavidin

References

Amine-PEG4-Desthiobiotin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Amine-PEG4-Desthiobiotin, a versatile tool for researchers, scientists, and drug development professionals. This document outlines its chemical properties, and applications, and provides detailed experimental protocols for its use in affinity purification and as a component in Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

This compound is a functionalized molecule combining a desthiobiotin moiety with a four-unit polyethylene (B3416737) glycol (PEG) spacer terminating in a primary amine. This structure provides a key advantage in various biochemical applications. The desthiobiotin allows for reversible binding to streptavidin, while the hydrophilic PEG spacer enhances solubility and reduces steric hindrance. The terminal amine group enables covalent conjugation to other molecules.

PropertyValueReference
CAS Number 2306109-91-9[1][2]
Molecular Weight 432.56 g/mol [1][2]
Chemical Formula C20H40N4O6[1][2]

Applications in Research and Drug Development

This compound is primarily utilized in two key areas:

  • Affinity Purification: The desthiobiotin tag facilitates the capture of biotinylated molecules onto streptavidin-coated supports. Unlike the strong interaction between biotin (B1667282) and streptavidin, the desthiobiotin-streptavidin bond is readily reversible under mild conditions, allowing for the gentle elution of the target molecule and its binding partners.[3] This "soft release" is critical for preserving the native structure and function of proteins and protein complexes.[3]

  • PROTAC Development: As a PEG-based linker, this compound can be used in the synthesis of PROTACs.[1][4] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[1][4] The PEG linker component of this compound provides the necessary spacing and flexibility for the two ends of the PROTAC to effectively engage their respective protein targets.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Labeling of a Target Protein with this compound

This protocol describes the covalent attachment of this compound to a target protein containing accessible carboxyl groups (e.g., on aspartic or glutamic acid residues or the C-terminus) using a carbodiimide (B86325) crosslinker such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

  • Target protein in a suitable amine-free buffer (e.g., MES buffer, pH 4.7-5.5)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMSO (Dimethyl sulfoxide)

  • Desalting columns

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 50 mM. For example, dissolve 1 mg of the reagent in 46 µL of DMSO.[5]

  • Prepare the protein sample: Ensure the protein solution is at a concentration between 0.2 and 2 mg/mL in an amine-free buffer at pH 4.7-5.5.[4]

  • Add this compound to the protein solution: Add the desired volume of the this compound stock solution to the protein solution. The optimal molar ratio of reagent to protein should be determined empirically, but a 15-fold molar excess is a good starting point.

  • Prepare and add EDC: Immediately before use, prepare a 10 mM solution of EDC in the same buffer as the protein. Add the EDC solution to the protein-reagent mixture.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[5]

  • Remove excess reagent: Use a desalting column to separate the labeled protein from unreacted this compound and EDC.

Protocol 2: Affinity Purification using Desthiobiotinylated Protein

This protocol outlines the steps for capturing the desthiobiotin-labeled protein on a streptavidin resin and its subsequent elution.

Materials:

  • Desthiobiotin-labeled protein

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Binding/Wash Buffer (e.g., 1X TBST)

  • Elution Buffer (Binding/Wash Buffer containing a high concentration of free biotin, e.g., 5 mM)

Procedure:

  • Prepare the streptavidin resin: Wash the streptavidin beads with Binding/Wash Buffer to remove any storage preservatives.[6]

  • Bind the labeled protein: Incubate the desthiobiotin-labeled protein with the prepared streptavidin beads for 30-60 minutes at room temperature with gentle rotation.

  • Wash away unbound proteins: Pellet the beads using a magnet or centrifugation and discard the supernatant. Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.[6]

  • Elute the captured protein: Resuspend the beads in Elution Buffer and incubate for 10-15 minutes at room temperature with gentle mixing. The free biotin in the elution buffer will compete with the desthiobiotinylated protein for binding to streptavidin, releasing the labeled protein.

  • Collect the eluate: Pellet the beads and carefully collect the supernatant containing the purified protein.

Visualizing Experimental Workflows

The following diagrams illustrate the key processes described in this guide.

Affinity_Purification_Workflow cluster_labeling Protein Labeling cluster_purification Affinity Purification Protein Target Protein Labeled_Protein Desthiobiotinylated Protein Protein->Labeled_Protein This compound + EDC Amine_PEG4_Desthiobiotin This compound EDC EDC Crosslinker Binding Binding Labeled_Protein->Binding Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Binding Washing Washing Binding->Washing Elution Elution with Biotin Washing->Elution Purified_Protein Purified Protein Elution->Purified_Protein

Caption: Workflow for labeling a target protein with this compound and subsequent affinity purification.

PROTAC_Mechanism cluster_protac PROTAC Assembly cluster_degradation Target Degradation Pathway Target_Ligand Target Protein Ligand PROTAC PROTAC Molecule Target_Ligand->PROTAC Amine_PEG4_Desthiobiotin_Linker Amine-PEG4- Desthiobiotin Linker Amine_PEG4_Desthiobiotin_Linker->PROTAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: Conceptual overview of the role of a linker like this compound in the formation and mechanism of action of a PROTAC.

References

An In-depth Technical Guide to Amine-PEG4-Desthiobiotin for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into bioconjugation, Amine-PEG4-Desthiobiotin presents a versatile and advantageous tool for labeling and purifying proteins and other biomolecules. This guide provides a comprehensive overview of its core principles, applications, and detailed protocols to facilitate its effective implementation in the laboratory.

Introduction to this compound

This compound is a trifunctional molecule comprising a primary amine, a polyethylene (B3416737) glycol (PEG) spacer, and a desthiobiotin moiety. Each component plays a crucial role in its functionality:

  • Primary Amine (-NH2): This group serves as the reactive handle for conjugation. It readily forms stable amide bonds with carboxyl groups present on target molecules, such as the aspartate and glutamate (B1630785) residues or the C-terminus of proteins, typically facilitated by a carbodiimide (B86325) crosslinker like EDC.[1][2]

  • PEG4 Spacer Arm: The tetraethylene glycol linker enhances the water solubility of the reagent and the resulting conjugate.[1][2][3][4] This hydrophilic spacer minimizes aggregation of labeled proteins and reduces steric hindrance, allowing for efficient interaction between the desthiobiotin tag and its binding partner, streptavidin.[1][4][5]

  • Desthiobiotin Tag: A key feature of this reagent is the desthiobiotin group, a sulfur-free analog of biotin (B1667282).[2] While it binds to streptavidin with high specificity, its binding affinity is significantly lower than that of biotin (Kd of 10⁻¹¹M for desthiobiotin versus 10⁻¹⁵M for biotin).[1][6][7] This lower affinity is advantageous as it allows for the gentle and specific elution of the desthiobiotinylated molecule from streptavidin matrices using a simple solution of free biotin under mild, non-denaturing conditions.[1][2][7][8] This "soft release" preserves the native structure and function of the target protein and its interacting partners.[1][2]

Core Applications in Research and Drug Development

The unique properties of this compound make it suitable for a range of applications, including:

  • Affinity Purification: It is widely used for the isolation of specific proteins or protein complexes from complex biological mixtures like cell lysates.[2] The ability to elute the target under mild conditions is particularly valuable for studying protein-protein interactions and for isolating functional proteins.

  • Pull-Down Assays: This reagent is ideal for identifying binding partners to a protein of interest ("bait"). The bait protein is labeled with desthiobiotin, incubated with a cell lysate, and the resulting complexes are captured on streptavidin beads. After washing, the interacting proteins ("prey") can be eluted gently for identification by mass spectrometry or other methods.[1]

  • PROTAC Development: this compound can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9][10][11] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

  • Cell and Tissue Staining: Desthiobiotinylated probes can be used in various staining protocols. The reversibility of the desthiobiotin-streptavidin interaction allows for sequential probing of the same sample with different ligands.[2][8]

Quantitative Data Summary

The following tables summarize key quantitative information for working with this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Chemical Formula C20H40N4O6[9][10]
Molecular Weight 432.55 g/mol [9]
Appearance White powder or semi-solid[3]
Solubility Soluble in DMSO, DMF, and water[3]
Storage Store at -20°C, desiccated[1][3]

Table 2: Bioconjugation Reaction Parameters

ParameterRecommended ValueReference
Reaction pH 4.7 - 5.5 (for EDC chemistry)[1]
Molar Excess of this compound over Protein 100-fold (to minimize protein polymerization)[1]
Molar Excess of EDC over Protein 5 to 20-fold (limiting amount)[1]
Reaction Time 2 hours at room temperature[1]
Elution Buffer 4mM Biotin in a suitable buffer (e.g., 20mM Tris, 50mM NaCl)[1]

Experimental Protocols

This section provides a detailed methodology for labeling a protein with this compound and performing a subsequent pull-down assay.

Protein Labeling with this compound using EDC

This protocol describes the conjugation of this compound to carboxyl groups on a target protein.

Materials:

  • Target protein in an amine-free and carboxyl-free buffer (e.g., MES buffer, pH 4.7-5.5)[1]

  • This compound

  • EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)

  • Anhydrous DMSO

  • Desalting columns or dialysis equipment for buffer exchange and removal of excess reagents[1]

Procedure:

  • Prepare a 50mM stock solution of this compound: Dissolve 1 mg of this compound in 46 µL of anhydrous DMSO.[1]

  • Prepare the protein sample: Ensure the protein is at a suitable concentration in MES buffer. If the protein is in a buffer containing primary amines (like Tris or glycine) or carboxyls (like acetate (B1210297) or citrate), it must be exchanged into MES buffer.[1]

  • Calculate the required reagent volumes: Determine the molar amounts of this compound and EDC needed based on the desired molar excess over the protein (see Table 2). A 100-fold molar excess of the desthiobiotin reagent and a 10-fold molar excess of EDC is a common starting point.[1]

  • Add this compound to the protein: Add the calculated volume of the 50mM stock solution to the protein solution and mix gently.

  • Prepare and add EDC: Immediately before use, prepare a 10mM solution of EDC in MES buffer. Add the calculated volume of the EDC solution to the protein-desthiobiotin mixture.[1]

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring or mixing.[1]

  • Remove excess reagents: Purify the labeled protein from unreacted this compound and EDC using a desalting column or dialysis.[1]

  • Storage: Store the purified, desthiobiotinylated protein under conditions appropriate for its stability.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification Prepare Protein Prepare Protein in Amine-free Buffer (MES, pH 4.7-5.5) Mix Mix Protein and This compound Prepare Protein->Mix Prepare Reagents Prepare Stock Solutions: - 50mM this compound in DMSO - 10mM EDC in MES Buffer Prepare Reagents->Mix Add EDC Add EDC to Initiate Carbodiimide Reaction Mix->Add EDC Incubate Incubate for 2 hours at Room Temperature Add EDC->Incubate Desalt Remove Excess Reagents (Desalting Column/Dialysis) Incubate->Desalt Labeled Protein Purified Desthiobiotinylated Protein Desalt->Labeled Protein

Protein Labeling Workflow
Pull-Down Assay with Desthiobiotinylated Protein

This protocol outlines the steps to capture a desthiobiotinylated "bait" protein and its interacting partners ("prey") from a cell lysate.

Materials:

  • Desthiobiotinylated "bait" protein

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Cell lysate containing potential "prey" proteins

  • Wash buffer (e.g., PBS with a mild detergent)

  • Elution buffer (4mM biotin in a suitable buffer)[1]

Procedure:

  • Prepare streptavidin resin: Wash and equilibrate the streptavidin resin according to the manufacturer's instructions.

  • Immobilize the bait protein: Incubate the desthiobiotinylated bait protein with the equilibrated streptavidin resin to allow for binding.

  • Wash: Wash the resin several times with wash buffer to remove any non-specifically bound proteins.

  • Incubate with lysate: Add the cell lysate to the resin with the immobilized bait protein and incubate for at least 1 hour to allow for the formation of bait-prey complexes.[1]

  • Wash: Wash the resin extensively with wash buffer to remove unbound proteins from the lysate.

  • Elute: Add the elution buffer containing free biotin to the resin and incubate. The free biotin will competitively displace the desthiobiotinylated bait protein and its interacting partners from the streptavidin resin.[1]

  • Analyze: Collect the eluate, which contains the purified bait-prey complexes, for further analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.

G Start Start with Desthiobiotinylated 'Bait' Protein Immobilize Immobilize 'Bait' on Streptavidin Resin Start->Immobilize Wash1 Wash to Remove Unbound 'Bait' Immobilize->Wash1 Incubate Incubate with Cell Lysate (contains 'Prey' proteins) Wash1->Incubate Wash2 Wash to Remove Non-specific Proteins Incubate->Wash2 Elute Elute with Free Biotin Solution Wash2->Elute Analyze Analyze Purified Bait-Prey Complexes Elute->Analyze

Pull-Down Assay Workflow

Conclusion

This compound is a powerful reagent for bioconjugation, offering a balance of strong, specific binding and gentle elution. Its water-soluble nature and reactive amine handle make it a versatile tool for labeling and purifying biomolecules. For researchers in protein sciences and drug development, mastering the use of this reagent can significantly enhance the ability to isolate and study protein complexes in their native state, ultimately accelerating discovery.

References

Methodological & Application

Application Notes and Protocols for Amine-PEG4-Desthiobiotin Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine-PEG4-Desthiobiotin is a versatile reagent designed for the efficient labeling of proteins and other biomolecules containing accessible carboxyl groups. This reagent features a terminal primary amine for conjugation, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer arm, and a desthiobiotin moiety for affinity purification. The PEG4 spacer enhances the water solubility of the labeled molecule, mitigating aggregation issues often associated with hydrophobic linkers.[1][2]

The key advantage of the desthiobiotin tag lies in its reversible, yet specific, binding to streptavidin.[3] Unlike the nearly irreversible bond between biotin (B1667282) and streptavidin, the desthiobiotin-streptavidin interaction allows for gentle elution of the labeled protein under mild conditions, typically using a buffer containing free biotin.[4] This soft-release characteristic is ideal for preserving the native structure and function of the target protein and its interacting partners, making it a superior choice for applications such as pull-down assays and affinity purification of protein complexes.[1]

This document provides detailed protocols for the covalent labeling of proteins using this compound and subsequent affinity purification.

Chemical Properties and Reaction Scheme

This compound is conjugated to proteins via a two-step process involving the activation of carboxyl groups (present on aspartate, glutamate (B1630785) residues, or the C-terminus of the protein) with a carbodiimide (B86325) crosslinker, such as 1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC). The activated carboxyl group then reacts with the primary amine of this compound to form a stable amide bond.

To minimize protein polymerization, which can occur if a protein has both accessible carboxyl and amine groups, it is crucial to use a large molar excess of this compound and a limiting amount of EDC.[1][5] This strategy ensures that the EDC-activated carboxyl groups are more likely to react with the labeling reagent than with primary amines on another protein molecule.[1]

Experimental Protocols

I. Protein Preparation

For optimal labeling, the protein of interest should be in an amine-free and carboxyl-free buffer, such as 2-(N-morpholino)ethanesulfonic acid (MES) buffer at a pH between 4.7 and 5.5.[1] If the protein solution contains buffers with primary amines (e.g., Tris) or carboxylates (e.g., acetate, citrate), it is essential to perform a buffer exchange using methods like dialysis or gel filtration.[1][6] The recommended protein concentration for labeling is between 0.2 mg/mL and 2 mg/mL.[6][7]

II. Desthiobiotinylation of Proteins

This protocol describes the labeling of a protein using this compound and EDC. The reagent quantities should be optimized for each specific application.

Materials:

  • This compound

  • EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • MES Buffer (0.1 M MES, pH 4.7-5.5)

  • Protein sample in MES Buffer

  • Method for removal of non-reacted desthiobiotin (e.g., Zeba™ Spin Desalting Columns or Slide-A-Lyzer™ Dialysis Cassettes)[5][7]

  • Elution Buffer (e.g., 4 mM Biotin in 20 mM Tris, 50 mM NaCl)[5][7]

Procedure:

  • Reagent Preparation:

    • Prepare a 50 mM stock solution of this compound in DMSO. For example, dissolve 1 mg of the reagent in 46 µL of DMSO.[5]

    • Immediately before use, prepare a 10 mM stock solution of EDC in MES Buffer. For instance, dissolve 1.9 mg of EDC in 1000 µL of MES Buffer.[5]

  • Labeling Reaction:

    • Add the calculated volume of the 50 mM this compound stock solution to the protein solution. A 100-fold molar excess of the labeling reagent over the protein is recommended to minimize polymerization.[1][5]

    • Add the calculated volume of the freshly prepared 10 mM EDC stock solution to the protein-labeling reagent mixture. A 5- to 20-fold molar excess of EDC over the protein is a good starting point.[1]

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or mixing.[5]

  • Removal of Excess Reagent:

    • Following incubation, remove the unreacted this compound and EDC using a suitable method such as gel filtration or dialysis.[5][7]

The desthiobiotin-labeled protein is now ready for use in downstream applications or can be stored under appropriate conditions.

III. Affinity Purification of Desthiobiotin-Labeled Proteins

This protocol outlines the capture and elution of a desthiobiotin-labeled protein using streptavidin-functionalized resin.

Materials:

  • Desthiobiotin-labeled protein sample

  • Streptavidin affinity resin (e.g., magnetic beads or agarose)

  • Wash Buffer (e.g., PBS-based buffer)

  • Elution Buffer (4 mM Biotin, 20 mM Tris, 50 mM NaCl)[5][7]

Procedure:

  • Resin Equilibration:

    • Wash and equilibrate the streptavidin resin with a suitable wash buffer according to the manufacturer's instructions.

  • Binding of Labeled Protein:

    • Add the desthiobiotin-labeled protein sample to the equilibrated resin.

    • Incubate for 60 minutes at room temperature with gentle mixing to allow for binding.

  • Washing:

    • Centrifuge the resin and discard the supernatant.

    • Wash the resin with the wash buffer to remove non-specifically bound proteins. Repeat this step as required.

  • Elution:

    • Add the elution buffer containing free biotin to the resin.

    • Incubate at 37°C for 10 minutes or longer to facilitate the displacement of the desthiobiotin-labeled protein from the streptavidin.[5]

    • Centrifuge the resin and collect the supernatant containing the purified protein. Repeat the elution step if necessary to maximize recovery.

Data Presentation

The following tables provide recommended starting concentrations and molar excess values for the protein labeling reaction. Optimization may be required for specific proteins and applications.

Table 1: Recommended Reagent Concentrations

ReagentStock ConcentrationSolvent
This compound50 mMDMSO
EDC10 mMMES Buffer (pH 4.7-5.5)
Protein0.2 - 2 mg/mLMES Buffer (pH 4.7-5.5)

Table 2: Recommended Molar Excess of Reagents over Protein

ReagentRecommended Molar ExcessPurpose
This compound100-foldTo minimize protein polymerization.[1][5]
EDC5- to 20-foldTo limit the extent of carboxyl group activation.[1]

Visualizations

G Experimental Workflow for this compound Protein Labeling cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_affinity Affinity Purification Protein Protein of Interest Buffer_Exchange Buffer Exchange into Amine/Carboxyl-Free Buffer (e.g., MES, pH 4.7-5.5) Protein->Buffer_Exchange Add_Reagents Add this compound and EDC Buffer_Exchange->Add_Reagents Incubation Incubate at Room Temperature (2 hours) Add_Reagents->Incubation Remove_Excess Remove Excess Reagent (Gel Filtration or Dialysis) Incubation->Remove_Excess Labeled_Protein Desthiobiotin-Labeled Protein Remove_Excess->Labeled_Protein Bind_Streptavidin Bind to Streptavidin Resin Labeled_Protein->Bind_Streptavidin Wash Wash to Remove Non-specific Binders Bind_Streptavidin->Wash Elute Elute with Biotin Wash->Elute Purified_Protein Purified Labeled Protein Elute->Purified_Protein

Caption: Workflow for protein labeling and purification.

G Desthiobiotin-Streptavidin Reversible Binding Streptavidin Streptavidin Bound_Complex Streptavidin-Desthiobiotin Complex Streptavidin->Bound_Complex Binding Desthiobiotin_Protein Desthiobiotin-Labeled Protein Desthiobiotin_Protein->Bound_Complex Released_Protein Released Labeled Protein Bound_Complex->Released_Protein Elution Streptavidin_Biotin Streptavidin-Biotin Complex Bound_Complex->Streptavidin_Biotin Biotin Free Biotin Biotin->Streptavidin_Biotin

Caption: Reversible binding and elution mechanism.

References

Application Notes and Protocols: Utilizing Amine-PEG4-Desthiobiotin with EDC Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of Amine-PEG4-Desthiobiotin in conjunction with the zero-length crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This combination allows for the covalent attachment of a desthiobiotin tag to carboxyl groups on proteins, peptides, and other biomolecules. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the desthiobiotin tag enables gentle and reversible binding to streptavidin, making it an ideal system for affinity purification and pull-down assays under mild elution conditions.[1][2]

The protocols outlined below are designed to provide a robust starting point for researchers. Optimization may be required for specific applications to achieve the desired degree of labeling while maintaining the biological activity of the target molecule.

Principle of the Reaction

The conjugation of this compound to a carboxyl group is facilitated by EDC, a water-soluble carbodiimide. The reaction proceeds in two main steps:

  • Activation of Carboxyl Groups: EDC reacts with carboxyl groups (-COOH) on the target molecule to form a highly reactive and unstable O-acylisourea intermediate.[3][4]

  • Nucleophilic Attack by Amine: The primary amine (-NH2) of this compound then performs a nucleophilic attack on the activated carboxyl group, displacing the EDC and forming a stable amide bond.[3]

To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included.[3][5] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis in aqueous solutions and reacts efficiently with primary amines to form a stable amide linkage.[3][5]

Materials and Reagents

Key Reagents:
  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Target molecule with available carboxyl groups (e.g., protein, peptide)

Buffers and Solutions:
  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0.[1][5] Note: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) as they will quench the reaction.[1][6][7]

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[5]

  • Quenching Solution: Hydroxylamine-HCl or Tris-HCl to a final concentration of 10-50 mM.[4][5]

  • Storage Buffer: A suitable buffer for the long-term stability of the conjugated molecule (e.g., PBS with glycerol).

Experimental Protocols

Protocol 1: One-Step Conjugation of this compound to a Protein

This protocol is a straightforward method for labeling proteins. However, it may result in protein-protein polymerization if the protein has both accessible carboxyl and amine groups.[1]

1. Preparation of Reagents:

  • Equilibrate EDC and this compound to room temperature before use.
  • Prepare a 1-10 mg/mL solution of the protein in Activation Buffer.
  • Immediately before use, prepare a 10 mM solution of EDC in ultrapure water or Activation Buffer.[1]
  • Prepare a 50 mM solution of this compound in an appropriate solvent (e.g., DMSO or water).[1]

2. Conjugation Reaction:

  • To the protein solution, add this compound to the desired final concentration. A 50 to 100-fold molar excess of this compound over the protein is recommended to minimize protein polymerization.[1][3]
  • Add the freshly prepared EDC solution to the protein/Amine-PEG4-Desthiobiotin mixture. A 5 to 20-fold molar excess of EDC over the protein is a good starting point.[1]
  • Incubate the reaction for 2 hours at room temperature with gentle mixing.[1][4]

3. Quenching and Purification:

  • Quench the reaction by adding the Quenching Solution and incubating for 15 minutes at room temperature.
  • Remove excess, unreacted reagents and byproducts by dialysis or using a desalting column equilibrated with the desired storage buffer.[4][5]

Protocol 2: Two-Step Conjugation using EDC and NHS/Sulfo-NHS

This method is preferred for minimizing protein polymerization as it involves activating the carboxyl groups first, quenching the EDC, and then adding the amine-containing molecule.[4][5]

1. Activation of Protein Carboxyl Groups:

  • Dissolve the protein in Activation Buffer (pH 4.7-6.0) at a concentration of 1-10 mg/mL.
  • Add EDC and NHS (or Sulfo-NHS) to the protein solution. A 2-10 mM final concentration for both EDC and NHS is a common starting point.[4]
  • Incubate for 15-30 minutes at room temperature.

2. Quenching of EDC (Optional but Recommended):

  • To quench the EDC, add 2-mercaptoethanol (B42355) to a final concentration of 20 mM and incubate for 15 minutes.[4][5] This step prevents EDC from cross-reacting with the amine of this compound and other proteins in the next step.

3. Conjugation with this compound:

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Conjugation Buffer (e.g., PBS).[4][6]
  • Add this compound to the desired final concentration (e.g., 1-5 mM).
  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

4. Final Quenching and Purification:

  • Quench the reaction by adding a Quenching Solution (e.g., 10-50 mM hydroxylamine (B1172632) or Tris) and incubate for 15 minutes.
  • Purify the desthiobiotinylated protein using a desalting column or dialysis to remove excess reagents.[4][5]

Data Presentation

Table 1: Recommended Reagent Molar Excess for Optimal Conjugation

ReagentRecommended Molar Excess (over Protein)RationaleReference
This compound50 - 100 foldTo ensure efficient labeling of activated carboxyls and minimize protein-protein crosslinking.[1][3]
EDC5 - 20 foldTo achieve sufficient activation of carboxyl groups. Higher concentrations can be used to compensate for lower efficiency at neutral pH.[1][3]
NHS/Sulfo-NHS1 - 1.5 fold (relative to EDC)To efficiently convert the O-acylisourea intermediate to a more stable NHS ester.[4][5]

Table 2: Troubleshooting Common Issues in EDC/Amine-PEG4-Desthiobiotin Conjugation

IssuePotential CauseSuggested SolutionReference
Low Conjugation Efficiency- Inactive EDC (hydrolyzed)- Suboptimal pH- Presence of quenching molecules in buffer- Use freshly prepared EDC solution.- Perform activation at pH 4.7-6.0.- Use amine- and carboxyl-free buffers for the reaction.[1][6]
Protein Precipitation/Aggregation- Excessive protein-protein crosslinking- Use a two-step conjugation protocol.- Increase the molar excess of this compound.- Reduce the concentration of EDC.[1][8]
Loss of Protein Activity- Modification of critical carboxyl groups- Reduce the amount of EDC and reaction time.- Perform a pH optimization study.[8]

Visualizations

G cluster_activation Step 1: Carboxyl Activation cluster_conjugation Step 2: Amine Conjugation Protein_COOH Protein-COOH Intermediate O-acylisourea Intermediate (unstable) Protein_COOH->Intermediate + EDC EDC EDC Conjugate Protein-CONH-PEG4-Desthiobiotin (Stable Amide Bond) Intermediate->Conjugate + this compound Byproduct Isourea Byproduct Intermediate->Byproduct Amine_PEG4_Desthiobiotin This compound

Caption: Chemical reaction pathway for EDC-mediated conjugation.

G start Start prep_protein Prepare Protein in Activation Buffer (pH 4.7-6.0) start->prep_protein add_edc_nhs Add EDC and NHS/Sulfo-NHS prep_protein->add_edc_nhs incubate_activation Incubate 15-30 min at RT add_edc_nhs->incubate_activation adjust_ph Adjust pH to 7.2-7.5 incubate_activation->adjust_ph add_amine_peg Add this compound adjust_ph->add_amine_peg incubate_conjugation Incubate 2h at RT or O/N at 4°C add_amine_peg->incubate_conjugation quench Quench Reaction incubate_conjugation->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify end End purify->end

Caption: Two-step experimental workflow for conjugation.

G cluster_capture Affinity Capture cluster_elution Mild Elution Conjugate Desthiobiotinylated Bait Protein Binding Binding Conjugate->Binding Streptavidin_Beads Streptavidin-Coated Beads Streptavidin_Beads->Binding Lysate Cell Lysate (Prey Proteins) Binding->Lysate Capture Capture of Interacting Proteins Lysate->Capture Biotin Free Biotin (Competitive Elution) Capture->Biotin Elution Elution of Bait-Prey Complex Biotin->Elution Analysis Downstream Analysis (e.g., Western Blot, Mass Spec) Elution->Analysis

Caption: Workflow for affinity purification using desthiobiotin.

References

Step-by-Step Guide for Amine-PEG4-Desthiobiotin Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the conjugation of Amine-PEG4-Desthiobiotin to proteins and antibodies. It includes detailed protocols for the conjugation reaction, purification of the conjugate, and quantification of biotinylation. Additionally, it outlines workflows for common downstream applications such as ELISA, immunoprecipitation, and Western blotting.

Introduction to this compound Conjugation

This compound is a labeling reagent used to attach a desthiobiotin tag to proteins, antibodies, and other molecules containing accessible carboxyl groups. This process, also known as desthiobiotinylation, leverages the reaction between the primary amine of the this compound and carboxyl groups on the target molecule, typically facilitated by the zero-length crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

The desthiobiotin tag allows for strong but reversible binding to streptavidin, a key advantage over the nearly irreversible biotin-streptavidin interaction.[1] This "soft release" characteristic is crucial for isolating and purifying target proteins and their interacting partners under mild, non-denaturing conditions, preserving their native structure and function.[1][2] The polyethylene (B3416737) glycol (PEG) spacer arm enhances the solubility of the labeled molecule.

Chemical Principle of Conjugation

The conjugation of this compound to a protein's carboxyl groups (e.g., on aspartic acid, glutamic acid, or the C-terminus) is a two-step process mediated by EDC and often enhanced by N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

  • Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate.[3][4]

  • Amine Reaction: This intermediate is unstable in aqueous solutions and can be prone to hydrolysis. The addition of (Sulfo-)NHS stabilizes the intermediate by converting it into a more stable (Sulfo-)NHS ester.[3] This amine-reactive ester then efficiently reacts with the primary amine of the this compound, forming a stable amide bond and releasing the (Sulfo-)NHS leaving group.

Experimental Protocols

Materials and Reagents
  • Target protein or antibody in an amine-free and carboxyl-free buffer (e.g., 0.1 M MES buffer, pH 4.5-6.0)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • (Optional) Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, hydroxylamine (B1172632), or 2-mercaptoethanol)

  • Purification column (e.g., size-exclusion chromatography, dialysis cassettes)

  • Streptavidin-agarose or magnetic beads

  • Elution buffer (e.g., PBS with 2.5 mM d-biotin)

Step-by-Step Conjugation Protocol
  • Buffer Exchange: Ensure the protein solution is in an amine-free and carboxyl-free buffer, such as 0.1 M MES buffer at a pH of 4.5-6.0. The concentration of the protein should typically be between 1-10 mg/mL.

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS (if used) to room temperature before opening the vials to prevent moisture condensation.[3]

    • Prepare a fresh solution of this compound in anhydrous DMSO or DMF.

    • Prepare a fresh solution of EDC (and Sulfo-NHS) in the reaction buffer immediately before use. Do not prepare stock solutions for storage as these reagents are moisture-sensitive and will hydrolyze.[5]

  • Conjugation Reaction:

    • To minimize protein polymerization, a large molar excess of this compound and a limiting amount of EDC are recommended.[2] A typical starting molar ratio is 1:100:10 (Protein:this compound:EDC).[2] However, the optimal ratio should be determined empirically for each specific application, with suggested ranges between 5:1 and 40:1 (biotin reagent to protein).[6][7]

    • Add the calculated amount of this compound solution to the protein solution.

    • Add the EDC (and Sulfo-NHS) solution to the protein mixture.

    • Incubate the reaction for 2 hours at room temperature or on ice.[4]

  • Quenching the Reaction: Stop the reaction by adding a quenching reagent such as hydroxylamine to a final concentration of 10 mM or 2-mercaptoethanol (B42355) to a final concentration of 20 mM.[3] Incubate for 15 minutes.

  • Purification of the Conjugate: Remove unreacted this compound and byproducts using a desalting column (size-exclusion chromatography) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[3][8]

Purification of Desthiobiotinylated Protein using Streptavidin Beads
  • Bead Preparation: Wash streptavidin magnetic or agarose (B213101) beads with a suitable binding/wash buffer (e.g., 20 mM Tris, pH 7.5).[9]

  • Binding: Add the purified desthiobiotinylated protein solution to the washed beads. Incubate for 30-60 minutes at room temperature with gentle mixing to allow the desthiobiotin-streptavidin interaction.[2]

  • Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant. Wash the beads multiple times with the wash buffer to remove any non-specifically bound proteins.[9][10]

  • Elution: Elute the bound desthiobiotinylated protein by incubating the beads with an elution buffer containing a competing agent, such as free d-biotin (e.g., 2.5 mM d-biotin in PBS).[1] This allows for the gentle release of the protein complex.

Quantification of Biotinylation: The HABA Assay

The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[8][11] HABA binds to avidin, producing a colorimetric signal at 500 nm. When a biotinylated sample is added, the biotin (B1667282) displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.[8][11]

Protocol:

  • Reagent Preparation: Prepare a HABA/Avidin solution according to the manufacturer's instructions.

  • Measurement:

    • In a cuvette or microplate well, measure the absorbance of the HABA/Avidin solution at 500 nm (A500 HABA/Avidin).[8][11]

    • Add a known volume of the purified desthiobiotinylated protein sample to the HABA/Avidin solution and mix.[8][11]

    • Measure the absorbance again at 500 nm once the reading stabilizes (A500 HABA/Avidin/Biotin Sample).[8][11]

  • Calculation: The moles of biotin per mole of protein can be calculated using the change in absorbance and the extinction coefficient of the HABA/Avidin complex (34,000 M⁻¹cm⁻¹ at 500 nm).[8]

Data Presentation

Table 1: Recommended Molar Ratios for Conjugation

ComponentRecommended Molar Ratio (Protein:Reagent)PurposeReference
This compound100-fold molar excess over proteinTo ensure efficient labeling and minimize protein polymerization.[2]
EDC5 to 20-fold molar excess over proteinTo activate a limited number of carboxyl groups and control the extent of conjugation.[2]
Sulfo-NHS~5 mM final concentrationTo stabilize the EDC-activated intermediate for more efficient amine coupling.

Table 2: HABA Assay Parameters

ParameterValueUnitReference
Wavelength for Absorbance Measurement500nm[8][11]
Molar Extinction Coefficient of HABA/Avidin Complex34,000M⁻¹cm⁻¹[8]
Linear Range of Biotin Detection2 - 16µM[12]

Visualization of Workflows

Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Quantification Protein Protein in Amine-Free Buffer Mix Mix Protein, This compound, & EDC/NHS Protein->Mix Reagents Prepare Fresh This compound & EDC/NHS Solutions Reagents->Mix Incubate Incubate (2h @ RT or on ice) Mix->Incubate Quench Quench Reaction (e.g., Hydroxylamine) Incubate->Quench Purify Purify Conjugate (Desalting/Dialysis) Quench->Purify Quantify Quantify Biotinylation (HABA Assay) Purify->Quantify

Caption: Experimental workflow for this compound conjugation.

Downstream_Applications cluster_elisa ELISA Workflow cluster_ip Immunoprecipitation Workflow cluster_wb Western Blot Workflow Start Desthiobiotinylated Antibody ELISA1 Bind to Antigen-Coated Plate Start->ELISA1 IP1 Incubate with Cell Lysate Start->IP1 WB1 Probe Protein-Transferred Membrane Start->WB1 ELISA2 Add Streptavidin-HRP ELISA1->ELISA2 ELISA3 Add Substrate & Detect ELISA2->ELISA3 IP2 Capture with Streptavidin Beads IP1->IP2 IP3 Wash & Elute with Biotin IP2->IP3 WB2 Add Streptavidin-HRP WB1->WB2 WB3 Detect with Chemiluminescence WB2->WB3

Caption: Downstream application workflows using desthiobiotinylated antibodies.

Downstream Application Protocols

ELISA (Enzyme-Linked Immunosorbent Assay)

A desthiobiotinylated antibody can be used as the primary detection antibody in an ELISA.

  • Coating: Coat the microplate wells with the target antigen.

  • Blocking: Block non-specific binding sites.

  • Incubation: Add the desthiobiotinylated primary antibody to the wells and incubate.

  • Detection: Add streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).[13]

  • Substrate Addition: Add the appropriate substrate to generate a detectable signal.[13] The signal intensity is proportional to the amount of antigen present.

Immunoprecipitation (IP)

Desthiobiotinylated antibodies are ideal for IP due to the mild elution conditions.

  • Incubation: Incubate the desthiobiotinylated antibody with the cell lysate containing the target protein to form an antibody-antigen complex.[10][14]

  • Capture: Add streptavidin-coated beads to capture the complex.[10][14]

  • Washing: Wash the beads to remove non-specific proteins.[10]

  • Elution: Elute the protein complex from the beads using a buffer containing free biotin.[1] The eluted proteins can then be analyzed by Western blotting or mass spectrometry.

Western Blotting

A desthiobiotinylated primary or secondary antibody can be used for protein detection on a Western blot membrane.[15]

  • Protein Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).[16][17]

  • Blocking: Block the membrane to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with the desthiobiotinylated primary antibody.

  • Detection: Incubate the membrane with streptavidin-HRP.[15]

  • Signal Development: Add a chemiluminescent substrate and detect the signal using a CCD camera or X-ray film.[15][17]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Biotinylation Efficiency- Inactive reagents (hydrolyzed EDC/NHS)- Presence of amine-containing buffers (e.g., Tris)- Suboptimal pH- Use fresh, anhydrous reagents.- Perform buffer exchange to an amine-free buffer.- Optimize the reaction pH (4.5-6.0 for EDC activation, 7-8 for amine reaction).
Protein Precipitation- Over-biotinylation- Reduce the molar excess of the biotinylation reagent.
High Background in Downstream Assays- Incomplete removal of unbound biotinylated antibody- Insufficient blocking- Increase the number of wash steps.- Optimize the blocking buffer and incubation time.
No Elution from Streptavidin Beads- Using standard biotin instead of desthiobiotin- Confirm the use of desthiobiotin for reversible binding and mild elution.

References

Applications of Amine-PEG4-Desthiobiotin in Proteomics: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amine-PEG4-Desthiobiotin is a versatile reagent that has gained significant traction in the field of proteomics for its utility in affinity purification, proximity labeling, and targeted protein degradation. Its unique chemical structure, featuring a terminal primary amine, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a desthiobiotin moiety, enables a wide range of applications. The primary amine allows for covalent conjugation to proteins or other molecules of interest, while the PEG spacer enhances solubility and minimizes steric hindrance. The key feature, desthiobiotin, is a biotin (B1667282) analog that binds to streptavidin with high affinity, yet can be eluted under gentle, non-denaturing conditions with an excess of free biotin. This "soft-release" characteristic is a major advantage over the nearly irreversible biotin-streptavidin interaction, as it allows for the isolation of intact protein complexes for downstream analysis by mass spectrometry.[1]

Affinity Purification of Protein Complexes

This compound is widely used for the enrichment and isolation of protein complexes from cell lysates or other complex biological mixtures. The workflow involves conjugating the amine group of the reagent to a "bait" protein, which is then used to capture its interacting "prey" proteins.

Quantitative Data Presentation

The gentle elution conditions offered by the desthiobiotin-streptavidin system are highly compatible with quantitative mass spectrometry techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Tandem Mass Tags (TMT). These methods allow for the precise quantification of protein-protein interactions under different experimental conditions.

Table 1: Comparison of Affinity Tags for Proteomics Workflows

FeatureBiotinDesthiobiotin
Binding Affinity to Streptavidin Very High (Kd ~10⁻¹⁵ M)High (Kd ~10⁻¹¹ M)
Elution Conditions Harsh, denaturing (e.g., boiling in SDS-PAGE buffer, low pH)Gentle, competitive (e.g., free biotin solution at neutral pH)
Preservation of Protein Complexes Poor; complexes often dissociateExcellent; interactions are preserved
Co-purification of Endogenous Biotinylated Proteins HighMinimal

This table summarizes the key differences between biotin and desthiobiotin for affinity purification applications.

Experimental Protocols

Protocol 1: Desthiobiotinylation of a Bait Protein using this compound and EDC

This protocol describes the covalent conjugation of this compound to a carboxyl group on a bait protein using the crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • MES Buffer (0.1 M, pH 4.7-6.0)

  • Bait protein in a suitable buffer (amine- and carboxyl-free)

  • DMSO

  • Desalting column

Procedure:

  • Prepare a 50 mM stock solution of this compound in DMSO. For example, dissolve 1 mg of the reagent in 46 µL of DMSO.

  • Prepare the bait protein at a concentration of 0.1-10 mg/mL in MES buffer.

  • Add the this compound solution to the protein solution. A molar excess of the reagent over the protein is recommended to ensure efficient labeling.

  • Immediately before use, prepare a 10 mM solution of EDC in MES Buffer.

  • Add the EDC solution to the protein-reagent mixture.

  • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Remove excess, unreacted this compound and EDC by-products using a desalting column.

Protocol 2: Affinity Purification (Pull-Down Assay) of Interacting Proteins

This protocol outlines the general procedure for using the desthiobiotinylated bait protein to isolate interacting prey proteins.

Materials:

  • Desthiobiotinylated bait protein

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Cell lysate containing prey proteins

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., PBS containing 50 mM biotin)

Procedure:

  • Incubate the streptavidin beads with the desthiobiotinylated bait protein for 1 hour at room temperature to allow for binding.

  • Wash the beads with Wash Buffer to remove any unbound bait protein.

  • Add the cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

  • Wash the beads extensively with Wash Buffer to remove non-specific binders.

  • Elute the captured protein complexes by incubating the beads with Elution Buffer for 10-30 minutes at room temperature.

  • Collect the eluate, which contains the bait protein and its interactors, for downstream analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Experimental Workflow Diagram

Affinity_Purification_Workflow Bait Bait Protein Desthiobiotinylated_Bait Desthiobiotinylated Bait Protein Bait->Desthiobiotinylated_Bait Conjugation Amine_PEG4_Desthiobiotin This compound Amine_PEG4_Desthiobiotin->Desthiobiotinylated_Bait EDC EDC Crosslinker EDC->Desthiobiotinylated_Bait Complex_Capture Capture of Bait-Prey Complexes Desthiobiotinylated_Bait->Complex_Capture Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Complex_Capture Binding Cell_Lysate Cell Lysate (Prey Proteins) Cell_Lysate->Complex_Capture Wash Wash to Remove Non-specific Binders Complex_Capture->Wash Elution Elution with Free Biotin Wash->Elution Analysis Mass Spectrometry Analysis Elution->Analysis Proximity_Labeling_Workflow Bait_Ligase Bait Protein-Ligase Fusion Proximity_Labeling In-cell Proximity Labeling Bait_Ligase->Proximity_Labeling Desthiobiotin_Analog Desthiobiotin Analog Desthiobiotin_Analog->Proximity_Labeling Cell_Lysis Cell Lysis Proximity_Labeling->Cell_Lysis Enrichment Enrichment of Labeled Proteins Cell_Lysis->Enrichment Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Enrichment Wash Stringent Washes Enrichment->Wash Elution Gentle Elution Wash->Elution MS_Analysis Mass Spectrometry Identification Elution->MS_Analysis PROTAC_Signaling_Pathway PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Degradation Target Protein Degradation Polyubiquitination->Degradation Recognition Proteasome 26S Proteasome Proteasome->Degradation

References

Application Notes and Protocols for Amine-PEG4-Desthiobiotin in Immunoprecipitation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine-PEG4-Desthiobiotin is a versatile reagent that combines the benefits of a cleavable biotin (B1667282) analog with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, making it an invaluable tool for immunoprecipitation (IP) and other affinity-based purification techniques. This document provides detailed application notes and protocols for the effective use of this compound in immunoprecipitation experiments, enabling the gentle and efficient isolation of protein complexes for downstream analysis.

The key advantage of the desthiobiotin system lies in its lower binding affinity to streptavidin compared to biotin.[1][2] This allows for the elution of captured biomolecules under mild, non-denaturing conditions, preserving protein structure and function.[2][3] The amine group facilitates covalent conjugation to carboxyl groups on proteins, while the PEG4 spacer enhances solubility and reduces steric hindrance.[3]

Quantitative Data

The reversible binding of desthiobiotin to streptavidin is central to its utility in gentle immunoprecipitation. The following table summarizes the key quantitative differences in binding affinity between biotin and desthiobiotin.

FeatureBiotinDesthiobiotinReference
Binding Partner Streptavidin/AvidinStreptavidin/Avidin[1]
Dissociation Constant (Kd) ~10⁻¹⁵ M~10⁻¹¹ M[1][2]
Binding Strength Very Strong (Essentially Irreversible)Strong but Reversible[2]
Elution Conditions Harsh, denaturing (e.g., low pH, boiling in SDS)Mild, competitive (e.g., free biotin)[2][3]

Experimental Protocols

Protocol 1: Desthiobiotinylation of a Target Protein

This protocol describes the labeling of a purified "bait" protein with this compound.

Materials:

  • Purified protein of interest (in an amine-free buffer like PBS or MES)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • MES Buffer (0.1 M, pH 4.5-5.5)

  • Desalting column

Procedure:

  • Protein Preparation: Ensure the purified protein is in an amine-free buffer (e.g., PBS, MES) at a concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare a 10 mM stock solution of EDC in MES buffer.

  • Labeling Reaction:

    • Add a 50- to 250-fold molar excess of this compound to the protein solution.

    • Add a 2- to 10-fold molar excess of EDC to the protein solution.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Removal of Excess Reagents: Remove non-reacted this compound and EDC byproducts using a desalting column equilibrated with an appropriate buffer (e.g., PBS).

  • Verification of Labeling (Optional): The efficiency of labeling can be assessed using methods such as HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.

Protocol 2: Immunoprecipitation using Desthiobiotinylated Bait Protein

This protocol outlines the steps for capturing interacting "prey" proteins from a cell lysate using the desthiobiotinylated "bait" protein.

Materials:

  • Desthiobiotinylated bait protein (from Protocol 1)

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Cell lysate (prepared in a suitable lysis buffer containing protease and phosphatase inhibitors)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., PBS containing 50 mM d-biotin)

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin beads in the vial.

    • Transfer the desired amount of bead slurry to a new tube.

    • Place the tube on a magnetic separator and discard the supernatant.

    • Wash the beads three times with Wash Buffer.

  • Binding of Bait Protein to Beads:

    • Resuspend the washed beads in a suitable binding buffer.

    • Add the desthiobiotinylated bait protein to the beads.

    • Incubate for 30-60 minutes at room temperature with gentle rotation.

    • Wash the beads three times with Wash Buffer to remove unbound bait protein.

  • Immunoprecipitation:

    • Add the cell lysate to the beads coupled with the bait protein.

    • Incubate for 1-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic separator or centrifugation.

    • Discard the supernatant (this is the unbound fraction).

    • Wash the beads three to five times with ice-cold Wash Buffer to remove non-specific binders.

  • Elution:

    • After the final wash, remove all residual buffer.

    • Add Elution Buffer to the beads.

    • Incubate for 10-30 minutes at room temperature with gentle agitation. For more efficient elution, incubation at 37°C for 10 minutes can be performed.

    • Pellet the beads and collect the supernatant containing the eluted bait and prey proteins. Repeat the elution step for complete recovery.

  • Downstream Analysis: The eluted protein complexes are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

Experimental Workflow for Desthiobiotin-based Immunoprecipitation

G cluster_0 Bait Protein Labeling cluster_1 Immunoprecipitation cluster_2 Elution & Analysis Bait Bait Protein Labeled_Bait Desthiobiotinylated Bait Protein Bait->Labeled_Bait EDC Coupling Desthiobiotin Amine-PEG4- Desthiobiotin Desthiobiotin->Labeled_Bait Beads Streptavidin Beads Labeled_Bait->Beads Binding Complex Bead-Bait-Prey Complex Beads->Complex Lysate Cell Lysate (Prey Proteins) Lysate->Complex Incubation Elution Elution with Free Biotin Complex->Elution Analysis Downstream Analysis (WB, MS) Elution->Analysis

Caption: Workflow of a desthiobiotin-based immunoprecipitation experiment.

Signaling Pathway Example: Co-Immunoprecipitation of EGFR and Grb2

This compound can be used to study protein-protein interactions within signaling pathways. For example, to investigate the interaction between the Epidermal Growth Factor Receptor (EGFR) and the adaptor protein Grb2.[5][6] In this scenario, an anti-EGFR antibody would be desthiobiotinylated and used to pull down EGFR and its associated proteins, including Grb2, from a cell lysate.

G cluster_0 Cellular Context cluster_1 Co-Immunoprecipitation cluster_2 Analysis EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits (via pTyr) EGF EGF EGF->EGFR Binds Ab Anti-EGFR Ab- Desthiobiotin Ab->EGFR Binds Pulldown Pulldown Complex Ab->Pulldown Beads Streptavidin Beads Beads->Pulldown WB Western Blot Pulldown->WB Elution EGFR_band Detect EGFR Grb2_band Detect Grb2

Caption: Co-IP of EGFR and Grb2 using a desthiobiotinylated antibody.

References

Application Note and Protocol: Elution of Amine-PEG4-Desthiobiotin Labeled Molecules from Streptavidin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The streptavidin-biotin interaction is a cornerstone of many biotechnological applications due to its high specificity and affinity (Kd ≈ 10-15 M). However, the near-irreversible nature of this bond necessitates harsh, denaturing conditions for elution, which can compromise the integrity and function of the purified molecules. Amine-PEG4-Desthiobiotin is a biotin (B1667282) analog that offers a solution to this challenge. Desthiobiotin, a sulfur-free analog of biotin, binds to streptavidin with high specificity but with a lower affinity (Kd ≈ 10-11 M)[1]. This allows for the gentle and efficient elution of desthiobiotin-labeled molecules under mild, physiological conditions through competitive displacement with free biotin[1][2][3]. The inclusion of a PEG4 spacer in this compound enhances the solubility of the labeled molecules[4][5].

This application note provides a detailed protocol for the elution of molecules labeled with this compound from streptavidin-functionalized supports, such as magnetic beads or agarose (B213101) resin.

Principle of Elution

The elution process is based on the principle of competitive displacement. Desthiobiotin-labeled molecules bound to streptavidin can be readily displaced by introducing an excess of free biotin into the system. Due to its significantly higher affinity for the streptavidin binding pocket, biotin will effectively compete with and displace the desthiobiotin-labeled molecule, releasing it into the elution buffer in its native state[2][3][6].

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the interaction of desthiobiotin and biotin with streptavidin, and typical elution conditions.

ParameterValueReference
Dissociation Constant (Kd) - Biotin-Streptavidin ~10-15 M[1]
Dissociation Constant (Kd) - Desthiobiotin-Streptavidin ~10-11 M[1]
Biotin Concentration in Elution Buffer 2.5 mM - 4 mM[7][8]
Elution Incubation Temperature Room Temperature to 37 °C[7][8]
Elution Incubation Time 10 - 30 minutes[7][8]

Experimental Protocol

This protocol outlines the steps for eluting an this compound labeled protein from streptavidin magnetic beads. The protocol can be adapted for other types of streptavidin-functionalized supports.

Materials:

  • Streptavidin magnetic beads with bound this compound labeled molecule.

  • Wash Buffer (e.g., Phosphate Buffered Saline (PBS) with 0.05% Tween-20, pH 7.4).

  • Elution Buffer: 4 mM Biotin in 20 mM Tris, 50 mM NaCl, pH 7.4[4][7].

  • Magnetic stand.

  • Microcentrifuge tubes.

  • Pipettes and tips.

  • Incubator or heat block.

Procedure:

  • Washing: a. Place the microcentrifuge tube containing the streptavidin beads with the bound target molecule into a magnetic stand to pellet the beads. b. Carefully remove and discard the supernatant. c. Remove the tube from the magnetic stand and add 500 µL of Wash Buffer. d. Gently resuspend the beads by pipetting up and down. Do not vortex. e. Place the tube back into the magnetic stand to pellet the beads. f. Remove and discard the supernatant. g. Repeat the washing steps (c-f) two more times to ensure removal of non-specifically bound molecules.

  • Elution: a. After the final wash, remove all residual wash buffer. b. Add 50-100 µL of Elution Buffer to the bead pellet[8]. c. Gently resuspend the beads in the Elution Buffer. d. Incubate the bead suspension for 10-30 minutes at 37 °C with gentle mixing[7][8]. This incubation is critical for efficient elution and recovery[8]. e. After incubation, place the tube in the magnetic stand to pellet the beads. f. Carefully collect the supernatant, which contains the eluted this compound labeled molecule. This is the eluate. g. For maximal recovery, a second elution step can be performed by adding fresh Elution Buffer to the beads and repeating steps 2c-2f. The eluates can then be pooled.

  • Downstream Processing: a. The eluate containing the purified molecule is now ready for downstream applications such as SDS-PAGE, Western blotting, mass spectrometry, or activity assays. b. If the presence of free biotin in the eluate interferes with downstream applications, it can be removed by dialysis or using a desalting column[9].

Visual Workflow

ElutionWorkflow start Streptavidin Beads with Bound Desthiobiotin-Labeled Molecule wash1 Wash 1: Add Wash Buffer, Resuspend, Pellet, Discard Supernatant start->wash1 wash2 Wash 2: Repeat Washing Step wash1->wash2 wash3 Wash 3: Repeat Washing Step wash2->wash3 elution Add Elution Buffer (containing excess Biotin) wash3->elution incubation Incubate at 37°C for 10-30 minutes elution->incubation separation Pellet Beads on Magnetic Stand incubation->separation eluate Collect Supernatant (Eluted Molecule) separation->eluate beads Streptavidin Beads with Bound Biotin separation->beads downstream Downstream Analysis (e.g., SDS-PAGE, MS) eluate->downstream

Caption: Workflow for the elution of desthiobiotin-labeled molecules.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Elution Yield Incomplete displacement of the desthiobiotin-labeled molecule.Increase the incubation time or temperature during elution. Perform a second elution and pool the eluates. Ensure the biotin concentration in the elution buffer is sufficient.
The molecule has precipitated on the beads.Add a non-ionic detergent (e.g., 0.01-0.1% Tween-20) to the elution buffer.
High Background (Non-specific Binding) Insufficient washing.Increase the number of wash steps or the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration).
Hydrophobic interactions between the target molecule and the beads.Add a non-ionic detergent to the wash buffer.
Presence of Streptavidin in the Eluate Leaching of streptavidin from the support.This is more common with agarose resins than magnetic beads. Ensure that no harsh conditions (e.g., boiling in SDS) are used.

References

Application Notes and Protocols for Amine-PEG4-Desthiobiotin Functionalized Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of Amine-PEG4-Desthiobiotin functionalized probes. This reagent is a versatile tool for labeling and purifying biomolecules, offering a reversible binding alternative to the strong interaction of biotin (B1667282) and streptavidin.

Introduction

This compound is a trifunctional molecule consisting of a primary amine, a polyethylene (B3416737) glycol (PEG) spacer, and a desthiobiotin moiety.[1] The primary amine allows for covalent conjugation to various functional groups on target molecules, such as carboxylic acids on proteins. The hydrophilic PEG4 spacer enhances the solubility of the labeled molecule.[1][2] Desthiobiotin, a sulfur-free analog of biotin, binds to streptavidin with high specificity but a lower affinity than biotin, allowing for gentle elution of the captured biomolecules under physiological conditions.[3][4][5][6] This "soft-release" characteristic is a significant advantage over the nearly irreversible biotin-streptavidin interaction, which often requires harsh, denaturing conditions for elution.[3][4][6]

Key Features and Applications

  • Reversible Binding: The desthiobiotin-streptavidin interaction is readily reversed by competitive displacement with free biotin, preserving the integrity and function of purified proteins and their complexes.[3][4][6]

  • Reduced Non-specific Binding: The mild elution conditions minimize the co-purification of endogenous biotinylated molecules.[7]

  • Versatile Conjugation: The primary amine enables straightforward conjugation to proteins, peptides, nucleic acids, and other biomolecules.[1][8]

  • Applications:

    • Affinity Purification/Pull-Down Assays: Isolation of protein complexes for interaction studies.[9][10]

    • Protein-Protein Interaction Studies: Identification of binding partners for a "bait" protein.[9][10]

    • Enrichment of Labeled Biomolecules: Concentration of target molecules from complex mixtures.

    • Cell Surface Labeling: Tagging and isolation of cell surface proteins.

Quantitative Data

Table 1: Comparison of Binding Affinities to Streptavidin
LigandDissociation Constant (Kd)Reference(s)
Biotin~10⁻¹⁵ M[11]
Desthiobiotin~10⁻¹¹ M[11]

This significant difference in binding affinity allows for the elution of desthiobiotin-labeled molecules with free biotin, while biotin-labeled molecules remain bound.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via EDC Chemistry

This protocol describes the labeling of carboxyl groups (e.g., on aspartate, glutamate (B1630785) residues, or the C-terminus) of a protein with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

  • Protein of interest

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, for increased efficiency)

  • Conjugation Buffer: 0.1 M MES, pH 4.5-5.0

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or Hydroxylamine

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein in the Conjugation Buffer at a concentration of 1-5 mg/mL.

  • This compound Preparation: Prepare a stock solution of this compound in an organic solvent like DMSO or DMF.

  • Reaction Setup:

    • Add a 50- to 100-fold molar excess of this compound to the protein solution.

    • If using NHS or Sulfo-NHS, add it to the protein solution at a final concentration of 5 mM.

    • Initiate the reaction by adding EDC to a final concentration of 10-20 mM.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Affinity Purification (Pull-Down Assay) of a Desthiobiotin-Labeled Protein Complex

This protocol outlines the capture of a desthiobiotin-labeled "bait" protein and its interacting "prey" proteins from a cell lysate.

Materials:

  • Desthiobiotin-labeled "bait" protein

  • Cell lysate containing "prey" proteins

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Binding/Wash Buffer: PBS with 0.1% Tween-20

  • Elution Buffer: PBS containing 50 mM Biotin

  • Magnetic stand (for magnetic beads) or microcentrifuge (for agarose resin)

Procedure:

  • Bead Preparation: Wash the streptavidin beads twice with the Binding/Wash Buffer.

  • Binding:

    • Incubate the desthiobiotin-labeled "bait" protein with the washed streptavidin beads for 30-60 minutes at room temperature with gentle rotation to immobilize the bait.

    • Pellet the beads (using a magnet or centrifugation) and discard the supernatant.

    • Wash the beads twice with Binding/Wash Buffer to remove unbound bait protein.

  • Capture of Prey Proteins:

    • Add the cell lysate to the beads with the immobilized bait protein.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant (flow-through).

    • Wash the beads three to five times with 1 mL of cold Binding/Wash Buffer to remove non-specific binding proteins.

  • Elution:

    • Add the Elution Buffer to the beads.

    • Incubate for 15-30 minutes at room temperature with gentle agitation.

    • Pellet the beads and collect the supernatant containing the eluted bait and prey proteins.

  • Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 3: Quantification of Conjugation Efficiency using the TNBSA Assay

The 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay can be used to determine the extent of primary amine modification on a protein after conjugation.[1][12][13][14] This is achieved by comparing the number of free amines before and after the conjugation reaction.

Materials:

  • Labeled and unlabeled protein samples

  • 0.1 M Sodium Bicarbonate Buffer, pH 8.5

  • 10% (w/v) SDS solution

  • 1 N HCl

  • TNBSA solution (e.g., 0.1% in water)

  • Glycine (B1666218) or another primary amine standard

Procedure:

  • Standard Curve Preparation: Prepare a series of known concentrations of the glycine standard in the Sodium Bicarbonate Buffer.

  • Sample Preparation: Dilute the labeled and unlabeled protein samples to a suitable concentration (e.g., 0.1-1 mg/mL) in the Sodium Bicarbonate Buffer.

  • Reaction:

    • To 100 µL of each standard and sample, add 100 µL of the TNBSA solution.

    • Incubate at 37°C for 30-60 minutes.

  • Stopping the Reaction: Add 100 µL of 10% SDS and 50 µL of 1 N HCl to each tube.

  • Measurement: Measure the absorbance at 335 nm.

  • Calculation:

    • Create a standard curve by plotting the absorbance of the glycine standards against their concentrations.

    • Determine the concentration of free amines in the labeled and unlabeled protein samples from the standard curve.

    • Calculate the percentage of amine modification: % Modification = (1 - (amines in labeled protein / amines in unlabeled protein)) * 100

Visualizations

G Synthesis of this compound cluster_synthesis Synthesis Pathway Desthiobiotin Desthiobiotin (with Carboxylic Acid) EDC_NHS EDC, NHS Desthiobiotin->EDC_NHS Activation Amine_PEG4_OH Amine-PEG4-OH Activated_Desthiobiotin NHS-activated Desthiobiotin Amine_PEG4_OH->Activated_Desthiobiotin Conjugation EDC_NHS->Activated_Desthiobiotin Amine_PEG4_Desthiobiotin This compound Activated_Desthiobiotin->Amine_PEG4_Desthiobiotin

Caption: Synthesis of this compound.

G Protein Labeling Workflow cluster_workflow Experimental Workflow Protein Protein with Carboxyl Groups EDC EDC Protein->EDC Activation Amine_PEG4_Desthiobiotin This compound Labeled_Protein Desthiobiotin-labeled Protein Amine_PEG4_Desthiobiotin->Labeled_Protein EDC->Amine_PEG4_Desthiobiotin Coupling Purification Purification (Desalting/Dialysis) Labeled_Protein->Purification Final_Probe Purified Probe Purification->Final_Probe

Caption: Protein Labeling Workflow.

G Pull-Down Assay Signaling Pathway cluster_pathway Protein Interaction Discovery Bait Bait Protein (Desthiobiotin-labeled) Streptavidin_Beads Streptavidin Beads Bait->Streptavidin_Beads Immobilization Cell_Lysate Cell Lysate (contains Prey Proteins) Streptavidin_Beads->Cell_Lysate Incubation Complex Bait-Prey Complex on Beads Cell_Lysate->Complex Wash Wash Steps Complex->Wash Elution Elution with Biotin Wash->Elution Analysis Analysis (SDS-PAGE, MS) Elution->Analysis

Caption: Pull-Down Assay Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amine-PEG4-Desthiobiotin Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amine-PEG4-Desthiobiotin labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their labeling experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a labeling reagent that contains a primary amine group, a polyethylene (B3416737) glycol (PEG) spacer, and a desthiobiotin tag.[1][2] The primary amine allows for its conjugation to molecules containing reactive groups such as N-hydroxysuccinimide (NHS) esters or to carboxyl groups using a crosslinker like EDC.[3][2] The PEG spacer increases the hydrophilicity of the labeled molecule, which can improve solubility and reduce non-specific binding.[3][2] Desthiobiotin is a sulfur-free analog of biotin (B1667282) that binds to streptavidin with high affinity, but can be eluted under gentle conditions using free biotin, making it ideal for affinity purification applications where preserving the native state of the target molecule is crucial.[3][1][4][5]

Q2: What is the optimal pH for labeling with NHS esters?

The reaction between an NHS ester and a primary amine is highly pH-dependent.[6][7] The optimal pH range for this reaction is typically between 7.2 and 8.5.[8][9] At a lower pH, the primary amines are protonated and less nucleophilic, leading to a slower reaction rate.[6][7] Conversely, at a pH higher than optimal, the hydrolysis of the NHS ester is accelerated, which competes with the desired labeling reaction and can significantly reduce efficiency.[6][7][10][11][12]

Q3: What type of buffer should I use for the labeling reaction?

It is critical to use an amine-free buffer for the labeling reaction.[8][13][14] Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, thereby reducing the labeling efficiency.[8][13] Suitable amine-free buffers include phosphate-buffered saline (PBS), bicarbonate buffer, HEPES, and borate (B1201080) buffer.[8][9]

Q4: How should I store this compound and its solutions?

This compound should be stored at -20°C and protected from light.[1][15][16] Stock solutions are typically prepared in anhydrous DMSO or DMF and should also be stored at -20°C or -80°C for long-term stability.[15][17] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[15] Before opening, the vial should be allowed to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis of the reagent.[10][11][12][13]

Q5: How can I remove unreacted this compound after the labeling reaction?

Removal of excess, unreacted labeling reagent is crucial to prevent interference in downstream applications.[8] Common methods for purification include:

  • Size-Exclusion Chromatography (SEC): Using desalting columns or gel filtration to separate the larger labeled molecule from the smaller, unreacted reagent.[8]

  • Dialysis: Dialyzing the sample against a suitable buffer to remove the small, unreacted molecules.[8]

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling experiments.

Problem Potential Cause Suggested Solution
Low Labeling Efficiency Hydrolyzed/Inactive Reagent: The this compound or the NHS-ester crosslinker has been compromised by moisture.Use a fresh vial of the reagent. Ensure proper storage conditions (desiccated, -20°C).[10][11][12][13] Allow the reagent to warm to room temperature before opening to prevent condensation.[10][11][12][13]
Suboptimal pH: The reaction pH is too low or too high.Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 for NHS ester reactions.[8][9]
Presence of Competing Amines: The buffer or sample contains primary amines (e.g., Tris, glycine).Perform buffer exchange into an amine-free buffer like PBS, bicarbonate, or HEPES.[8][13]
Insufficient Molar Excess of Labeling Reagent: The ratio of labeling reagent to the target molecule is too low.Increase the molar excess of the this compound reagent. Optimization may be required, with a typical starting point being a 10- to 20-fold molar excess.[8]
Low Protein Concentration: The concentration of the target protein is too low for efficient labeling.Increase the protein concentration if possible. Higher concentrations generally lead to more efficient labeling.[8]
Protein Precipitation during Labeling High Concentration of Organic Solvent: The volume of DMSO or DMF used to dissolve the labeling reagent is too high.Keep the volume of the organic solvent to a minimum, ideally less than 10% of the total reaction volume.[8]
Protein Instability: The protein is not stable under the reaction conditions (e.g., temperature, pH).Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.[8] Ensure the pH of the reaction buffer is suitable for the stability of your protein.
High Background in Downstream Assays Incomplete Removal of Unreacted Reagent: Excess this compound was not effectively removed after the labeling reaction.Ensure thorough purification of the labeled product using size-exclusion chromatography or dialysis.[8] Consider increasing the number of buffer changes during dialysis or using a desalting column with the appropriate molecular weight cutoff.
Loss of Protein Activity Labeling of Critical Residues: The labeling reaction has modified primary amines within the active site or other functionally important regions of the protein.Reduce the molar excess of the labeling reagent to achieve a lower degree of labeling.[8] Consider alternative labeling chemistries that target different functional groups if the loss of activity persists.

Experimental Protocols

General Protocol for Protein Labeling with this compound using EDC

This protocol describes the labeling of a protein's carboxyl groups with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

  • Protein to be labeled

  • This compound

  • EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)

  • Amine-free buffer (e.g., MES buffer, pH 4.7-6.0)

  • Quenching solution (e.g., hydroxylamine (B1172632) or a primary amine-containing buffer like Tris)

  • Purification tools (e.g., desalting column or dialysis cassette)

  • Anhydrous DMSO or DMF

Procedure:

  • Buffer Exchange: Ensure the protein sample is in an amine-free buffer at the appropriate pH for the EDC reaction (typically pH 4.7-6.0).[3] If necessary, perform buffer exchange using a desalting column or dialysis.

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10-50 mM).[3][8]

  • Prepare EDC Solution: Immediately before use, prepare a solution of EDC in the reaction buffer (e.g., 10 mM).[3]

  • Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution.

    • Add the EDC solution to the protein/desthiobiotin mixture. A 5- to 20-fold molar excess of EDC over the protein is a common starting point.[3]

    • Incubate the reaction for 1-2 hours at room temperature.

  • Quench the Reaction: Stop the reaction by adding a quenching solution to consume any unreacted EDC.

  • Purification: Remove excess this compound and reaction byproducts by size-exclusion chromatography (desalting column) or dialysis.[3][8]

Note: To minimize protein polymerization, which can occur if the protein has both carboxyl and amine groups, it is recommended to use a large molar excess of this compound and a limiting amount of EDC.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_post Post-Reaction p1 Buffer Exchange (Amine-free buffer) r1 Mix Protein and This compound p1->r1 p2 Prepare Amine-PEG4- Desthiobiotin Stock p2->r1 p3 Prepare EDC/NHS Ester Solution r2 Add EDC/NHS Ester to Initiate Reaction p3->r2 r1->r2 r3 Incubate (RT or 4°C) r2->r3 q1 Quench Reaction (e.g., Tris, Glycine) r3->q1 pu1 Purification (SEC or Dialysis) q1->pu1 a1 Labeled Product pu1->a1

Caption: General workflow for this compound labeling.

troubleshooting_logic start Low Labeling Efficiency? c1 Hydrolyzed Reagent? start->c1 Yes c2 Suboptimal pH? start->c2 No c1->c2 No s1 Use Fresh Reagent Proper Storage c1->s1 Yes c3 Competing Amines? c2->c3 No s2 Adjust pH to 7.2-8.5 c2->s2 Yes c4 Insufficient Reagent? c3->c4 No s3 Use Amine-Free Buffer c3->s3 Yes s4 Increase Molar Excess c4->s4 Yes

Caption: Troubleshooting logic for low labeling efficiency.

References

Troubleshooting low yield in Amine-PEG4-Desthiobiotin pull-downs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yield or other issues with Amine-PEG4-Desthiobiotin pull-down assays.

Troubleshooting Guide

This guide addresses common problems encountered during this compound pull-down experiments in a question-and-answer format.

Q1: Why is the yield of my pulled-down protein of interest consistently low?

A1: Low yield in a pull-down assay can stem from several factors, from inefficient labeling of the bait molecule to suboptimal binding and elution conditions. A systematic approach to troubleshooting is recommended.

Potential Cause 1: Inefficient Desthiobiotinylation of the Bait Molecule

If the bait protein or molecule is not efficiently labeled with this compound, the subsequent pull-down will be compromised.

  • Solution:

    • Optimize Molar Excess: Ensure you are using an optimized molar excess of the this compound reagent during the labeling reaction. A 100-fold molar excess over the protein is a good starting point to minimize polymerization when using EDC chemistry.[1]

    • Reaction Conditions: For amine-reactive labeling using EDC, ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) and carboxyl groups (e.g., acetate, citrate), which can quench the reaction. MES buffer at pH 5-6 is generally recommended.[1] For other labeling chemistries, follow the specific protocol recommendations. Increasing the incubation time or temperature (e.g., 37°C) may also improve efficiency.[1][2]

    • Confirm Labeling: Before proceeding with the pull-down, it is crucial to confirm the successful desthiobiotinylation of your bait. This can be done using techniques like HABA assays or mass spectrometry.

    • Reagent Integrity: Ensure the this compound reagent has been stored correctly (typically at -20°C, desiccated) and has not been hydrolyzed by exposure to aqueous solutions.[1][3] It is best to prepare fresh solutions in anhydrous solvents like DMSO or DMF immediately before use.[1][4][5]

Potential Cause 2: Suboptimal Binding of the Bait to Streptavidin Beads

Inefficient capture of the desthiobiotinylated bait by the streptavidin beads will directly lead to low yield.

  • Solution:

    • Bead Capacity: There can be significant variations in the binding capacity of streptavidin magnetic beads, not only between different vendors but also between different lots from the same manufacturer.[6] It is advisable to test beads from different suppliers or lots.

    • Incubation Time: Ensure sufficient incubation time for the desthiobiotinylated bait to bind to the streptavidin beads. A typical incubation is 30-60 minutes at room temperature with gentle rotation.[1][2]

    • Removal of Unreacted Desthiobiotin: It is critical to remove any unreacted this compound after the labeling reaction through desalting or dialysis.[1][2][4][5] Failure to do so will result in competition for binding sites on the streptavidin beads, reducing the amount of bait captured.[4][5]

Potential Cause 3: Inefficient Interaction Between Bait and Prey

The conditions during the incubation of the bait-bound beads with the cell lysate or sample may not be optimal for the protein-protein interaction.

  • Solution:

    • Binding Buffer Composition: The composition of the binding buffer is critical. Try alternative buffers to see what works best for your specific interaction.[4][5] Factors to consider optimizing include salt concentration, pH, and the type and concentration of detergents.

    • Incubation Time and Temperature: Increase the incubation time of the bait-bound beads with the lysate to allow for sufficient interaction.[4][5] The optimal temperature will depend on the stability of the proteins and their interaction.

    • Protease Inhibitors: Always include protease inhibitors in your lysis buffer to prevent degradation of your bait and prey proteins.[7]

Potential Cause 4: Stringent Wash Conditions

Harsh washing steps can disrupt weak or transient interactions, leading to the loss of your protein of interest.

  • Solution:

    • Reduce Stringency: If you suspect a weak interaction, reduce the stringency of your wash buffers. This can be achieved by lowering the salt concentration or the detergent concentration.[5][8]

    • Number of Washes: Decrease the number of wash steps.[5][8]

Potential Cause 5: Inefficient Elution

The conditions used to elute the captured proteins may not be effective.

  • Solution:

    • Biotin (B1667282) Concentration: Desthiobiotinylated molecules are eluted by competitive displacement with free biotin. A common elution buffer contains 4mM biotin.[1][6] If elution is incomplete, you can try increasing the biotin concentration.

    • Elution Time and Temperature: Increasing the elution time and incubating at a slightly elevated temperature (e.g., 37°C for 10 minutes or longer) can improve recovery.[1][4]

    • Gentle Elution Advantage: The use of desthiobiotin allows for gentle elution under non-denaturing conditions, which helps preserve the integrity of protein complexes.[9][10] Harsh elution conditions required for the strong biotin-streptavidin interaction are avoided.[10]

Frequently Asked Questions (FAQs)

Q2: I am observing high background (non-specific binding) in my pull-down. What can I do?

A2: High background is a common issue and can be addressed through several strategies:

  • Pre-clearing the Lysate: Incubate your cell lysate with unconjugated streptavidin beads before the pull-down to remove proteins that non-specifically bind to the beads.[4][5][8]

  • Blocking the Beads: Before adding your desthiobiotinylated bait, block the streptavidin beads with a blocking agent like BSA or yeast tRNA to saturate non-specific binding sites.[11]

  • Optimize Wash Buffers: Increase the stringency of your wash buffers by increasing the salt concentration or adding a non-ionic detergent like Tween-20 (e.g., 0.1%).[7][9]

  • Increase Number of Washes: Perform additional wash steps to more thoroughly remove non-specifically bound proteins.[8][12]

  • Reduce Lysate Concentration: Using a more dilute lysate can sometimes reduce non-specific binding, although this may also decrease the yield of your specific protein.

Q3: How do I choose between streptavidin-agarose and streptavidin-magnetic beads?

A3: Both types of beads can be effective, but there are some considerations:

  • Magnetic Beads: Offer easier and faster handling, especially for high-throughput applications, as they can be separated using a magnetic stand, minimizing sample loss.

  • Agarose (B213101) Beads: May have a higher binding capacity but require centrifugation for separation, which can be harsher on protein complexes and may lead to higher background if not handled carefully.

  • Performance Variation: Studies have shown that the performance of both magnetic and agarose beads can vary, and in some cases, streptavidin-agarose may outperform magnetic beads for specific applications.[6] It is recommended to test both types of beads for your particular experiment.

Q4: Can I reuse the streptavidin beads after elution?

A4: While it is technically possible to regenerate streptavidin beads after elution with biotin, it is generally not recommended for most applications, especially those requiring high purity and reproducibility. The regeneration process can be incomplete, leading to carryover and reduced binding capacity in subsequent experiments. For critical applications, it is best to use fresh beads for each pull-down.

Quantitative Data Summary

Table 1: Comparison of Biotin vs. Desthiobiotin Affinity

LigandStreptavidin Binding Affinity (Kd)Elution Conditions
Biotin~10⁻¹⁵ M[13]Harsh, denaturing conditions
Desthiobiotin~10⁻¹¹ M[1][13]Mild, competitive elution with free biotin[10][13]

Table 2: Recommended Reagent Concentrations for Desthiobiotinylation (Amine-reactive using EDC)

ReagentRecommended Molar Excess (vs. Protein)Purpose
This compound100-fold[1]Ensures efficient labeling of carboxyl groups
EDC5- to 20-fold[1]Activates carboxyl groups for reaction with the amine

Experimental Protocols

Protocol 1: General Workflow for this compound Pull-Down

This protocol outlines the key steps for a typical pull-down experiment. Optimization of specific steps is highly recommended.

  • Desthiobiotinylation of Bait Protein:

    • Prepare the bait protein in an amine-free and carboxyl-free buffer (e.g., MES buffer, pH 5.0-6.0).[1]

    • Prepare a fresh stock solution of this compound in anhydrous DMSO.[1]

    • Add the this compound solution to the protein solution to achieve the desired molar excess.

    • Immediately before use, prepare a fresh solution of EDC in the reaction buffer.

    • Add the EDC solution to the protein-desthiobiotin mixture.

    • Incubate for 2 hours at room temperature with gentle mixing.[1]

    • Remove unreacted reagent and by-products by desalting or dialysis.[1]

  • Binding of Bait to Streptavidin Beads:

    • Wash the required amount of streptavidin beads with a suitable wash buffer.

    • Add the desalted desthiobiotinylated bait protein to the equilibrated beads.

    • Incubate for 30-60 minutes at room temperature with gentle rotation.[1][2]

    • Wash the beads to remove any unbound bait protein.

  • Pull-Down of Prey Protein:

    • Add the cell lysate or protein mixture containing the prey protein to the bait-bound beads.

    • Incubate for 1-2 hours at 4°C or room temperature with gentle rotation.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Add elution buffer containing free biotin (e.g., 4mM Biotin in a Tris-based buffer) to the beads.[1]

    • Incubate for 10-30 minutes at room temperature or 37°C with gentle mixing.[1][4]

    • Separate the beads (e.g., using a magnetic stand or centrifugation) and collect the supernatant containing the eluted proteins.

    • Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

PullDown_Workflow cluster_prep Preparation cluster_pulldown Pull-Down cluster_analysis Analysis Bait Bait Molecule (Protein, RNA, etc.) Labeled_Bait Desthiobiotinylated Bait Bait->Labeled_Bait Labeling Desthiobiotin This compound Activated_Beads Bait-Bound Beads Labeled_Bait->Activated_Beads Binding Beads Streptavidin Beads Complex Bait-Prey Complex on Beads Activated_Beads->Complex Incubation Lysate Cell Lysate (Prey Proteins) Elution Elution with Free Biotin Complex->Elution Washing Analysis Downstream Analysis (WB, MS, etc.) Elution->Analysis Collection

Caption: Workflow of an this compound pull-down assay.

Troubleshooting_Logic cluster_labeling Bait Labeling cluster_binding Binding Steps cluster_wash_elute Wash & Elution Start Low Yield in Pull-Down Check_Labeling Confirm Bait Desthiobiotinylation Start->Check_Labeling Optimize_Labeling Optimize Labeling: - Molar Ratios - Reaction Buffer - Incubation Time/Temp Check_Labeling->Optimize_Labeling If Low Check_Bait_Binding Assess Bait Binding to Beads Check_Labeling->Check_Bait_Binding If OK Optimize_Bait_Binding Optimize Bait Binding: - Bead Type/Capacity - Remove Free Biotin Check_Bait_Binding->Optimize_Bait_Binding If Low Check_Prey_Binding Evaluate Bait-Prey Interaction Check_Bait_Binding->Check_Prey_Binding If OK Optimize_Prey_Binding Optimize Prey Binding: - Binding Buffer - Incubation Time Check_Prey_Binding->Optimize_Prey_Binding If Low Check_Wash Analyze Wash Fractions Check_Prey_Binding->Check_Wash If OK Optimize_Wash Adjust Wash Stringency: - Salt/Detergent Conc. - Number of Washes Check_Wash->Optimize_Wash If Prey Lost Check_Elution Check Elution Efficiency Check_Wash->Check_Elution If OK Optimize_Elution Optimize Elution: - Biotin Concentration - Time/Temperature Check_Elution->Optimize_Elution If Low

Caption: A logical flowchart for troubleshooting low yield in pull-down assays.

References

Technical Support Center: Optimizing Experiments with Amine-PEG4-Desthiobiotin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Amine-PEG4-Desthiobiotin, focusing on strategies to minimize non-specific binding and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main advantages?

This compound is a labeling reagent that contains three key components:

  • A primary amine (-NH2) group that allows for covalent conjugation to carboxyl groups on proteins and other molecules.[1]

  • A PEG4 spacer (polyethylene glycol) that is hydrophilic, which helps to increase the solubility of the labeled molecule and reduces steric hindrance.[1][2]

  • A desthiobiotin head group, which is a sulfur-free analog of biotin (B1667282).[1]

The primary advantage of desthiobiotin is its lower binding affinity to streptavidin (Kd ≈ 10⁻¹¹ M) compared to biotin (Kd ≈ 10⁻¹⁵ M).[1][2][3] This allows for the gentle elution of the desthiobiotinylated molecule and its binding partners from streptavidin resins using a competitive biotin solution under physiological conditions, thus preserving the integrity of protein complexes.[1][2][4]

Q2: How does the PEG4 linker help in reducing non-specific binding?

The polyethylene (B3416737) glycol (PEG) spacer is known to reduce non-specific binding of proteins.[3] The hydrophilic nature of the PEG linker creates a hydrated layer on the surface of the labeled molecule and the affinity matrix, which can repel the non-specific adsorption of other proteins.[3] Studies have shown that PEGylation can decrease the aggregation of antibodies and improve the purity of target proteins during affinity chromatography.[2]

Q3: What are the common causes of high non-specific binding in pull-down assays using this compound?

High non-specific binding can arise from several factors:

  • Hydrophobic and ionic interactions: Proteins in the cell lysate can non-specifically bind to the streptavidin-coated beads or the bait protein itself.

  • Insufficient blocking: The surfaces of the beads may not be adequately coated with a blocking agent, leaving sites for non-specific protein adsorption.

  • Inadequate washing: Wash steps that are not stringent enough may fail to remove weakly interacting, non-specific proteins.

  • High concentration of bait protein: Using an excessive amount of the desthiobiotinylated bait protein can lead to increased background.

  • Endogenous biotinylated proteins: Although desthiobiotin elution is milder, some endogenously biotinylated proteins from the sample might still co-elute.[5]

Troubleshooting Guide: Reducing Non-Specific Binding

This guide provides a systematic approach to troubleshooting and minimizing non-specific binding in your experiments.

Problem: High background signal in eluted fractions.

Solution Workflow:

G start High Background Observed preclear Pre-clear Lysate with Streptavidin Beads start->preclear blocking Optimize Blocking Step preclear->blocking wash Optimize Washing Conditions blocking->wash bait Titrate Bait Protein Concentration wash->bait elution Refine Elution Strategy bait->elution success Low Background Achieved elution->success

Caption: A logical workflow for troubleshooting high background signals.

Detailed Troubleshooting Steps:

1. Pre-clearing the Lysate:

  • Issue: Proteins in the cell lysate can bind non-specifically to the streptavidin beads.

  • Recommendation: Before the pull-down assay, incubate your cell lysate with streptavidin beads that have not been coupled to your bait protein. This will capture proteins that have an affinity for the beads themselves. Centrifuge to pellet the beads and use the supernatant for your pull-down experiment.[6]

2. Optimizing the Blocking Step:

  • Issue: Incomplete blocking of the streptavidin beads leaves exposed surfaces that can bind proteins non-specifically.

  • Recommendations:

    • Increase the concentration of the blocking agent or the incubation time.

    • Experiment with different blocking agents. While Bovine Serum Albumin (BSA) is common, other options like casein or normal serum from the same species as your secondary antibody (if applicable) can be more effective.[7] For biotin-avidin systems, casein-based blockers are often recommended as they can provide lower backgrounds than BSA.[8]

    • Avoid using milk-based blockers if you are working with phospho-specific antibodies, as milk contains phosphoproteins like casein which can lead to false positives.[9]

3. Enhancing Wash Steps:

  • Issue: Wash buffers are not stringent enough to remove non-specifically bound proteins.

  • Recommendations:

    • Increase Salt Concentration: Gradually increase the salt concentration (e.g., NaCl) in your wash buffer. This can disrupt ionic interactions. Concentrations between 150 mM and 500 mM NaCl can be tested.[6]

    • Add Non-ionic Detergents: Include mild, non-ionic detergents in your wash buffer to disrupt hydrophobic interactions. Common choices include Tween-20 or Triton X-100 at concentrations of 0.05% to 0.1%.[6]

    • Increase the Number and Duration of Washes: Perform additional wash steps and increase the incubation time for each wash to allow for more effective removal of non-specific binders.

4. Titrating the Bait Protein Concentration:

  • Issue: Using too much desthiobiotinylated bait protein can lead to higher background.

  • Recommendation: Perform a titration experiment to determine the optimal amount of bait protein that gives a good signal-to-noise ratio. Start with a lower concentration and gradually increase it.

5. Refining the Elution Strategy:

  • Issue: The elution conditions are too harsh or not specific enough.

  • Recommendation: Elution with a competitive biotin solution is the key advantage of using desthiobiotin. Ensure you are using an optimized concentration of free biotin for elution (e.g., 4 mM Biotin in a Tris-based buffer).[1] If you still observe contaminants, consider a step-wise elution with increasing concentrations of biotin to selectively elute your protein of interest.

Quantitative Data Summary

The following table summarizes key quantitative data relevant to experiments involving biotin, desthiobiotin, and streptavidin.

ParameterBiotinDesthiobiotinReference
Binding Affinity to Streptavidin (Kd) ~ 10⁻¹⁵ M~ 10⁻¹¹ M[1][2][3]
Elution Conditions from Streptavidin Harsh, denaturing conditions (e.g., low pH, boiling in SDS)Mild, competitive elution with free biotin[1][4]

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound using EDC

This protocol describes the labeling of carboxyl groups on a protein with this compound using the crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Workflow for Protein Labeling:

G protein Protein in MES Buffer (pH 5-6) add_desthiobiotin Add this compound protein->add_desthiobiotin add_edc Add fresh EDC solution add_desthiobiotin->add_edc incubate Incubate for 2 hours at RT add_edc->incubate quench Optional: Quench reaction incubate->quench desalt Remove excess reagents (Desalting column) quench->desalt labeled_protein Desthiobiotinylated Protein desalt->labeled_protein

Caption: Step-by-step workflow for protein desthiobiotinylation.

Materials:

  • Protein of interest

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • MES Buffer (0.1 M, pH 5.0-6.0)

  • DMSO (Dimethyl sulfoxide)

  • Desalting column

Procedure:

  • Prepare Protein Sample: Dissolve your protein in MES buffer. Avoid buffers containing primary amines (like Tris) or carboxyls (like acetate) as they will interfere with the EDC reaction.[1]

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 50 mM.[1]

  • Prepare EDC Stock Solution: Immediately before use, prepare a 10 mM solution of EDC in MES buffer.[1]

  • Labeling Reaction:

    • Add the desired molar excess of this compound to the protein solution. A 100-fold molar excess is a good starting point to minimize protein polymerization.[1]

    • Add a limiting amount of EDC (e.g., 5- to 20-fold molar excess over the protein) to the reaction mixture.[1]

  • Incubation: Incubate the reaction for 2 hours at room temperature with gentle mixing.[1]

  • Removal of Excess Reagents: Remove non-reacted this compound and EDC by-products using a desalting column.[1][5]

Protocol 2: Pull-Down Assay with Desthiobiotinylated Bait Protein

This protocol outlines the steps for a pull-down assay to identify protein-protein interactions using a desthiobiotinylated bait protein.

Workflow for Pull-Down Assay:

G beads Streptavidin-coated Beads wash_beads Wash and equilibrate beads beads->wash_beads block_beads Block beads to reduce non-specific binding wash_beads->block_beads bind_bait Incubate with desthiobiotinylated bait protein block_beads->bind_bait wash_unbound_bait Wash to remove unbound bait bind_bait->wash_unbound_bait incubate_lysate Incubate with cell lysate (prey proteins) wash_unbound_bait->incubate_lysate wash_non_specific Wash to remove non-specifically bound proteins incubate_lysate->wash_non_specific elute Elute with biotin solution wash_non_specific->elute analysis Analyze eluate (e.g., Western Blot, MS) elute->analysis

Caption: Experimental workflow for a desthiobiotin pull-down assay.

Materials:

  • Desthiobiotinylated bait protein

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Cell lysate containing prey proteins

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., Wash Buffer with 1% BSA)

  • Elution Buffer (e.g., 4 mM Biotin in 20 mM Tris, 50 mM NaCl)[1]

Procedure:

  • Prepare Beads: Wash the streptavidin beads with Wash Buffer to remove any preservatives.[5]

  • Block Beads: Incubate the beads with Blocking Buffer for at least 30 minutes at room temperature to block non-specific binding sites.

  • Bind Bait Protein: Incubate the blocked beads with your desthiobiotinylated bait protein for 30-60 minutes at room temperature with gentle rotation.[1]

  • Wash Unbound Bait: Wash the beads several times with Wash Buffer to remove any unbound bait protein.

  • Incubate with Lysate: Add your pre-cleared cell lysate to the beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

  • Wash Non-Specific Binders: Wash the beads extensively with Wash Buffer (you can increase the stringency here by adding more salt or detergent if needed) to remove non-specifically bound proteins.

  • Elution: Add Elution Buffer to the beads and incubate for 10-30 minutes at 37°C to release the bait protein and its interacting partners.[4][5]

  • Analysis: Collect the eluate and analyze it by methods such as Western blotting or mass spectrometry to identify the interacting proteins.

References

Technical Support Center: Preventing Protein Aggregation with Amine-PEG4-Desthiobiotin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues when labeling with Amine-PEG4-Desthiobiotin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for protein labeling?

This compound is a labeling reagent that contains three key components:

  • A primary amine (-NH2): This group allows for covalent attachment to carboxyl groups (e.g., on aspartate and glutamate (B1630785) residues or the C-terminus of a protein) using a crosslinker like EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide).[1][2]

  • A polyethylene (B3416737) glycol (PEG4) spacer: This flexible, hydrophilic spacer arm enhances the water solubility of the labeled protein and reduces steric hindrance.[1][2][3] The PEGylation of proteins is a well-known strategy to improve stability and reduce aggregation.

  • A desthiobiotin tag: This is a sulfur-free analog of biotin (B1667282) that binds to streptavidin with high specificity but a lower affinity than biotin. This allows for the gentle elution of the labeled protein from streptavidin resins using a solution of free biotin, which is crucial for preserving the protein's native structure and function.[1][2]

Q2: What are the primary causes of protein aggregation during labeling with this compound?

Protein aggregation during labeling can be triggered by several factors:

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact protein stability.[4] Proteins are generally least soluble at their isoelectric point (pI).

  • High Protein Concentration: Increased protein concentrations can promote intermolecular interactions that lead to aggregation.[5]

  • Excessive Labeling: A high degree of labeling can alter the surface properties of the protein, potentially increasing hydrophobicity and leading to aggregation.

  • Presence of Organic Solvents: this compound is often dissolved in an organic solvent like DMSO. Adding a large volume of this solvent to the aqueous protein solution can cause "solvent shock" and induce precipitation.[6]

  • Temperature: Elevated temperatures can increase the rate of aggregation.[5]

  • Inherent Protein Instability: Some proteins are intrinsically more prone to aggregation.

Q3: How does the PEG4 linker in this compound help in preventing aggregation?

The polyethylene glycol (PEG) linker has several beneficial properties that help mitigate protein aggregation:

  • Increased Hydrophilicity: The PEG chain is highly water-soluble, which can help to offset any potential increase in hydrophobicity caused by the desthiobiotin tag and improve the overall solubility of the labeled protein.[1][2][3]

  • Steric Hindrance: The flexible PEG spacer creates a "shield" around the protein surface, which can sterically hinder intermolecular interactions that lead to aggregation.

  • Enhanced Stability: PEGylation is a widely used technique to enhance the stability of therapeutic proteins, making them less susceptible to degradation and aggregation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during and after protein labeling with this compound.

Problem 1: Visible precipitation or cloudiness is observed during the labeling reaction.

This indicates significant protein aggregation.

Possible Cause Recommended Solution
Suboptimal Buffer pH Adjust the pH of the reaction buffer to be at least 1 pH unit away from the protein's isoelectric point (pI). For EDC chemistry, a pH range of 4.7-6.0 is generally recommended.[1]
Inappropriate Ionic Strength For some proteins, low salt concentrations can lead to aggregation. Try increasing the salt concentration (e.g., 150 mM NaCl) to screen electrostatic interactions.[5]
High Protein Concentration Reduce the protein concentration during the labeling reaction. A starting concentration of 1-2 mg/mL is recommended.[5] If a higher final concentration is required, perform the labeling at a lower concentration and then carefully concentrate the labeled protein after purification.
Solvent Shock Minimize the volume of organic solvent (e.g., DMSO) used to dissolve the this compound to less than 5% of the total reaction volume. Add the labeling reagent solution slowly and dropwise to the protein solution while gently stirring.
Excessive Labeling Reduce the molar excess of the this compound and/or EDC. Perform a titration to find the optimal ratio of labeling reagent to protein that achieves the desired degree of labeling without causing aggregation.
High Temperature Perform the labeling reaction at a lower temperature (e.g., 4°C). This may require a longer incubation time but can slow down the aggregation process.[5]

Problem 2: No visible precipitation, but subsequent analysis (e.g., by DLS or SEC) shows the presence of soluble aggregates.

This suggests that the labeling conditions are still not optimal for maintaining the protein in its monomeric state.

Possible Cause Recommended Solution
Suboptimal Buffer Composition Systematically screen different buffer components, pH values, and ionic strengths to find a formulation that best stabilizes your protein.
Formation of Aggregates During Incubation Incorporate stabilizing additives into the labeling and storage buffers. Refer to the tables below for guidance on selecting appropriate additives and their effective concentrations.
Inefficient Purification Immediately after the labeling reaction, purify the conjugate using a method like Size Exclusion Chromatography (SEC) to separate the monomeric labeled protein from unreacted reagents and any soluble aggregates that may have formed.[7][8][9][10] This also allows for buffer exchange into an optimized storage buffer.

Problem 3: Aggregation occurs after purification and during storage.

The properties of the protein may have changed after labeling, requiring different storage conditions.

Possible Cause Recommended Solution
Inappropriate Storage Buffer The optimal storage buffer for the labeled protein may be different from that of the unlabeled protein. Screen for a new storage buffer with a different pH, ionic strength, or the inclusion of stabilizing additives.
Freeze-Thaw Instability Aliquot the purified labeled protein into single-use volumes to minimize freeze-thaw cycles. Consider adding cryoprotectants like glycerol (B35011) (up to 50%) or sucrose (B13894) to the storage buffer.
Long-term Instability If the protein is unstable even at -80°C, consider flash-freezing the aliquots in liquid nitrogen before transferring to -80°C for long-term storage.

Quantitative Data on Stabilizing Additives

The following tables provide a summary of commonly used additives to prevent protein aggregation and their recommended concentration ranges. The optimal additive and its concentration should be determined empirically for each specific protein.

Table 1: Common Stabilizing Additives and Their Mechanisms

Additive Class Examples Mechanism of Action Recommended Concentration Range
Sugars/Polyols Sucrose, Trehalose, Glycerol, SorbitolPreferential exclusion, stabilizing the native protein structure.[11]0.1 - 1 M (Sugars), 5 - 50% (v/v) (Glycerol)[]
Amino Acids Arginine, Glycine, ProlineCan suppress aggregation by interacting with hydrophobic patches and screening charges.[11][]50 - 500 mM
Salts NaCl, KCl, (NH4)2SO4Modulate electrostatic interactions.[4][]50 mM - 1 M
Reducing Agents DTT, TCEP, β-mercaptoethanolPrevent the formation of non-native intermolecular disulfide bonds.1 - 5 mM
Non-denaturing Detergents Tween-20, Triton X-100, CHAPSSolubilize hydrophobic regions and prevent aggregation.[13]0.01 - 0.1% (w/v)

Table 2: Example of Additive Efficacy in Preventing Aggregation

(Note: This is generalized data and may not be directly applicable to all proteins labeled with this compound. Empirical testing is required.)

Protein Stress Condition Additive Concentration Reduction in Aggregation
Bovine Serum Albumin (BSA)Heat (65°C)Arginine500 mMSignificant
LysozymeAgitationSucrose250 mMHigh
Monoclonal AntibodyFreeze-ThawPolysorbate 800.02%Significant
Recombinant Human G-CSFElevated TemperaturePEG conjugationN/ASlowed rate of aggregation

Detailed Experimental Protocols

Protocol 1: Labeling of a Protein with this compound using EDC

This protocol is a general guideline and may require optimization for your specific protein.

Materials:

  • Protein of interest in an amine-free and carboxyl-free buffer (e.g., 0.1 M MES, pH 4.7-6.0).[1]

  • This compound (e.g., Thermo Scientific™, No-Weigh™ Format).[1]

  • EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride).[1]

  • Anhydrous DMSO.

  • Reaction Buffer: 0.1 M MES, pH 5.5.

  • Quenching Buffer: (Optional) e.g., 50 mM Hydroxylamine, pH 8.5.

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns) for buffer exchange and removal of excess reagents.[1]

Procedure:

  • Prepare the Protein Sample: Ensure the protein is in an appropriate amine-free and carboxyl-free buffer at a concentration of 1-2 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve one 1 mg vial of this compound in an appropriate volume of anhydrous DMSO to make a 50 mM stock solution (e.g., 46 µL of DMSO for 1 mg).[1]

  • Prepare EDC Stock Solution: Immediately before use, prepare a 10 mM solution of EDC in reaction buffer (e.g., 1.9 mg in 1 mL of 0.1 M MES, pH 5.5).[1]

  • Calculate Reagent Volumes: Determine the volumes of this compound and EDC stock solutions needed to achieve the desired molar excess over the protein. A starting point could be a 100-fold molar excess of this compound and a 10-fold molar excess of EDC.[1]

  • Labeling Reaction: a. Add the calculated volume of the 50 mM this compound stock solution to the protein solution. Mix gently. b. Immediately add the calculated volume of the 10 mM EDC stock solution to the protein-desthiobiotin mixture. Mix gently.

  • Incubation: Incubate the reaction for 2 hours at room temperature with gentle stirring or mixing.[1]

  • Quench the Reaction (Optional): To stop the reaction, you can add a quenching buffer to react with any remaining EDC.

  • Purification: Remove excess, unreacted this compound and EDC byproducts using a desalting column or dialysis. This step is crucial to prevent interference in downstream applications.

Protocol 2: Detection and Quantification of Protein Aggregates using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution.

Methodology:

  • Sample Preparation:

    • Filter the protein solution through a low-protein-binding 0.1 or 0.22 µm syringe filter to remove dust and large particulates.[5]

    • Prepare the sample at a concentration suitable for the DLS instrument, typically 0.1-1.0 mg/mL.[5]

    • Use the same filtered buffer for the sample and as a blank measurement.

  • Instrument Setup:

    • Allow the DLS instrument to warm up and equilibrate to the desired temperature.

    • Perform a blank measurement using the filtered buffer.

  • Data Acquisition:

    • Carefully pipette the protein sample into a clean cuvette, avoiding the introduction of air bubbles.

    • Place the cuvette in the instrument and initiate data collection.

  • Data Analysis:

    • The DLS software will generate a size distribution profile. The presence of peaks corresponding to larger hydrodynamic radii indicates the presence of aggregates.

    • The polydispersity index (PDI) provides an indication of the heterogeneity of the sample. A low PDI value (e.g., < 0.2) suggests a monodisperse sample, while a high PDI value indicates the presence of multiple species, including aggregates.

Protocol 3: Quantification of Protein Aggregates using Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[7][8][9][10]

Methodology:

  • System Setup:

    • Equilibrate the SEC column with a suitable mobile phase. The mobile phase should be optimized to prevent non-specific interactions between the protein and the column matrix. A common mobile phase is phosphate-buffered saline (PBS) with a salt concentration of 150-200 mM.[7]

  • Sample Preparation:

    • Filter the protein sample through a 0.22 µm filter.

  • Injection and Separation:

    • Inject a known amount of the protein sample onto the column.

    • The separation occurs as the sample passes through the column. Larger molecules (aggregates) will elute first, followed by the monomer, and then any smaller fragments.

  • Detection and Quantification:

    • The eluting protein is detected by a UV detector (typically at 280 nm).

    • The area under each peak in the chromatogram is proportional to the amount of protein in that species.

    • The percentage of aggregation can be calculated by dividing the peak area of the aggregates by the total peak area of all species.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification cluster_analysis Analysis Protein_Solution Protein in Amine-Free Buffer Labeling_Reaction Mix Protein and Reagents Incubate at RT for 2h Protein_Solution->Labeling_Reaction Reagent_Prep Prepare this compound and EDC Solutions Reagent_Prep->Labeling_Reaction Purification Remove Excess Reagents (Desalting/Dialysis) Labeling_Reaction->Purification DLS DLS Analysis Purification->DLS SEC SEC Analysis Purification->SEC Functional_Assay Functional Assay Purification->Functional_Assay

Caption: Experimental workflow for protein labeling and analysis.

troubleshooting_logic Start Aggregation Observed? During_Labeling During Labeling? Start->During_Labeling After_Purification After Purification? Start->After_Purification During_Labeling->After_Purification No Optimize_Labeling Optimize Labeling Conditions: - Buffer (pH, Salt) - Protein Concentration - Reagent Ratio - Temperature - Additives During_Labeling->Optimize_Labeling Yes Optimize_Storage Optimize Storage Conditions: - Storage Buffer - Cryoprotectants - Aliquoting After_Purification->Optimize_Storage Yes

Caption: Troubleshooting logic for protein aggregation issues.

References

Common mistakes to avoid in Amine-PEG4-Desthiobiotin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Amine-PEG4-Desthiobiotin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a labeling reagent that contains a primary amine group (-NH2) at the end of a polyethylene (B3416737) glycol (PEG) spacer, which is in turn attached to a desthiobiotin molecule.[1][2] The primary amine allows for its conjugation to other molecules, commonly to carboxyl groups on proteins (like aspartate or glutamate (B1630785) residues) using a carbodiimide (B86325) crosslinker such as EDC.[1]

Its main applications include:

  • Affinity Purification: Desthiobiotin binds to streptavidin with high specificity but lower affinity than biotin (B1667282). This allows for the gentle elution of labeled molecules and their binding partners using a solution of free biotin, preserving the integrity of protein complexes.[1][3][4]

  • Protein Labeling: It is used to label proteins and other biomolecules for detection and purification, especially when harsh elution conditions need to be avoided.[5]

  • PROTACs Synthesis: It can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6]

Q2: What are the advantages of using desthiobiotin over traditional biotin?

The key advantage of desthiobiotin is the ability to elute labeled molecules from streptavidin under mild conditions.[1][3] The biotin-streptavidin interaction is one of the strongest non-covalent bonds in nature and requires harsh, denaturing conditions for dissociation.[4][7] In contrast, the desthiobiotin-streptavidin bond is readily reversible by competitive displacement with free biotin under physiological conditions, which is ideal for preserving the native structure and function of purified proteins and their complexes.[1][4][5] This "soft release" also minimizes the co-purification of endogenously biotinylated molecules.[3]

Q3: How should this compound be stored?

Proper storage is critical to maintain the reactivity of the reagent. It should be stored at -20°C upon receipt.[1][2][6][8] For stock solutions, especially when dissolved in an organic solvent like DMSO, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[6] It is also advised to desiccate the reagent to prevent hydrolysis.[3][8]

Troubleshooting Guide

Issue 1: Low Labeling Efficiency

Possible Causes & Solutions

Possible Cause Recommended Solution
Incorrect Buffer Composition Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the target molecule for reaction.[1][9][10][11] Also, avoid buffers with carboxyl groups (e.g., acetate, citrate) if using EDC chemistry.[1] Recommended buffers include MES for EDC reactions or phosphate, bicarbonate, or borate (B1201080) buffers for NHS ester reactions.[1][9][11]
Suboptimal pH For NHS ester reactions, the optimal pH is between 7.2 and 8.5.[9][10][11] A commonly recommended pH is 8.3-8.5.[12][13][14] At lower pH, the target amine is protonated and less reactive, while at higher pH, hydrolysis of the NHS ester increases significantly.[11][12][13] For EDC-mediated reactions with this compound, a pH of 5.0-6.0 is generally recommended using a buffer like MES.[1]
Hydrolysis of Reactive Groups If using an NHS-ester activated molecule to react with this compound, be aware that NHS esters are susceptible to hydrolysis in aqueous solutions.[9][10] Prepare NHS ester solutions immediately before use and avoid prolonged exposure to aqueous environments.[11][12] Similarly, EDC is also susceptible to hydrolysis.
Inactive Reagent Improper storage can lead to reagent degradation. Ensure this compound and any crosslinkers are stored at the recommended temperature (-20°C or -80°C) and protected from moisture.[1][6]
Insufficient Reagent Concentration The molar ratio of the labeling reagent to the target molecule may be too low. It may be necessary to optimize the molar excess of this compound and the crosslinker (if used).[1] For EDC reactions, a large molar excess of this compound over the protein is recommended to minimize protein polymerization.[1]
Issue 2: Protein Precipitation or Aggregation During Labeling

Possible Causes & Solutions

Possible Cause Recommended Solution
High Concentration of Organic Solvent If this compound is first dissolved in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically 0.5% to 10%).[9]
Protein Polymerization (with EDC) When labeling carboxyl groups on a protein that also has primary amines, EDC can cause protein-protein crosslinking.[1] To minimize this, use a large molar excess of this compound (e.g., 100-fold over the protein) and a limiting amount of EDC (e.g., 5- to 20-fold molar excess over the protein).[1]
Changes in Protein Solubility The addition of the PEG-desthiobiotin moiety can alter the solubility of the target protein. While the PEG linker generally increases hydrophilicity, extensive labeling could potentially lead to aggregation in some cases. Consider optimizing the degree of labeling by adjusting the molar ratio of the reagents.
Issue 3: High Background or Non-Specific Binding in Pull-Down Assays

Possible Causes & Solutions

Possible Cause Recommended Solution
Inefficient Removal of Unreacted Reagent Unreacted this compound can bind to the streptavidin resin and cause high background. It is crucial to remove all unreacted labeling reagent after the conjugation step.[1] This can be achieved through desalting columns or dialysis.[1][3] When using desalting columns, it may be necessary to use less sample volume than the maximum recommended to ensure efficient removal of the excess reagent.[3]
Insufficient Washing of Streptavidin Resin Inadequate washing of the streptavidin resin after incubating with the labeled protein and after the pull-down with the cell lysate can lead to high background. Increase the number and stringency of wash steps.
Non-Specific Binding to the Resin The streptavidin resin itself may have some non-specific binding properties. Consider pre-clearing the cell lysate with unconjugated streptavidin beads before the pull-down experiment.

Experimental Protocols

Protocol 1: Labeling a Protein's Carboxyl Groups using this compound and EDC

This protocol describes the general procedure for labeling a protein containing accessible carboxyl groups (aspartate, glutamate, or C-terminus).

Materials:

  • Protein to be labeled

  • This compound

  • EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)

  • MES Buffer (0.1 M, pH 5.0-6.0)

  • DMSO (Dimethyl sulfoxide), high purity

  • Desalting columns or dialysis equipment for buffer exchange and removal of unreacted reagents

Procedure:

  • Buffer Exchange: Ensure the protein sample is in an amine-free and carboxyl-free buffer, such as MES buffer at pH 5.0-6.0.[1] If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare this compound Solution: Prepare a stock solution of this compound (e.g., 50 mM) in DMSO.[1]

  • Prepare EDC Solution: Immediately before use, prepare a 10 mM solution of EDC in MES buffer.[1] EDC is moisture-sensitive and hydrolyzes quickly in aqueous solutions.

  • Labeling Reaction: a. In a microcentrifuge tube, add your protein solution. b. Add the calculated volume of the this compound stock solution to achieve a large molar excess over the protein (e.g., 100-fold). Mix gently. c. Add the calculated volume of the freshly prepared EDC solution to achieve a limiting molar excess over the protein (e.g., 5- to 20-fold).[1] d. Incubate the reaction for 2 hours at room temperature with gentle mixing.[1]

  • Quenching the Reaction (Optional): To stop the reaction, a buffer containing primary amines like Tris can be added.

  • Purification: Remove unreacted this compound and EDC byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).[1]

  • Storage: Store the labeled protein at an appropriate temperature (e.g., -20°C or -80°C).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Prot_prep Protein in Amine/Carboxyl-free Buffer (e.g., MES) Mix Mix Protein, This compound, and EDC Prot_prep->Mix Add Protein Reagent_prep Prepare fresh EDC and This compound stock solutions Reagent_prep->Mix Add Reagents Incubate Incubate at RT for 2 hours Mix->Incubate Start Reaction Purify Remove excess reagents (Desalting/Dialysis) Incubate->Purify Stop Reaction Final_prod Desthiobiotinylated Protein Purify->Final_prod Purified Product

Caption: Workflow for protein labeling with this compound and EDC.

troubleshooting_logic cluster_buffer Check Buffer cluster_reagents Check Reagents Start Low Labeling Efficiency Buffer_comp Buffer contains primary amines? Start->Buffer_comp Buffer_pH Is pH optimal? (e.g., 5-6 for EDC) Buffer_comp->Buffer_pH No Solution1 Use Amine/Carboxyl-free Buffer (e.g., MES) Buffer_comp->Solution1 Yes Reagent_activity Reagents stored correctly? Buffer_pH->Reagent_activity Yes Solution2 Adjust pH to optimal range Buffer_pH->Solution2 No Reagent_conc Molar excess sufficient? Reagent_activity->Reagent_conc Yes Solution3 Use fresh, properly stored reagents Reagent_activity->Solution3 No Solution4 Optimize molar ratios Reagent_conc->Solution4 No

References

Technical Support Center: Optimizing Amine-PEG4-Desthiobiotin Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amine-PEG4-Desthiobiotin assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the signal-to-noise ratio in their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a versatile molecule used for labeling and purifying proteins and other molecules. It consists of three key components:

  • Desthiobiotin: A modified form of biotin (B1667282) that binds to streptavidin with high specificity but lower affinity than biotin. This allows for gentle elution of the labeled molecule using a solution of free biotin.[1][2][3]

  • PEG4 Spacer: A polyethylene (B3416737) glycol linker that increases the water solubility of the molecule and reduces steric hindrance, making the desthiobiotin tag more accessible for binding to streptavidin.[1]

  • Amine Group: A primary amine that allows for covalent attachment to carboxyl groups on target molecules, such as proteins, using carbodiimide (B86325) chemistry (e.g., EDC).[1][4]

This combination makes it an ideal tool for affinity purification applications where preserving the native structure and function of the target molecule is crucial.[4]

Q2: What are the main advantages of using desthiobiotin over traditional biotin?

The primary advantage of desthiobiotin is its reversible binding to streptavidin.[2] While the biotin-streptavidin interaction is one of the strongest non-covalent bonds in nature and requires harsh, denaturing conditions for elution, the desthiobiotin-streptavidin bond can be easily disrupted under mild conditions by competitive displacement with free biotin.[2][4] This "soft release" is critical for maintaining the integrity of the purified proteins and their complexes.[4]

Q3: What are the common causes of high background in my assay?

High background can be caused by several factors:

  • Non-specific binding: The streptavidin-coated beads or surfaces may bind non-specifically to other proteins in your sample.

  • Endogenous biotin: Many biological samples contain naturally biotinylated proteins that can bind to streptavidin and contribute to background signal.[5]

  • Inadequate blocking: Insufficient blocking of the streptavidin-coated surfaces can leave sites available for non-specific binding.

  • Insufficient washing: Inadequate washing steps may not effectively remove all non-specifically bound molecules.[6]

  • Contamination: Contaminants in buffers or samples can also lead to high background.

Q4: How can I be sure my protein is successfully labeled with this compound?

You can verify the successful labeling of your protein through several methods:

  • Mass Spectrometry: MALDI-TOF mass spectrometry can be used to detect the mass shift corresponding to the addition of the this compound tag.

  • SDS-PAGE and Western Blot: A shift in the molecular weight of the protein on an SDS-PAGE gel can indicate successful labeling. For a more definitive confirmation, you can perform a Western blot using a streptavidin-HRP conjugate to detect the desthiobiotinylated protein.

  • Functional Assay: A pull-down assay with streptavidin beads followed by detection of your protein of interest in the eluate confirms that the labeling was successful and the tag is accessible.

Troubleshooting Guides

Issue 1: High Background Signal

A high background signal can mask the specific signal from your target molecule, leading to a poor signal-to-noise ratio. The following table provides troubleshooting strategies to reduce background noise.

Potential Cause Recommended Solution Quantitative Parameters & Considerations
Inadequate Blocking Optimize the blocking buffer and incubation time.Blocking Agents: Use 1-5% Bovine Serum Albumin (BSA) or 0.5% Casein in a suitable buffer (e.g., TBS-T or PBS-T).[7] Avoid using milk as a blocking agent as it contains endogenous biotin.[7][8] Incubation Time: Block for at least 1 hour at room temperature or overnight at 4°C.
Non-specific Binding Include detergents and salts in your binding and washing buffers.Detergents: Add 0.05-0.1% Tween-20 or Triton X-100 to your buffers to reduce non-specific hydrophobic interactions.[9] For membrane proteins, detergent concentrations may need to be optimized around the critical micelle concentration (CMC).[10][11] Salt Concentration: Increase the salt concentration (e.g., 150-500 mM NaCl) in your wash buffers to disrupt ionic interactions.[12]
Endogenous Biotin Pre-clear your sample or block endogenous biotin.Pre-clearing: Incubate your sample with streptavidin beads prior to the pull-down to remove endogenously biotinylated molecules.[6] Blocking: Use a commercial endogenous biotin blocking kit or a two-step blocking procedure with sequential incubation with streptavidin and then free biotin.[5]
Insufficient Washing Increase the number and stringency of wash steps.Number of Washes: Perform at least 3-5 wash steps. Wash Buffer Volume: Use a volume of at least 10 times the bead volume for each wash. Incubation Time: Incubate each wash for 5-10 minutes with gentle agitation.
Issue 2: Low or No Signal (Low Yield)

A weak or absent signal indicates a problem with the labeling, binding, or elution steps of your assay. The following guide will help you identify and resolve the issue.

Potential Cause Recommended Solution Quantitative Parameters & Considerations
Inefficient Labeling Optimize the labeling reaction conditions.Molar Excess of Label: Use a 5-25 fold molar excess of this compound to your target protein. A 15-fold excess is a good starting point.[6][13] EDC Molar Excess: Use a 5-20 fold molar excess of EDC over the protein.[4] pH: Maintain the reaction pH between 4.5 and 7.2 for the EDC/NHS activation step and between 7 and 8 for the reaction with the amine.[14] Buffer: Ensure your protein is in an amine-free buffer like MES or PBS.[4]
Poor Binding to Streptavidin Ensure the desthiobiotin tag is accessible and the binding conditions are optimal.Incubation Time: Incubate the labeled protein with streptavidin beads for at least 30-60 minutes at room temperature with gentle rotation.[4][13] Bead Capacity: Do not exceed the binding capacity of the streptavidin beads. Titrate the amount of beads for your specific application.[9]
Inefficient Elution Optimize the elution conditions.Biotin Concentration: Use a concentration of 2-10 mM free biotin in your elution buffer. A common starting concentration is 4 mM.[4][15] Incubation Time: Incubate the beads with the elution buffer for 10-30 minutes at 37°C with shaking.[2][4] Multiple elution steps can be performed to increase yield. pH of Elution Buffer: Ensure the pH of your biotin-containing elution buffer is appropriate for your protein's stability.
Protein Degradation Add protease inhibitors to your buffers.Protease Inhibitors: Use a commercially available protease inhibitor cocktail during cell lysis and subsequent steps to prevent degradation of your target protein.

Experimental Protocols

Protocol 1: Protein Labeling with this compound using EDC

This protocol describes the covalent attachment of this compound to carboxyl groups on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., MES or PBS)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Reaction Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare Protein Sample: Dissolve your protein in the Reaction Buffer at a concentration of 1-5 mg/mL.

  • Prepare Reagents:

    • Immediately before use, dissolve this compound in DMSO to a stock concentration of 50 mM.[4]

    • Immediately before use, dissolve EDC and NHS in the Reaction Buffer to a stock concentration of 10 mM each.

  • Labeling Reaction:

    • Add a 10-100 fold molar excess of this compound to the protein solution.[4]

    • Add a 10-fold molar excess of EDC to the protein solution.[4]

    • (Optional but recommended) Add a 10-fold molar excess of NHS to improve efficiency.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quench Reaction: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Remove Excess Label: Remove unreacted this compound and other small molecules using a desalting column equilibrated with a suitable storage buffer for your protein.

Protocol 2: Pull-Down Assay with Desthiobiotinylated Protein

This protocol outlines the capture of a desthiobiotinylated protein using streptavidin-coated magnetic beads.

Materials:

  • Desthiobiotinylated protein sample

  • Streptavidin-coated magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., Binding/Wash Buffer with 3% BSA)

  • Elution Buffer (e.g., PBS with 4 mM d-Biotin)

  • Magnetic stand

Procedure:

  • Prepare Beads:

    • Resuspend the streptavidin beads in their storage buffer.

    • Transfer the desired amount of beads to a clean tube.

    • Place the tube on a magnetic stand and discard the supernatant.

    • Wash the beads three times with Binding/Wash Buffer.

  • Block Beads:

    • Resuspend the washed beads in Blocking Buffer.

    • Incubate for 30 minutes at room temperature with gentle rotation.

    • Wash the beads three times with Binding/Wash Buffer.

  • Bind Protein:

    • Add your desthiobiotinylated protein sample to the blocked beads.

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Wash:

    • Place the tube on the magnetic stand and discard the supernatant (flow-through).

    • Wash the beads 3-5 times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elute Protein:

    • Resuspend the beads in Elution Buffer.

    • Incubate for 15-30 minutes at 37°C with gentle shaking.

    • Place the tube on the magnetic stand and collect the supernatant containing your purified protein.

    • Repeat the elution step for increased recovery.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_pulldown Affinity Purification protein Target Protein labeled_protein Desthiobiotinylated Protein protein->labeled_protein Covalent Labeling reagents This compound + EDC/NHS reagents->labeled_protein binding Binding labeled_protein->binding streptavidin_beads Streptavidin Beads streptavidin_beads->binding washing Washing binding->washing elution Elution (with Biotin) washing->elution purified_protein Purified Protein elution->purified_protein

Caption: Experimental workflow for labeling and purification.

troubleshooting_high_background start High Background Signal? check_blocking Is blocking adequate? start->check_blocking Yes optimize_blocking Optimize blocking agent (e.g., 1-5% BSA) and time (≥1 hr). check_blocking->optimize_blocking No check_washing Are washing steps sufficient? check_blocking->check_washing Yes optimize_blocking->check_washing increase_washing Increase number (3-5x) and stringency of washes (add detergents/salt). check_washing->increase_washing No check_endogenous Is endogenous biotin a possibility? check_washing->check_endogenous Yes increase_washing->check_endogenous block_endogenous Pre-clear sample or use endogenous biotin blocking kit. check_endogenous->block_endogenous Yes success Signal-to-Noise Ratio Improved check_endogenous->success No block_endogenous->success

Caption: Troubleshooting high background signals.

troubleshooting_low_yield start Low or No Signal? check_labeling Is protein labeling confirmed? start->check_labeling Yes optimize_labeling Optimize labeling: molar excess of reagents, pH, and buffer. check_labeling->optimize_labeling No check_binding Are binding conditions optimal? check_labeling->check_binding Yes optimize_labeling->check_binding optimize_binding Optimize binding: incubation time and bead capacity. check_binding->optimize_binding No check_elution Are elution conditions optimal? check_binding->check_elution Yes optimize_binding->check_elution optimize_elution Optimize elution: biotin concentration, incubation time, and temperature. check_elution->optimize_elution No success Yield Improved check_elution->success Yes optimize_elution->success

Caption: Troubleshooting low yield or no signal.

References

Technical Support Center: Post-Labeling Purification of Amine-PEG4-Desthiobiotin Labeled Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of excess Amine-PEG4-Desthiobiotin following a labeling reaction. Below, you will find troubleshooting guides, frequently asked questions (FAQs), a comparison of common removal methods, and detailed experimental protocols to ensure the successful purification of your labeled molecule.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of excess this compound, providing potential causes and recommended solutions to get your experiment back on track.

ProblemPotential CauseRecommended Solution
Low Recovery of Labeled Molecule Protein Precipitation: Over-biotinylation can alter the solubility of your protein, leading to precipitation.- Optimize the molar ratio of this compound to your target molecule in the labeling reaction. A lower excess may be necessary.- Ensure the reaction buffer has the optimal pH and ionic strength for your protein's stability.
Non-specific Binding to Purification Matrix: The labeled protein may be sticking to the dialysis membrane or chromatography resin.- For dialysis, consider using a different type of membrane with lower binding characteristics.- For size exclusion chromatography, ensure the column is properly equilibrated with a suitable buffer. The inclusion of a low concentration of a non-ionic detergent in the buffer may also help.
Incorrect MWCO for Dialysis or Spin Column: The molecular weight cut-off (MWCO) of the membrane or spin column may be too large, allowing your labeled molecule to pass through.- Select a dialysis membrane or spin column with an MWCO that is significantly smaller than the molecular weight of your labeled molecule (typically 3-5 times smaller).
High Background in Downstream Assays (e.g., ELISA, Western Blot) Residual Free this compound: Incomplete removal of the excess biotinylation reagent can lead to high non-specific binding in assays that utilize streptavidin or avidin.- Increase the duration of dialysis and the frequency of buffer changes.- For size exclusion chromatography, consider a second pass through the column or using a column with a longer bed height for better separation.- Perform a preliminary buffer exchange using a spin column before a more stringent purification method like affinity chromatography.
Aggregation of Labeled Molecule: The labeling process can sometimes induce aggregation, which can lead to non-specific interactions.- Analyze the purified sample by size exclusion chromatography to check for aggregates.- Optimize the labeling conditions (e.g., lower the molar excess of the biotinylation reagent) to minimize aggregation.
Inefficient Removal of Excess Biotin (B1667282) Insufficient Dialysis Time or Buffer Volume: The concentration gradient may not be sufficient to drive the removal of all the free biotin.- Increase the dialysis time to at least 4 hours per buffer change, with a minimum of three buffer changes.- Use a large volume of dialysis buffer, at least 100 times the sample volume.
Improper Use of Desalting Column: Incorrect sample loading or centrifugation speed can lead to poor separation.- Ensure the sample is applied directly to the center of the resin bed.- Use the centrifugation speed and time recommended by the column manufacturer.

Frequently Asked Questions (FAQs)

Q1: Which method is best for removing excess this compound?

A1: The best method depends on your specific experimental needs, including sample volume, desired purity, and the time available.

  • Dialysis is suitable for larger sample volumes and is very effective at removing small molecules, though it is a time-consuming process.

  • Size Exclusion Chromatography (Spin/Desalting Columns) is ideal for rapid cleanup of smaller sample volumes.

  • Affinity Purification (Streptavidin/Avidin Resin) is a highly specific method for isolating biotinylated molecules, but excess free biotin must be removed beforehand to prevent competition for binding sites.

Q2: How can I determine if all the excess this compound has been removed?

A2: While direct quantification of the free biotinylation reagent can be challenging, you can assess the efficiency of its removal indirectly. A common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. The HABA-avidin complex has a characteristic absorbance that is displaced by biotin, leading to a decrease in absorbance. By comparing your purified sample to a standard curve, you can estimate the amount of biotin present.

Q3: What is the ideal Molecular Weight Cut-Off (MWCO) for dialysis or spin columns?

A3: The MWCO should be significantly smaller than the molecular weight of your labeled molecule to ensure its retention. A general rule of thumb is to choose an MWCO that is at least 3 to 5 times smaller than your molecule of interest. For most proteins, a 10 kDa MWCO is appropriate.[1]

Q4: Can I reuse my size exclusion or affinity chromatography columns?

A4: It is generally not recommended to reuse disposable spin columns for different samples to avoid cross-contamination. For larger, packable size exclusion or affinity columns, they can often be regenerated and reused according to the manufacturer's instructions.

Q5: My protein is precipitating after the labeling reaction. What should I do?

A5: Protein precipitation can be caused by over-labeling. Try reducing the molar excess of the this compound reagent in your next labeling reaction. If precipitation has already occurred, you may be able to redissolve the protein by adjusting the pH of the buffer.

Comparison of Removal Methods

The following table summarizes the key features of the most common methods for removing excess this compound to help you select the most appropriate technique for your experiment.

FeatureDialysisSize Exclusion Chromatography (Spin/Desalting Columns)Affinity Purification (Streptavidin/Avidin)
Principle Diffusion across a semi-permeable membrane based on molecular weight.Separation based on molecular size; larger molecules elute first.[2]Specific binding of the desthiobiotin tag to immobilized streptavidin or avidin.
Typical Sample Volume >100 µL[1]20 - 700 µL[1]Variable, can be adapted for small to large scale.
Time Required 4 hours to overnight< 15 minutes[1]30 - 60 minutes for binding, plus wash and elution steps.
Efficiency of Biotin Removal High, dependent on buffer changes and duration.Good to High.[1]Not a primary removal method for excess biotin, but for isolating the labeled molecule.
Protein Recovery Generally high, but can be affected by non-specific binding to the membrane.High, typically >90%.[1]High, but dependent on efficient elution.
Key Advantage Suitable for large sample volumes and thorough removal.Rapid and easy to use for small samples.[1]High specificity for the labeled molecule.
Key Disadvantage Time-consuming.Limited sample volume capacity per column.Excess free biotin will compete for binding sites.

Experimental Protocols

Protocol 1: Dialysis

This method is suitable for sample volumes greater than 100 µL and provides thorough removal of small molecules.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for most proteins).[1]

  • Dialysis buffer (e.g., PBS), chilled to 4°C.[1]

  • Stir plate and stir bar.[1]

  • Beaker or container large enough to hold at least 100 times the sample volume.[1]

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.[1]

  • Load the biotinylated sample into the dialysis tubing/cassette and seal securely, ensuring no leaks.[1]

  • Place the sealed tubing/cassette into the beaker containing the chilled dialysis buffer.

  • Place the beaker on a stir plate and stir gently at 4°C.[1]

  • Allow dialysis to proceed for at least 4 hours.[1]

  • Change the dialysis buffer. Repeat the buffer change at least two more times. For highly efficient removal, dialysis can be performed overnight.

  • After the final dialysis period, carefully remove the sample from the tubing/cassette.[1]

Protocol 2: Size Exclusion Chromatography (Spin Column)

This method is ideal for the rapid cleanup of small sample volumes (typically 20-700 µL).[1]

Materials:

  • Spin column with an appropriate MWCO (e.g., 7 kDa).[1]

  • Collection tubes.[1]

  • Microcentrifuge.[1]

Procedure:

  • Prepare the spin column by removing the storage buffer. This is typically done by breaking off the bottom closure, placing the column in a collection tube, and centrifuging for 1-2 minutes at the recommended speed (e.g., 1,500 x g).

  • Discard the flow-through and place the column in a new collection tube.

  • Slowly apply the biotinylated sample to the center of the resin bed.

  • Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).

  • The purified sample containing the biotinylated molecule will be in the collection tube. The excess this compound is retained in the column resin.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the removal of excess this compound.

Dialysis_Workflow start Labeled Sample (with excess Biotin) load_sample Load Sample into Dialysis Cassette start->load_sample dialysis Dialyze against Large Volume of Buffer (4°C, with stirring) load_sample->dialysis buffer_change Change Buffer (Repeat 2-3 times) dialysis->buffer_change 4 hours recover_sample Recover Purified Labeled Sample dialysis->recover_sample After final change buffer_change->dialysis end Purified Sample (Biotin removed) recover_sample->end

Caption: Workflow for removing excess biotin using dialysis.

Spin_Column_Workflow start Labeled Sample (with excess Biotin) prepare_column Prepare Spin Column (Remove storage buffer) start->prepare_column load_sample Load Sample onto Resin Bed prepare_column->load_sample centrifuge Centrifuge load_sample->centrifuge collect_sample Collect Purified Labeled Sample centrifuge->collect_sample end Purified Sample (Biotin retained in column) collect_sample->end

Caption: Workflow for rapid biotin removal using a spin column.

References

Solving solubility issues with Amine-PEG4-Desthiobiotin conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amine-PEG4-Desthiobiotin conjugates. The following information is intended to help resolve common solubility issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a water-soluble compound due to its hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm.[1][2][3] It is also soluble in common organic solvents such as dimethylsulfoxide (DMSO) and dimethylformamide (DMF).[4][5] However, solubility in aqueous buffers can be influenced by factors such as pH and the presence of other salts.

Q2: I am having trouble dissolving my lyophilized this compound powder in an aqueous buffer. What should I do?

If you are experiencing difficulty dissolving the powder directly in your aqueous buffer, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.[5] This stock solution can then be added to your aqueous buffer to reach the desired final concentration. This method often overcomes issues of slow dissolution or incomplete solubility in aqueous media.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

DMSO is the most frequently recommended solvent for preparing stock solutions of this compound.[1][5] It is advisable to use anhydrous (dry) DMSO to prevent hydrolysis of the reagent, especially if the stock solution is to be stored for an extended period.

Q4: How should I store my this compound stock solution?

Stock solutions of this compound in DMSO can be stored at -20°C or -80°C.[3][5] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. When stored properly, the stock solution should be stable for at least one to six months.[5]

Q5: Can I dissolve this compound directly in water?

Yes, this compound is soluble in water.[4] However, the dissolution rate may be slower compared to using an organic solvent like DMSO. If you choose to dissolve it directly in water or an aqueous buffer, gentle vortexing or sonication may aid in the dissolution process. For PEG-lipid conjugates, which are related compounds, dissolving in warm water (around 60°C) has been reported to improve solubility.[6][7]

Q6: What buffers are recommended for reactions involving this compound?

When using this compound in conjugation reactions, it is crucial to use amine-free buffers, especially when the reaction involves NHS-ester chemistry. Buffers containing primary amines, such as Tris or glycine, will compete with the intended reaction and quench the labeling.[1][8] Recommended buffers include phosphate-buffered saline (PBS) for reactions at pH 7.2-8 or MES buffer for reactions at pH 4.7-6.0.[1][3]

Q7: I observed a precipitate after adding my this compound stock solution to my protein sample. What should I do?

The formation of a precipitate upon addition of the DMSO stock solution to your aqueous protein sample can sometimes occur. It is recommended to centrifuge the sample to pellet the precipitate and proceed with the supernatant for your experiment.[1] To minimize precipitation, you can try adding the DMSO stock solution dropwise to your protein solution while gently vortexing.

Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in various solvents.

SolventConcentrationNotes
DMSO≥ 250 mg/mL (577.97 mM)Hygroscopic DMSO can impact solubility; use newly opened DMSO for best results.[5]
WaterSolubleQuantitative limit not specified. The PEG spacer enhances water solubility.[2][4]
DMFSolubleQuantitative limit not specified.[4]

Experimental Protocols

Protocol for Preparing a 50 mM Stock Solution of this compound in DMSO
  • Reagent Preparation : Allow the vial of lyophilized this compound and a tube of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Reconstitution : Add the appropriate volume of anhydrous DMSO to the vial of this compound to achieve a final concentration of 50 mM. For example, to a 1 mg vial (Molecular Weight: 432.55 g/mol ), add 46 µL of DMSO.[1]

  • Dissolution : Gently vortex the vial until the powder is completely dissolved.

  • Storage : Aliquot the stock solution into single-use volumes and store at -20°C or -80°C for up to 6 months.[5]

Protocol for Labeling a Protein with this compound using EDC Chemistry
  • Buffer Exchange : Ensure your protein sample is in an amine-free and carboxyl-free buffer, such as 0.1 M MES buffer, pH 4.7-6.0.[1][3] If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Prepare Reagents :

    • Prepare a 50 mM stock solution of this compound in anhydrous DMSO as described above.

    • Immediately before use, prepare a 10 mM solution of EDC in MES buffer.

  • Reaction Setup :

    • In a microcentrifuge tube, combine your protein solution with the desired molar excess of the 50 mM this compound stock solution. Mix gently.

    • Add the freshly prepared 10 mM EDC solution to initiate the conjugation reaction.

  • Incubation : Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or mixing.[1]

  • Quenching and Purification : If desired, the reaction can be quenched by adding a small molecule with a primary amine. Remove excess, unreacted this compound and byproducts by dialysis or using a desalting column.

Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common solubility issues with this compound.

G cluster_0 Troubleshooting Initial Dissolution start Start: Dissolving this compound Powder issue Issue: Powder does not dissolve in aqueous buffer start->issue solution1 Prepare a concentrated stock solution in anhydrous DMSO. issue->solution1 Yes add_to_buffer Add DMSO stock to aqueous buffer dropwise with mixing. solution1->add_to_buffer check_dissolution Does the solution remain clear? add_to_buffer->check_dissolution success Success: Ready for experiment. check_dissolution->success Yes precipitate Precipitate forms. check_dissolution->precipitate No centrifuge Centrifuge to remove precipitate and use the supernatant. precipitate->centrifuge consider_alternatives Consider alternative strategies: - Gentle warming - Sonication - Use of a different buffer precipitate->consider_alternatives centrifuge->success

Caption: Troubleshooting workflow for initial dissolution of this compound powder.

G cluster_1 Troubleshooting Precipitation During Reaction start_reaction Start: Conjugation Reaction precipitate_reaction Issue: Precipitate forms during the reaction start_reaction->precipitate_reaction check_buffer Is the buffer appropriate (amine-free)? precipitate_reaction->check_buffer Yes buffer_ok Buffer is appropriate. check_buffer->buffer_ok Yes buffer_not_ok Buffer contains primary amines (e.g., Tris). check_buffer->buffer_not_ok No check_concentration Are the concentrations of protein and/or reagent too high? buffer_ok->check_concentration change_buffer Perform buffer exchange into a recommended buffer (e.g., PBS, MES). buffer_not_ok->change_buffer change_buffer->start_reaction reduce_concentration Reduce the concentration of reactants. check_concentration->reduce_concentration Yes continue_reaction Continue with the reaction. check_concentration->continue_reaction No reduce_concentration->continue_reaction centrifuge_end After incubation, centrifuge to remove precipitate and purify the supernatant. continue_reaction->centrifuge_end success_end Success: Proceed with downstream applications. centrifuge_end->success_end

Caption: Troubleshooting workflow for precipitation during conjugation reactions.

References

Technical Support Center: Optimizing Elution of Amine-PEG4-Desthiobiotin Tagged Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the elution conditions for Amine-PEG4-Desthiobiotin tagged proteins from streptavidin-based affinity matrices.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using this compound for protein purification?

This compound is a modified version of biotin (B1667282) that allows for the gentle elution of tagged proteins from streptavidin resins.[1] Unlike the very strong interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M), desthiobiotin binds with a lower affinity (Kd ≈ 10⁻¹¹ M).[1] This allows for the elution of the desthiobiotin-tagged protein by competitive displacement with a solution of free biotin.[1][2] The polyethylene (B3416737) glycol (PEG4) spacer arm increases the hydrophilicity of the tagged molecule.

Q2: What are the advantages of using desthiobiotin over traditional biotin for protein purification?

The primary advantage is the ability to elute the target protein under mild, non-denaturing conditions.[1][3] This is crucial for preserving the native structure and function of the purified protein and for keeping protein complexes intact.[3] Traditional biotin-streptavidin interactions often require harsh elution conditions, such as boiling in SDS-PAGE loading buffer, which denature the protein.[3][4] Additionally, the gentle elution with desthiobiotin minimizes the co-purification of endogenously biotinylated proteins from biological samples.[1]

Q3: What concentration of biotin is recommended for eluting my desthiobiotin-tagged protein?

The optimal biotin concentration for elution can vary depending on the specific protein and binding conditions. However, a common starting point is a biotin concentration in the low millimolar range. Some protocols suggest that increasing the biotin concentration beyond a certain point does not significantly improve elution efficiency.[5]

Q4: Can I reuse the streptavidin resin after eluting my desthiobiotin-tagged protein?

Yes, one of the benefits of the desthiobiotin system is the ability to regenerate and reuse the streptavidin resin. After elution with biotin, the resin is saturated with biotin. To regenerate the column, a reagent such as HABA (2-(4'-hydroxyazobenzene)benzoic acid) can be used to displace the bound biotin, followed by washing to remove the HABA.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound tagged proteins.

Problem: Low or no elution of the target protein.

G cluster_start Start: Low/No Protein Elution cluster_causes Potential Causes cluster_solutions Solutions start Low or No Protein in Elution Fractions cause1 Inefficient Competitive Elution start->cause1 cause2 Protein Precipitation on Column start->cause2 cause3 Strong Non-Specific Interactions start->cause3 cause4 Issues with Desthiobiotin Tag start->cause4 solution1a Increase Biotin Concentration in Elution Buffer cause1->solution1a solution1b Increase Elution Incubation Time cause1->solution1b solution1c Optimize Elution Buffer pH cause1->solution1c solution2a Change Buffer Composition (e.g., add solubilizing agents) cause2->solution2a solution2b Perform Elution at a Different Temperature cause2->solution2b solution3a Increase Salt Concentration in Wash Buffer cause3->solution3a solution3b Add Non-ionic Detergents to Wash Buffer cause3->solution3b solution4a Confirm Successful Tagging of Protein (e.g., Western Blot) cause4->solution4a

Caption: Troubleshooting flowchart for low or no protein elution.

Problem: High background or co-elution of contaminating proteins.

G cluster_start Start: High Background cluster_causes Potential Causes cluster_solutions Solutions start High Background/Contaminating Proteins in Elution cause1 Insufficient Washing start->cause1 cause2 Non-Specific Binding to Resin start->cause2 cause3 Co-purification of Endogenously Biotinylated Proteins start->cause3 solution1a Increase Number of Wash Steps cause1->solution1a solution1b Increase Wash Buffer Volume cause1->solution1b solution1c Optimize Wash Buffer Composition (salt, detergent) cause1->solution1c solution2a Add Blocking Agents to Lysate (e.g., BSA) cause2->solution2a solution2b Pre-clear Lysate with Unconjugated Resin cause2->solution2b solution3a Reduce Elution Incubation Time and Temperature cause3->solution3a solution3b Dilute Elution Buffer cause3->solution3b

Caption: Troubleshooting flowchart for high background contamination.

Experimental Protocols & Data

Table 1: Recommended Buffer Compositions
Buffer TypeComponentConcentrationpHNotes
Binding/Wash Buffer Tris-HCl20-100 mM7.5-8.0Can be substituted with PBS or HEPES.[4][8]
NaCl150-500 mMAdjust to minimize non-specific binding.
Detergent (e.g., Tween-20)0.05-0.1% (v/v)Optional, helps to reduce background.
Elution Buffer Tris-HCl20-100 mM7.5-8.0Should be the same as the wash buffer.[6]
NaCl150 mM
Biotin2-50 mMStarting with a lower concentration is recommended.[2][3][9]
Protocol 1: Elution of Desthiobiotin-Tagged Proteins from Streptavidin Resin

This protocol provides a general procedure for the competitive elution of this compound tagged proteins from streptavidin-coated magnetic beads or agarose (B213101) resin.

Materials:

  • Streptavidin-coated magnetic beads or agarose resin

  • Binding/Wash Buffer (see Table 1)

  • Elution Buffer (see Table 1)

  • Microcentrifuge tubes or chromatography columns

  • Magnetic stand (for magnetic beads)

  • End-over-end rotator or shaker

Procedure:

  • Binding of Tagged Protein:

    • Equilibrate the streptavidin resin with Binding/Wash Buffer.

    • Incubate the protein sample with the equilibrated resin for 30-60 minutes at room temperature or 4°C with gentle mixing.

  • Washing:

    • Separate the resin from the supernatant.

    • Wash the resin three times with an excess volume of Binding/Wash Buffer. For each wash, resuspend the resin and incubate for 5 minutes with gentle mixing before separating.[2][3]

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Add 1-2 bed volumes of Elution Buffer to the resin.

    • Incubate for 10-30 minutes at 37°C with gentle mixing.[3] For some proteins, a longer incubation or elution at room temperature may be sufficient.

    • Separate the resin from the eluate. The eluate contains the purified protein.

    • Repeat the elution step 1-2 more times and pool the eluates for increased recovery.

Table 2: Quantitative Parameters for Elution Optimization
ParameterRecommended RangeNotes
Biotin Concentration 2 - 50 mMStart with a lower concentration (e.g., 5-10 mM) and titrate up if recovery is low.[2][3][9]
Elution Incubation Time 10 - 60 minutesLonger incubation times may improve recovery but can also increase background.[3]
Elution Temperature 4°C - 37°CHigher temperatures can improve elution efficiency but may affect protein stability.[3]
Number of Elutions 1 - 3Multiple, sequential elutions with smaller volumes are often more effective than a single elution with a large volume.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_binding Binding cluster_wash Washing cluster_elution Elution cluster_analysis Analysis prep1 Prepare Cell Lysate Containing This compound Tagged Protein bind Incubate Lysate with Resin (e.g., 30-60 min at 4°C or RT) prep1->bind prep2 Equilibrate Streptavidin Resin with Binding Buffer prep2->bind wash Wash Resin with Binding/Wash Buffer (e.g., 3-5 times) bind->wash elute Elute with Biotin-containing Buffer (e.g., 10-30 min at 37°C) wash->elute analysis Analyze Eluted Protein (SDS-PAGE, Western Blot, etc.) elute->analysis

Caption: General workflow for purification of desthiobiotin-tagged proteins.

References

Validation & Comparative

A Head-to-Head Comparison of Amine-PEG4-Desthiobiotin and NHS-Biotin for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a critical step in a multitude of experimental workflows. Biotinylation, the process of covalently attaching biotin (B1667282) or its derivatives to a protein, is a cornerstone technique for protein detection, purification, and immobilization. The choice of the biotinylating agent can profoundly influence the outcome of an experiment. This guide provides an in-depth, objective comparison of two commonly used biotinylation reagents: Amine-PEG4-Desthiobiotin and NHS-biotin. We will delve into their mechanisms of action, key performance characteristics, and provide detailed experimental protocols to empower you in selecting the optimal reagent for your research needs.

Executive Summary

This compound and NHS-biotin are both valuable tools for protein labeling, but they operate on different principles and offer distinct advantages. NHS-biotin is a widely used, amine-reactive reagent that forms a highly stable, essentially irreversible bond with proteins. In contrast, this compound, which is coupled to proteins via its amine group, offers the significant advantage of a reversible interaction with streptavidin, allowing for the gentle elution of labeled proteins. This guide will explore these differences in detail, supported by experimental data and protocols, to facilitate an informed decision for your specific application.

Quantitative Data Comparison

While direct head-to-head quantitative comparisons in the literature are limited, the following table summarizes the key performance characteristics of each reagent based on their known chemical properties and data from various studies.

FeatureThis compoundNHS-biotin
Target Functional Group Carboxyl groups (via EDC chemistry)Primary amines (Lysine, N-terminus)
Bond Type AmideAmide
Binding to Streptavidin ReversibleEssentially Irreversible
Dissociation Constant (Kd) with Streptavidin ~10⁻¹¹ M[1][2]~10⁻¹⁵ M[1][2]
Elution Conditions Gentle (e.g., competitive displacement with free biotin)[1][3]Harsh (e.g., low pH, denaturing agents)[4]
Labeling Specificity Directed to carboxyl groupsTargets abundant primary amines
Spacer Arm PEG4 (hydrophilic)Varies (often a hydrocarbon chain)
Solubility Generally water-soluble[5]Often requires organic solvent (e.g., DMSO, DMF)[6][7]
Reported Labeling Efficiency Dependent on EDC chemistry efficiencyCan be high (~95% or more) under optimal conditions[8]

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol describes the labeling of protein carboxyl groups using this compound and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

  • Protein of interest

  • This compound

  • EDC

  • MES Buffer (0.1 M, pH 4.7-6.0)

  • DMSO or DMF (for dissolving this compound if not readily soluble in buffer)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein in MES buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous amines and carboxylates.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound (e.g., 50 mM) in DMSO or MES buffer.[9]

    • Immediately before use, prepare a stock solution of EDC (e.g., 10 mM) in MES buffer.[9]

  • Labeling Reaction:

    • Add a 100-fold molar excess of this compound to the protein solution.[9]

    • Add a 10-fold molar excess of EDC to the protein solution.[9]

    • Incubate the reaction for 2 hours at room temperature.

  • Removal of Excess Reagents: Remove non-reacted this compound and EDC using a desalting column or dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Protein Labeling with NHS-biotin

This protocol describes the labeling of protein primary amines using NHS-biotin.

Materials:

  • Protein of interest

  • NHS-biotin

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)[6]

  • Anhydrous DMF or DMSO[6]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[6]

  • Reagent Preparation: Immediately before use, prepare a stock solution of NHS-biotin (e.g., 20 mg/mL) in anhydrous DMF or DMSO.[6]

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the NHS-biotin stock solution to the protein solution.[6] For more dilute protein solutions, a higher molar excess may be required.[6]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[6]

  • Quenching the Reaction: Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-biotin.

  • Removal of Excess Reagents: Remove non-reacted and quenched NHS-biotin using a desalting column or dialysis against a suitable buffer (e.g., PBS).[6]

Visualizing the Workflows and Comparison

To better illustrate the processes and key differences, the following diagrams are provided.

G cluster_amine_peg This compound Labeling cluster_nhs NHS-biotin Labeling prot_cooh Protein with Carboxyl Groups edc EDC Activation prot_cooh->edc 1. amine_peg This compound edc->amine_peg 2. labeled_prot_peg Desthiobiotinylated Protein amine_peg->labeled_prot_peg 3. strep_binding_peg Streptavidin Binding (Reversible) labeled_prot_peg->strep_binding_peg 4. elution_peg Gentle Elution (with Biotin) strep_binding_peg->elution_peg 5. prot_nh2 Protein with Primary Amines nhs_biotin NHS-biotin prot_nh2->nhs_biotin 1. labeled_prot_nhs Biotinylated Protein nhs_biotin->labeled_prot_nhs 2. strep_binding_nhs Streptavidin Binding (Irreversible) labeled_prot_nhs->strep_binding_nhs 3. harsh_elution Harsh Elution (Denaturing) strep_binding_nhs->harsh_elution 4.

Figure 1: Comparative experimental workflows for protein labeling.

G cluster_amine_peg Properties of this compound cluster_nhs Properties of NHS-biotin reagent Choice of Biotinylation Reagent amine_peg This compound reagent->amine_peg nhs_biotin NHS-biotin reagent->nhs_biotin target_cooh Targets Carboxyl Groups amine_peg->target_cooh reversible Reversible Streptavidin Binding amine_peg->reversible hydrophilic Hydrophilic PEG Spacer amine_peg->hydrophilic target_nh2 Targets Primary Amines nhs_biotin->target_nh2 irreversible Irreversible Streptavidin Binding nhs_biotin->irreversible hydrophobic_spacer Often Hydrophobic Spacer nhs_biotin->hydrophobic_spacer gentle_elution Gentle Elution reversible->gentle_elution harsh_elution Harsh Elution irreversible->harsh_elution

Figure 2: Logical comparison of key features.

Discussion and Recommendations

The choice between this compound and NHS-biotin hinges on the specific requirements of the downstream application.

Choose this compound when:

  • Gentle elution of the labeled protein and its binding partners is critical. This is particularly important for maintaining the integrity of protein complexes and for functional studies of the eluted proteins.[3]

  • You need to avoid the harsh conditions associated with eluting biotin from streptavidin.

  • Your protein has sensitive primary amines that you wish to avoid modifying.

  • Increased solubility of the labeled protein is desired. The hydrophilic PEG4 spacer can help prevent aggregation.[5]

Choose NHS-biotin when:

  • A highly stable, essentially permanent biotin tag is required. The strong interaction with streptavidin is advantageous for applications where the labeled protein needs to be firmly immobilized.

  • You are performing well-established protocols that utilize NHS-biotin chemistry.

  • The harsh elution conditions are not a concern for your downstream analysis.

  • Cost is a significant factor, as NHS-biotin is often a more economical option.

References

Amine-PEG4-Desthiobiotin vs. Traditional Biotin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of affinity purification and biomolecular labeling, the choice of a capture tag is paramount to experimental success. For decades, the biotin-streptavidin interaction has been a cornerstone technique, prized for its high affinity and specificity. However, the quasi-irreversible nature of this bond often necessitates harsh elution conditions that can compromise the integrity and function of the purified molecules. This guide provides a detailed comparison of Amine-PEG4-Desthiobiotin, a reversible binding alternative, with traditional amine-reactive biotin (B1667282), offering researchers the insights needed to select the optimal tool for their specific applications.

Unveiling the Key Differences: A Head-to-Head Comparison

The primary advantage of this compound lies in its modified biotin structure. Desthiobiotin is a sulfur-free analog of biotin that binds to streptavidin with high specificity but with a significantly lower affinity.[1] This key difference allows for the gentle elution of desthiobiotin-tagged molecules under native conditions, typically through competitive displacement with free biotin.[2][3] In contrast, the extremely strong bond between traditional biotin and streptavidin requires denaturing conditions, such as extreme pH or high concentrations of chaotropic agents, for elution, which can irreversibly damage the target protein or disrupt protein complexes.[4][5]

The inclusion of a polyethylene (B3416737) glycol (PEG4) spacer in this compound enhances the water solubility of the molecule and the resulting labeled protein, which can help to reduce aggregation.[6]

Quantitative Data Summary

The following table summarizes the key quantitative differences between the two biotinylation reagents.

FeatureThis compoundTraditional Biotin (Amine-Reactive)
Binding Affinity (Kd) ~10⁻¹¹ M[7]~10⁻¹⁵ M[8]
Binding Reversibility ReversibleEssentially Irreversible
Elution Conditions Gentle (e.g., 50 mM Biotin in PBS)[3][9]Harsh (e.g., 0.1 M Glycine, pH 2.8; 8 M Guanidine HCl)[5]
Preservation of Protein Function HighOften Compromised
Co-purification of Endogenous Biotinylated Molecules Minimized[10]Potential for Co-purification

Visualizing the Workflow: From Labeling to Elution

The distinct properties of this compound and traditional biotin translate into different experimental workflows for affinity purification.

cluster_Desthiobiotin This compound Workflow cluster_Biotin Traditional Biotin Workflow D_Start Protein Labeling with this compound D_Bind Binding to Streptavidin Resin D_Start->D_Bind D_Wash Wash Unbound Proteins D_Bind->D_Wash D_Elute Gentle Elution with Free Biotin D_Wash->D_Elute D_End Purified, Functional Protein D_Elute->D_End B_Start Protein Labeling with NHS-Biotin B_Bind Binding to Streptavidin Resin B_Start->B_Bind B_Wash Wash Unbound Proteins B_Bind->B_Wash B_Elute Harsh Elution (e.g., low pH) B_Wash->B_Elute B_End Purified, Potentially Denatured Protein B_Elute->B_End

A comparison of affinity purification workflows.

Experimental Protocols: A Side-by-Side Guide

The following protocols provide a general framework for protein labeling and affinity purification using this compound and a traditional amine-reactive biotin (NHS-Biotin).

StepThis compound ProtocolTraditional Biotin (NHS-Biotin) Protocol
1. Protein Preparation Dissolve protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).Dissolve protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
2. Reagent Preparation Immediately before use, dissolve this compound in DMSO to a stock concentration of 10-20 mg/mL.Immediately before use, dissolve NHS-Biotin in anhydrous DMF or DMSO to a stock concentration of 10-20 mg/mL.[11]
3. Biotinylation Reaction Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution.[11]
4. Incubation Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[11]
5. Removal of Excess Reagent Remove unreacted this compound using a desalting column or dialysis.Remove unreacted NHS-Biotin using a desalting column or dialysis.[11]
6. Binding to Streptavidin Resin Incubate the labeled protein with equilibrated streptavidin-agarose beads for 1-2 hours at room temperature.Incubate the labeled protein with equilibrated streptavidin-agarose beads for 1-2 hours at room temperature.
7. Washing Wash the beads several times with a suitable wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.Wash the beads several times with a suitable wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.
8. Elution Elute the bound protein by incubating the beads with an elution buffer containing 50 mM biotin in PBS for 15-30 minutes at room temperature. Repeat elution for higher recovery.[9]Elute the bound protein by incubating the beads with a harsh elution buffer (e.g., 0.1 M glycine, pH 2.8) for 5-10 minutes. Neutralize the eluate immediately with a neutralizing buffer (e.g., 1 M Tris, pH 8.5).
9. Analysis Analyze the eluted protein by SDS-PAGE, Western blot, or other downstream applications.Analyze the eluted protein by SDS-PAGE, Western blot, or other downstream applications.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the chemical principles and the detailed experimental workflow for this compound-based affinity purification.

cluster_binding Binding and Elution Principle Protein Target Protein Desthiobiotin This compound Protein->Desthiobiotin Labeling Streptavidin Streptavidin Bead Desthiobiotin->Streptavidin Binding (Kd ~10⁻¹¹ M) Biotin Free Biotin Streptavidin->Biotin Competitive Elution (Kd ~10⁻¹⁵ M) Biotin->Streptavidin

Reversible binding and competitive elution.

start Start: Cell Lysate containing Target Protein labeling Labeling with this compound start->labeling desalting Removal of Excess Desthiobiotin labeling->desalting binding Incubation with Streptavidin Beads desalting->binding wash1 Wash 1: Remove Unbound Proteins binding->wash1 wash2 Wash 2: Stringent Wash (Optional) wash1->wash2 elution Elution with Free Biotin wash2->elution analysis Downstream Analysis (SDS-PAGE, MS, etc.) elution->analysis

Detailed experimental workflow for pull-down assay.

Conclusion

This compound offers a significant advantage over traditional amine-reactive biotin for applications requiring the recovery of functional proteins and intact protein complexes. Its lower binding affinity allows for gentle, competitive elution, thereby preserving the biological activity of the purified molecules. While the initial cost of desthiobiotin reagents may be higher, the benefits of obtaining high yields of functional protein often outweigh this consideration, particularly in sensitive downstream applications such as enzyme activity assays, structural studies, and the analysis of protein-protein interactions. For researchers in drug development and proteomics, the ability to isolate proteins in their native state is crucial, making this compound a superior choice for these demanding applications.

References

A Researcher's Guide to Confirming Amine-PEG4-Desthiobiotin Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of Amine-PEG4-Desthiobiotin to a target molecule is a critical first step in various applications, from protein purification to drug delivery. This guide provides a comparative overview of analytical techniques to confirm successful conjugation, alongside alternative biotinylation reagents, supported by experimental data and detailed protocols.

Confirming Successful Conjugation: A Comparison of Key Techniques

The confirmation of a successful conjugation reaction is paramount to ensure the reliability and reproducibility of downstream applications. Several analytical methods can be employed, each with its own set of advantages and limitations. The choice of technique often depends on the nature of the target molecule, the required level of detail, and the available instrumentation.

Table 1: Comparison of Analytical Techniques for Conjugation Confirmation

TechniquePrincipleInformation ProvidedThroughputCostKey AdvantagesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Precise molecular weight of the conjugate, degree of labeling.[1]Low to MediumHighHigh accuracy and sensitivity, provides definitive confirmation.[1][2]Can be complex to interpret for heterogeneous samples.
SDS-PAGE with Streptavidin Gel Shift Assay Separates molecules based on size. Biotinylated proteins incubated with streptavidin show a mass increase.[3]Qualitative confirmation of biotinylation, estimation of conjugation efficiency.[3]HighLowSimple, widely accessible, and provides a clear visual confirmation.[3]Not quantitative, resolution may be insufficient for small mass changes.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their affinity for a stationary phase.Purity of the conjugate, separation of labeled from unlabeled molecules.[4][5]MediumMediumQuantitative, allows for purification and analysis in one step.[4]Can be challenging to develop optimal separation methods.
UV-Vis Spectroscopy (HABA Assay) Measures the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin (B1170675) by biotin (B1667282).[6]Quantification of the degree of biotinylation.[6]HighLowSimple, rapid, and inexpensive.Indirect method, can be prone to interference from other substances.

Alternative Biotinylation Reagents

While this compound is a versatile reagent, several alternatives are available, each suited for different applications and target functional groups.

Table 2: Comparison of Biotinylation Reagents

ReagentReactive GroupTarget Functional GroupKey Features
This compound Primary AmineCarboxylic Acids (with EDC)[7][8]Reversible binding to streptavidin, PEG spacer enhances solubility.[9]
NHS-PEG4-Biotin N-hydroxysuccinimide (NHS) esterPrimary Amines[6]Forms stable amide bonds, PEG spacer enhances solubility.[6]
Hydrazide-PEG4-Desthiobiotin HydrazideAldehydes/Ketones (from oxidized carbohydrates)[9]Site-specific labeling on glycoproteins.[9]
Maleimide-PEG-Biotin MaleimideSulfhydryls (Cysteine residues)Site-specific labeling on cysteine residues.
Standard Biotin Reagents VariousVariousHigher affinity to streptavidin (effectively irreversible binding).[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for key experiments mentioned in this guide.

Protocol 1: SDS-PAGE Streptavidin Gel Shift Assay

Objective: To qualitatively confirm the biotinylation of a protein.

Materials:

  • Biotinylated protein sample

  • Unlabeled protein control

  • Streptavidin

  • SDS-PAGE gels and running buffer

  • Loading buffer

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • In two separate microcentrifuge tubes, prepare a reaction mixture containing your protein of interest. One tube will serve as the unlabeled control, and the other will contain the biotinylated protein.

  • To the tube with the biotinylated protein, add streptavidin in a 1:1 or greater molar ratio to the protein. The tetrameric nature of streptavidin allows it to bind up to four biotin molecules, resulting in a significant mass shift.[3]

  • Incubate both tubes at room temperature for 30 minutes.

  • Add SDS-PAGE loading buffer to each tube and heat at 95°C for 5 minutes.

  • Load the samples onto an SDS-PAGE gel and run the electrophoresis according to standard procedures.

  • After electrophoresis, stain the gel with Coomassie Brilliant Blue and destain to visualize the protein bands.

  • Confirmation: A band shift to a higher molecular weight in the lane corresponding to the biotinylated protein incubated with streptavidin, compared to the unlabeled control and the biotinylated protein alone, confirms successful conjugation.[3]

Protocol 2: Mass Spectrometry Analysis

Objective: To determine the precise molecular weight of the conjugated protein and the degree of labeling.

Materials:

  • Purified biotinylated protein sample

  • Unlabeled protein control

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

  • Appropriate matrix (for MALDI-TOF) or solvent system (for ESI-MS)

Procedure:

  • Prepare the biotinylated protein sample and the unlabeled control for mass spectrometry analysis according to the instrument's guidelines. This may involve buffer exchange to a volatile buffer and dilution to an appropriate concentration.

  • Acquire the mass spectra for both the unlabeled and biotinylated protein samples.

  • Data Analysis:

    • Determine the molecular weight of the unlabeled protein.

    • Determine the molecular weight of the biotinylated protein. The mass difference should correspond to the mass of the this compound reagent (432.55 g/mol ) multiplied by the number of conjugated molecules.[10]

    • The presence of multiple peaks in the spectrum of the biotinylated sample may indicate different degrees of labeling (e.g., 1, 2, 3, or more desthiobiotin tags per protein).

Visualizing Workflows and Pathways

Diagrams can effectively illustrate complex experimental processes and relationships.

experimental_workflow cluster_conjugation Conjugation Reaction cluster_confirmation Confirmation of Conjugation Target Target Molecule Conjugate Desthiobiotinylated Product Target->Conjugate + Reagent + EDC Reagent This compound Reagent->Conjugate EDC EDC EDC->Conjugate MS Mass Spectrometry Conjugate->MS SDS_PAGE SDS-PAGE Gel Shift Conjugate->SDS_PAGE HPLC HPLC Analysis Conjugate->HPLC

Caption: Workflow for the conjugation and confirmation process.

signaling_pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular Receptor Cell Surface Receptor ProteinX Protein X Receptor->ProteinX Activates ProteinY Protein Y ProteinX->ProteinY Phosphorylates Response Cellular Response ProteinY->Response Biotinylated_Ligand Desthiobiotinylated Ligand Biotinylated_Ligand->Receptor Binds

Caption: A generic signaling pathway initiated by a biotinylated ligand.

References

A Head-to-Head Comparison of Cleavable Biotin Systems for Affinity Purification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and applications of Amine-PEG4-Desthiobiotin versus other popular cleavable biotin (B1667282) systems.

In the realm of affinity purification, the biotin-streptavidin interaction stands as a cornerstone technology due to its remarkable specificity and high affinity. However, the near-irreversible nature of this bond often necessitates harsh, denaturing conditions for the elution of target molecules, potentially compromising their structure and function. Cleavable biotin systems have emerged as an elegant solution, enabling the gentle release of captured biomolecules. This guide provides an in-depth comparison of this compound with other widely used cleavable biotin systems, supported by experimental data and detailed protocols to aid researchers in selecting the optimal system for their specific needs.

Introduction to Cleavable Biotin Systems

Cleavable biotin reagents incorporate a linker arm between the biotin moiety and a reactive group that can be selectively cleaved under specific conditions.[1] This allows for the efficient capture of biotinylated molecules onto a streptavidin support, followed by the mild release of the captured molecules, leaving the biotin tag behind.[1] The choice of a cleavable biotin system depends on several factors, including the nature of the target molecule, the desired elution conditions, and compatibility with downstream applications.[1]

This guide focuses on this compound and compares it with other systems categorized by their cleavage mechanism: chemically cleavable (acid- and base-labile, disulfide-based) and photocleavable linkers.

This compound: A Reversible Binding Approach

This compound offers a unique approach to reversible binding rather than linker cleavage. Desthiobiotin, a sulfur-free analog of biotin, binds to streptavidin with high specificity but with a significantly lower affinity (Kd ≈ 10⁻¹¹ M) compared to biotin (Kd ≈ 10⁻¹⁵ M).[2] This allows for the elution of desthiobiotinylated molecules under mild, non-denaturing conditions by competitive displacement with free biotin.[3] The Amine-PEG4 moiety provides a primary amine for conjugation to carboxyl groups and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance water solubility and reduce steric hindrance.[4][5]

Key Features of this compound:

  • Mild Elution: Competitive elution with free biotin preserves the integrity of proteins and protein complexes.[6]

  • High Specificity: The interaction with streptavidin remains highly specific.

  • Reduced Background: The soft-release characteristic helps to minimize the co-purification of endogenous biotinylated molecules.[7]

  • Versatile Conjugation: The primary amine allows for straightforward conjugation to carboxyl-containing molecules via EDC chemistry.[4]

Comparative Analysis of Cleavable Biotin Systems

The following sections provide a detailed comparison of this compound with other major cleavable biotin systems.

Quantitative Performance Data

The selection of a cleavable biotin system is often guided by its quantitative performance metrics, such as binding affinity and cleavage/elution efficiency under specific conditions. The following table summarizes key quantitative data for the discussed systems.

Biotin SystemBinding Affinity (Kd) to StreptavidinElution/Cleavage ConditionsTypical Cleavage EfficiencyReference
This compound ~10⁻¹¹ MCompetitive elution with excess free biotin (e.g., 4 mM Biotin in 20 mM Tris, 50 mM NaCl) at 37°C for 10 minutes.>90%[2][8]
Photocleavable (PC) Biotin ~10⁻¹⁵ MUV irradiation (e.g., 365 nm) for 5-25 minutes.>90%[9][10][11]
Disulfide-based Biotin ~10⁻¹⁵ MReducing agents (e.g., 50 mM DTT or TCEP).Variable, can be highly efficient.[1]
Acid-cleavable (DADPS) Biotin ~10⁻¹⁵ MMild acidic conditions (e.g., 10% formic acid) for 30 minutes.Highly efficient, often >97%.[12][13]
Base-cleavable (Diazo) Biotin ~10⁻¹⁵ M50 mM sodium dithionite (B78146).Efficient.[11]
Base-cleavable (Dde) Biotin ~10⁻¹⁵ M2% hydrazine (B178648).Efficient.[11][14]
Chemically Cleavable Systems

Chemically cleavable linkers are the most diverse group, offering a range of cleavage conditions.

Dialkoxydiphenylsilane (DADPS)-based linkers are cleaved under mild acidic conditions.[12] A study comparing five different cleavable biotin probes found the DADPS-based probe to be the most selective, with efficient cleavage in 10% formic acid for 30 minutes.[13] Another comparative study of chemically-cleavable linkers for chemical proteomics also highlighted the superior performance of the DADPS linker over the azobenzene (B91143) (AZO) linker in identifying a higher number of unique cysteine residues.[15][16]

These linkers are sensitive to specific basic or chemical treatments. Diazo biotin linkers can be cleaved with sodium dithionite, while Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linkers are cleaved with hydrazine.[11][14] These systems are advantageous when acidic or reducing conditions need to be avoided.

Linkers containing a disulfide bond are readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1] This is a widely used and robust method, but it may not be suitable for proteins with critical disulfide bonds that could be affected by the reducing environment.

Photocleavable (PC) Systems

Photocleavable biotin reagents contain a linker that can be broken upon exposure to UV light, typically around 365 nm.[9][10] This method offers a reagent-free approach to release captured molecules, which can be particularly useful for applications in living cells or when chemical treatments are undesirable.[10] The cleavage is generally rapid and efficient.[11]

Experimental Workflows and Protocols

To provide a practical understanding of how these systems are employed, this section outlines a general experimental workflow and provides key protocols.

General Experimental Workflow

The following diagram illustrates a typical workflow for an affinity purification experiment using a cleavable biotin system.

G cluster_0 Preparation cluster_1 Capture cluster_2 Elution cluster_3 Analysis Biotinylation 1. Biotinylation of Bait Molecule Bead_Prep 3. Preparation of Streptavidin Beads Lysate_Prep 2. Preparation of Cell Lysate (Prey) Capture_Prey 5. Incubation with Cell Lysate to Capture Prey Incubation 4. Incubation of Biotinylated Bait with Beads Bead_Prep->Incubation Incubation->Capture_Prey Washing 6. Washing to Remove Non-specific Binders Capture_Prey->Washing Elution 7. Elution of Captured Complexes Washing->Elution Analysis 8. Downstream Analysis (e.g., SDS-PAGE, Mass Spectrometry) Elution->Analysis

Caption: General workflow for affinity purification using cleavable biotin.

Key Experimental Protocols

This protocol is adapted from methodologies for desthiobiotin-based affinity purification.[8][17]

  • Preparation of Streptavidin Magnetic Beads:

    • Resuspend the streptavidin magnetic bead slurry.

    • Transfer 50 µL of the slurry to a microcentrifuge tube.

    • Place the tube on a magnetic stand and discard the supernatant.

    • Wash the beads three times with 100 µL of PBS (pH 7.4).[8]

  • Binding of Desthiobiotinylated Bait Protein:

    • Add the desalted desthiobiotinylated protein sample (typically 10-100 µg) to the equilibrated beads.

    • Incubate for 10-30 minutes at room temperature with gentle mixing.[8]

    • Pellet the beads using a magnetic stand and collect the flow-through for analysis to assess binding efficiency.

  • Capture of Prey Protein:

    • Wash the beads with the bound bait protein three times with PBS.

    • Add the cell lysate containing the prey protein and incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three to five times with a suitable wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.

  • Elution:

    • Add 50 µL of Biotin Elution Buffer (e.g., 4 mM Biotin in 20 mM Tris, 50 mM NaCl).

    • Incubate at 37°C for 10 minutes with gentle mixing.[8]

    • Pellet the beads and collect the supernatant containing the eluted bait and prey proteins for downstream analysis.

This protocol provides general guidelines for the cleavage of different linker types. Specific conditions should be optimized for each application.

  • Follow steps 1-4 of the Desthiobiotin Pull-Down Assay to capture the biotinylated bait and prey proteins on the streptavidin beads.

  • Washing: Perform thorough washing steps as described above. For the final wash, use a buffer that is compatible with the subsequent cleavage reaction.

  • Cleavage/Elution:

    • Photocleavable: Resuspend the beads in a compatible buffer. Expose to UV light (e.g., 365 nm) for 5-25 minutes with intermittent mixing.[11]

    • Disulfide: Resuspend the beads in a buffer containing a reducing agent (e.g., 50 mM DTT) and incubate for 30-60 minutes at room temperature.

    • Acid-Cleavable (DADPS): Resuspend the beads in 10% formic acid and incubate for 30 minutes at room temperature.[13] Neutralize the eluate with a suitable base (e.g., ammonium (B1175870) hydroxide) for downstream applications.

    • Base-Cleavable (Diazo/Dde): Resuspend the beads in the appropriate cleavage buffer (e.g., 50 mM sodium dithionite for Diazo, 2% hydrazine for Dde) and incubate according to the manufacturer's recommendations.

  • Sample Collection: Pellet the beads and carefully collect the supernatant containing the cleaved proteins.

Visualization of Cleavage Mechanisms

The following diagrams illustrate the different mechanisms of release for the discussed biotin systems.

G cluster_0 Desthiobiotin - Competitive Elution Streptavidin_Desthio Streptavidin-Desthiobiotin Complex Eluted_Complex Eluted Desthiobiotinylated Molecule Streptavidin_Desthio->Eluted_Complex Addition of Free_Biotin Excess Free Biotin Streptavidin_Biotin Streptavidin-Biotin Complex G cluster_1 Cleavable Linkers - Linker Cleavage Streptavidin_Biotin_Linker Streptavidin-Biotin-Linker-Molecule Eluted_Molecule Eluted Molecule Streptavidin_Biotin_Linker->Eluted_Molecule Application of Cleavage_Agent Cleavage Agent (Light, Chemical) Streptavidin_Biotin_Fragment Streptavidin-Biotin-Linker Fragment

References

A Comparative Guide to the Binding Kinetics of Amine-PEG4-Desthiobiotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the binding kinetics of Amine-PEG4-Desthiobiotin to streptavidin, offering a direct comparison with biotin (B1667282) and other relevant alternatives. The information presented herein is supported by established experimental data and methodologies to assist researchers in making informed decisions for their specific applications, such as in the development of Proteolysis Targeting Chimeras (PROTACs) and affinity purification systems.

Executive Summary

This compound serves as a reversible, moderate-affinity binding partner to streptavidin, a characteristic that distinguishes it from the quasi-irreversible, high-affinity interaction of biotin. This reversible binding is advantageous in applications requiring the gentle elution of captured biomolecules. The dissociation constant (Kd) of the desthiobiotin-streptavidin interaction is in the nanomolar range (approximately 10⁻¹¹ M), indicating a significantly lower affinity compared to the femtomolar (approximately 10⁻¹⁵ M) affinity of the biotin-streptavidin interaction.[1] This key difference in binding kinetics allows for the competitive displacement of desthiobiotin-tagged molecules from streptavidin under mild conditions, preserving the integrity and functionality of the purified substances.

Quantitative Binding Kinetics: A Comparative Overview

The following table summarizes the key kinetic parameters for the interaction of this compound, desthiobiotin, and biotin with streptavidin. While specific kinetic rates (kₐ and kₑ) for this compound are not extensively reported, the values for desthiobiotin provide a close approximation due to the similar binding moiety. The primary influence of the Amine-PEG4 linker is expected to be on the accessibility of the binding site rather than a fundamental change in the binding thermodynamics.

LigandAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Dissociation Constant (Kₑ) (M)Binding StrengthReversibility
This compound Not explicitly reported; expected to be similar to DesthiobiotinNot explicitly reported; expected to be similar to Desthiobiotin~10⁻¹¹[1]ModerateReversible
Desthiobiotin Not widely reportedNot widely reported~10⁻¹¹[1]ModerateReversible
Biotin ~10⁷[2]~10⁻⁴~10⁻¹⁵[2]Very HighEssentially Irreversible
Iminobiotin Not widely reportedNot widely reportedpH-dependent; weaker than biotinModeratepH-dependent Reversible

Experimental Protocols for Quantifying Binding Kinetics

The determination of binding kinetics for ligands like this compound with streptavidin is commonly performed using label-free detection technologies such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).

Surface Plasmon Resonance (SPR) Protocol

SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This technique allows for the real-time determination of association and dissociation rates.

Objective: To determine the association rate (kₐ), dissociation rate (kₑ), and dissociation constant (Kₑ) of this compound binding to streptavidin.

Materials:

  • SPR instrument (e.g., Biacore, Cytiva)

  • Streptavidin-coated sensor chip (SA chip)

  • This compound

  • Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration solution (e.g., a solution of free biotin or a mild pH change)

Procedure:

  • System Preparation: Prime the SPR system with running buffer to obtain a stable baseline.

  • Ligand Immobilization: Covalently couple streptavidin to a CM5 sensor chip via amine coupling, or use a pre-coated streptavidin (SA) sensor chip.

  • Analyte Injection: Inject a series of concentrations of this compound (e.g., ranging from 0.1 nM to 100 nM) over the sensor surface at a constant flow rate.

  • Association Phase: Monitor the binding of this compound to the immobilized streptavidin in real-time.

  • Dissociation Phase: After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the complex.

  • Regeneration: Inject the regeneration solution to remove the bound this compound and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kₐ, kₑ, and Kₑ.

Bio-Layer Interferometry (BLI) Protocol

BLI is an optical analytical technique that measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer. Binding of molecules to the biosensor tip causes a shift in the interference pattern, which is measured in real-time.

Objective: To determine the binding kinetics of this compound to streptavidin.

Materials:

  • BLI instrument (e.g., Octet, ForteBio)

  • Streptavidin (SA) biosensors

  • This compound

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

  • 96-well microplate

Procedure:

  • Hydration: Hydrate the SA biosensors in the assay buffer for at least 10 minutes.

  • Baseline: Establish a stable baseline by dipping the biosensors into wells containing only the assay buffer.

  • Loading (Immobilization): While not necessary for pre-coated SA biosensors, if starting with an unfunctionalized biosensor, streptavidin would be loaded at this step.

  • Association: Move the biosensors to wells containing various concentrations of this compound and record the association for a defined period.

  • Dissociation: Transfer the biosensors to wells containing only the assay buffer and monitor the dissociation.

  • Data Analysis: Analyze the resulting data using the instrument's software to determine the kinetic parameters by fitting to a suitable binding model.

Visualizing the Experimental Workflow and Binding Principles

To further clarify the experimental process and the underlying principles of binding, the following diagrams are provided.

experimental_workflow cluster_spr Surface Plasmon Resonance (SPR) Workflow cluster_bli Bio-Layer Interferometry (BLI) Workflow SPR_Prep System Preparation (Buffer Priming) SPR_Immob Ligand Immobilization (Streptavidin on Chip) SPR_Prep->SPR_Immob SPR_Assoc Analyte Injection (this compound) SPR_Immob->SPR_Assoc SPR_Dissoc Dissociation (Buffer Flow) SPR_Assoc->SPR_Dissoc SPR_Regen Surface Regeneration (Biotin Wash) SPR_Dissoc->SPR_Regen SPR_Analysis Data Analysis (Calculate ka, kd, KD) SPR_Regen->SPR_Analysis BLI_Hydrate Biosensor Hydration BLI_Baseline Baseline Establishment BLI_Hydrate->BLI_Baseline BLI_Assoc Association (Analyte Binding) BLI_Baseline->BLI_Assoc BLI_Dissoc Dissociation (Buffer) BLI_Assoc->BLI_Dissoc BLI_Analysis Data Analysis (Calculate ka, kd, KD) BLI_Dissoc->BLI_Analysis

A simplified workflow for quantifying binding kinetics using SPR and BLI.

binding_comparison Streptavidin Streptavidin Biotin Biotin Streptavidin->Biotin Strong & Irreversible (KD ~10⁻¹⁵ M) Desthiobiotin Desthiobiotin Streptavidin->Desthiobiotin Weaker & Reversible (KD ~10⁻¹¹ M)

Comparison of Biotin and Desthiobiotin binding to Streptavidin.

Alternative Technologies and Considerations

While SPR and BLI are the most common techniques, Isothermal Titration Calorimetry (ITC) can also be used to determine the thermodynamic parameters of binding, including the dissociation constant (Kₑ). However, ITC is generally lower throughput and requires larger sample quantities.

For applications where reversible binding is not desired, the strong interaction of biotin with streptavidin remains the gold standard. Conversely, for applications requiring gentle elution, other affinity tags such as His-tags or Strep-tag® II, which binds to Strep-Tactin®, a mutated form of streptavidin with engineered binding properties, can also be considered.

Conclusion

This compound offers a valuable tool for researchers requiring a balance between specific binding to streptavidin and the ability to gently elute the captured molecules. Its moderate affinity and reversible binding kinetics make it a superior choice over traditional biotin in applications such as affinity purification of sensitive proteins and dynamic protein-protein interaction studies. The experimental protocols outlined in this guide provide a solid foundation for the quantitative characterization of its binding properties, enabling its effective implementation in various research and drug development workflows.

References

A Researcher's Guide to Robust Amine-PEG4-Desthiobiotin Pull-Down Assays: A Focus on Essential Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

In the quest to unravel intricate protein-protein and protein-nucleic acid interactions, pull-down assays serve as a cornerstone technique for researchers. The use of Amine-PEG4-Desthiobiotin as a labeling reagent offers a significant advantage due to the mild elution conditions, preserving the integrity of captured complexes. However, the reliability and validity of any pull-down experiment hinge on the meticulous implementation of appropriate controls. This guide provides a comprehensive comparison of essential control experiments for this compound pull-down assays, complete with detailed protocols, quantitative data analysis, and visual workflows to empower researchers in generating high-confidence interaction data.

The Importance of Controls: Distinguishing Signal from Noise

Comparison of Negative Control Strategies

Negative controls are designed to identify and account for background binding. The choice of negative control(s) can significantly impact the interpretation of results. Here, we compare the most common negative control strategies.

Control TypePrincipleAdvantagesDisadvantages
Beads-Only Control Streptavidin beads are incubated with the cell lysate or sample without any desthiobiotinylated bait.Simple to perform. Identifies proteins that non-specifically bind to the streptavidin beads themselves.Does not account for non-specific binding to the bait molecule or the desthiobiotin tag.
Unlabeled Bait Control A non-biotinylated version of the bait protein/molecule is incubated with the streptavidin beads and the cell lysate.Accounts for proteins that non-specifically interact with the bait molecule, independent of the desthiobiotin tag.Requires production and purification of an unlabeled version of the bait. May not fully account for conformational changes induced by biotinylation.
Scrambled/Unrelated Bait Control A desthiobiotinylated molecule with a sequence or structure unrelated to the bait of interest is used. (e.g., a scrambled RNA sequence for an RNA pull-down).[1]Excellent for demonstrating the specificity of the interaction with the bait's sequence or structure.Requires synthesis and labeling of a suitable control molecule. The control must be validated to ensure it does not have unintended binding partners.
Mutated Bait Control A desthiobiotinylated bait with mutations in the suspected interaction domain is used.Provides strong evidence for the specific binding site on the bait molecule.Requires prior knowledge of the interaction domain and the creation of a specific mutant.

Quantitative Comparison of Negative Controls in a Proteomics Workflow:

To illustrate the effectiveness of different negative controls, the following table summarizes hypothetical quantitative mass spectrometry data from a pull-down experiment targeting a known interaction partner ("Prey Protein A") of "Bait Protein X". The data is presented as fold enrichment over the respective control.

Protein IdentifiedFold Enrichment (vs. Beads-Only)Fold Enrichment (vs. Unlabeled Bait)Fold Enrichment (vs. Scrambled Bait)Interpretation
Prey Protein A 504548High fold-enrichment across all controls strongly suggests a specific interaction with Bait Protein X.
Background Protein 1 51.21.1High enrichment against beads-only but low against bait-specific controls indicates non-specific binding to the bait protein.
Background Protein 2 21.81.5Low enrichment across all controls suggests weak or non-specific binding.
Streptavidin N/AN/AN/AExpected to be highly abundant in all samples.

Experimental Protocols

Here, we provide detailed protocols for performing an this compound pull-down assay, incorporating the essential control experiments.

Protocol 1: General this compound Pull-Down Assay

This protocol outlines the core steps for a pull-down experiment using a desthiobiotinylated bait.

Materials:

  • This compound labeled bait (protein, peptide, or nucleic acid)

  • Streptavidin-conjugated magnetic beads

  • Cell lysate or protein mixture

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (Binding/Wash Buffer containing 50 mM Biotin)[2]

  • Magnetic rack

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube.

    • Place the tube on a magnetic rack and discard the supernatant.

    • Wash the beads twice with Binding/Wash Buffer.

  • Bait Immobilization:

    • Resuspend the washed beads in Binding/Wash Buffer.

    • Add the this compound labeled bait to the beads.

    • Incubate for 30-60 minutes at room temperature with gentle rotation.

    • Place the tube on the magnetic rack, discard the supernatant, and wash the beads three times with Binding/Wash Buffer to remove unbound bait.

  • Protein Interaction:

    • Resuspend the bait-immobilized beads in Binding/Wash Buffer.

    • Add the cell lysate or protein mixture to the beads.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Place the tube on the magnetic rack and discard the supernatant (flow-through).

    • Wash the beads three to five times with ice-cold Binding/Wash Buffer.

  • Elution:

    • Resuspend the washed beads in Elution Buffer.

    • Incubate for 10-15 minutes at room temperature with gentle mixing.[2]

    • Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Incorporating Negative and Positive Controls

This protocol details how to run the control experiments in parallel with your main pull-down assay.

Set up the following parallel reactions:

  • Experimental Sample: Follow Protocol 1 as described above.

  • Negative Control 1 (Beads-Only): In parallel, perform all steps of Protocol 1 but omit the addition of the desthiobiotinylated bait in the "Bait Immobilization" step.

  • Negative Control 2 (Unlabeled Bait): If available, perform Protocol 1 using an equivalent amount of unlabeled bait protein.

  • Negative Control 3 (Scrambled/Unrelated Bait): Perform Protocol 1 using a desthiobiotinylated scrambled or unrelated control molecule at the same concentration as your experimental bait.

  • Positive Control (Input): Reserve a small fraction (e.g., 1-5%) of your initial cell lysate. This sample will be run on the gel/analyzed alongside the eluted samples to verify the presence of the prey protein in the starting material.

  • Positive Control (Known Interaction): If a known interactor of your bait is available, you can perform a smaller scale pull-down and verify its presence in the eluate by Western blot.

Analysis of Controls:

  • Western Blot: When analyzing by Western blot, you should expect to see a band for your prey protein in the "Experimental Sample" and "Input" lanes. The band should be absent or significantly reduced in the negative control lanes.

  • Mass Spectrometry: For mass spectrometry analysis, proteins identified in the negative control samples should be considered background. True interactors should show a significant enrichment (higher spectral counts or intensity) in the experimental sample compared to all negative controls.

Visualizing the Workflow and a Relevant Signaling Pathway

To further clarify the experimental process and its application, we provide Graphviz diagrams illustrating the pull-down workflow and a relevant biological pathway that can be investigated using this technique.

Experimental Workflow

PullDown_Workflow cluster_prep 1. Bait Preparation & Immobilization cluster_interaction 2. Interaction cluster_wash_elute 3. Wash & Elute cluster_analysis 4. Analysis Bait This compound Labeled Bait Immobilized_Beads Bait-Immobilized Beads Bait->Immobilized_Beads Incubation Beads Streptavidin Beads Complex Bait-Prey Complex on Beads Immobilized_Beads->Complex Incubation Lysate Cell Lysate (Prey Proteins) Washed_Complex Washed Complex Complex->Washed_Complex Washing Elution Eluted Bait-Prey Complex Washed_Complex->Elution Elution with Biotin Analysis Identification of Interacting Proteins Elution->Analysis SDS-PAGE, Western Blot, Mass Spectrometry EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR (Bait) EGF->EGFR Binds & Dimerizes EGFR_p Phosphorylated EGFR EGFR->EGFR_p Autophosphorylation Grb2 Grb2 (Prey) EGFR_p->Grb2 Binds (Identified by Pull-down) Shc1 Shc1 (Prey) EGFR_p->Shc1 Binds (Identified by Pull-down) SOS1 SOS1 Grb2->SOS1 Shc1->Grb2 Ras Ras SOS1->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Downstream Cell Proliferation, Survival ERK->Downstream Regulates

References

A Comparative Guide to Evaluating the Purity of Amine-PEG4-Desthiobiotin Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of a molecule like Amine-PEG4-Desthiobiotin to a protein is a critical first step in a variety of applications, from affinity purification to cellular imaging. Ensuring the purity of the resulting labeled protein is paramount for the reliability and reproducibility of downstream experiments. This guide provides an objective comparison of various methods to evaluate the purity of this compound labeled proteins, complete with experimental data and detailed protocols.

Introduction to this compound Labeling

This compound is a labeling reagent that features a primary amine for conjugation, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and a desthiobiotin moiety for reversible binding to streptavidin.[1][2][3] The primary amine allows for its covalent attachment to carboxyl groups on proteins, often mediated by a carbodiimide (B86325) crosslinker like EDC.[4] The PEG4 spacer enhances the water solubility of the labeled protein and minimizes steric hindrance.[1][5][6][7] Unlike the extremely strong biotin-streptavidin interaction, the desthiobiotin-streptavidin bond is readily reversible under mild conditions, making it ideal for applications requiring the gentle elution of the captured protein.[1][8]

Comparison of Purity Evaluation Methods

The purity of a labeled protein preparation refers to the proportion of the desired, correctly labeled protein relative to unlabeled protein and other impurities. Several analytical techniques can be employed to assess this. The choice of method depends on the specific information required, the available instrumentation, and the desired level of quantitation.

MethodPrincipleInformation ProvidedProsCons
SDS-PAGE Separation of proteins based on molecular weight.Qualitative assessment of labeling through a molecular weight shift. Estimation of labeling efficiency via densitometry.Widely accessible, relatively inexpensive, and provides a quick visual confirmation of conjugation.[9]Low resolution for small mass changes, semi-quantitative at best, and does not distinguish between singly and multiply labeled proteins.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Precise determination of the molecular weight of the labeled protein, allowing for the confirmation of label incorporation and the degree of labeling.Highly accurate and sensitive, provides detailed information on the number of labels per protein molecule.[10]Requires specialized equipment and expertise, can be complex to interpret for heterogeneous samples.
HABA Assay Colorimetric assay based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from the avidin-HABA complex by biotin (B1667282) or its analogs.Quantification of the molar ratio of desthiobiotin to protein.[11][12][13][14]Simple, quantitative, and can be performed with a standard spectrophotometer.Indirect measurement of labeling, can be affected by interfering substances, and requires removal of free label.[11]
High-Performance Liquid Chromatography (HPLC) Separation of molecules based on their physicochemical properties (e.g., hydrophobicity, size).Quantitative separation of labeled and unlabeled protein species, allowing for precise purity determination.[15][16]High resolution and quantitative, can be automated for high-throughput analysis.Requires specialized equipment, method development can be time-consuming.

Comparison with an Alternative Labeling Reagent: NHS-Biotin

While direct quantitative comparisons of protein purity after labeling with this compound versus other reagents are not extensively available in peer-reviewed literature, a comparison of their chemical properties and labeling mechanisms can provide insights into expected purity outcomes. A common alternative is NHS-biotin, which reacts with primary amines on proteins.[17]

A study comparing two amine-reactive biotin labels, biotin-NHS and biotin-SS-NHS (with a cleavable linker), at the peptide level using mass spectrometry found that biotin-SS-NHS resulted in a higher labeling efficiency (average of 88% of peptides labeled) compared to biotin-NHS (average of 76% of peptides labeled).[4] This suggests that the linker and specific chemistry can influence the extent of labeling.

This compound is conjugated to carboxyl groups, which are generally less abundant on a protein surface than the primary amines targeted by NHS-biotin. This can lead to a more controlled and potentially less heterogeneous labeling pattern, which may result in a more uniform and "purer" product in terms of the distribution of labeled species. However, the overall labeling efficiency will depend on the number of accessible carboxyl groups and the optimization of the reaction conditions.[4]

Experimental Protocols

Protein Labeling with this compound

This protocol describes the labeling of a protein with this compound using EDC as a crosslinker.[4]

Materials:

  • Protein of interest in an amine-free and carboxyl-free buffer (e.g., MES buffer, pH 4.7-6.0)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Prepare Protein Sample: Ensure the protein solution is at a concentration of 1-5 mg/mL in an appropriate buffer.

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 50 mM.

  • Prepare EDC Stock Solution: Immediately before use, dissolve EDC in the reaction buffer to a final concentration of 10 mM.

  • Labeling Reaction: a. Add the this compound stock solution to the protein solution. The molar ratio of labeling reagent to protein should be optimized, but a starting point of 20-50 fold molar excess is common. b. Add the freshly prepared EDC stock solution to the reaction mixture. A 5-10 fold molar excess of EDC over the protein is a typical starting point. c. Incubate the reaction at room temperature for 2 hours with gentle mixing.

  • Purification: Remove excess, unreacted labeling reagent and byproducts using a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).

SDS-PAGE Analysis of Labeled Protein

This protocol provides a method to visually assess the success of the labeling reaction.

Materials:

  • Polyacrylamide gel (appropriate percentage for the protein of interest)

  • SDS-PAGE running buffer

  • 2x Laemmli sample buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other protein stain

  • Destaining solution

Procedure:

  • Sample Preparation: Mix equal volumes of the unlabeled protein control and the labeled protein with 2x Laemmli sample buffer.

  • Heat Denaturation: Heat the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load the samples and molecular weight standards onto the polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining: Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.

  • Destaining: Destain the gel until the protein bands are clearly visible against a clear background.

  • Analysis: Compare the migration of the labeled protein to the unlabeled control. A successful labeling reaction will result in a shift to a higher apparent molecular weight for the labeled protein. Densitometry can be used to estimate the percentage of labeled protein.

HABA Assay for Quantifying Desthiobiotin Incorporation

This colorimetric assay determines the molar ratio of desthiobiotin to protein.[11][12][14]

Materials:

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) solution

  • Avidin (B1170675) solution

  • Biotinylated protein sample (with free label removed)

  • Phosphate-Buffered Saline (PBS)

  • Spectrophotometer or plate reader capable of measuring absorbance at 500 nm

Procedure:

  • Prepare HABA/Avidin Solution: Prepare a solution containing HABA and avidin in PBS according to the manufacturer's instructions.

  • Measure Baseline Absorbance: Add the HABA/Avidin solution to a cuvette or microplate well and measure the absorbance at 500 nm (A₅₀₀_HABA/Avidin).

  • Add Biotinylated Sample: Add a known volume of the purified biotinylated protein sample to the HABA/Avidin solution and mix well.

  • Measure Final Absorbance: After the reaction has stabilized (typically a few minutes), measure the absorbance at 500 nm again (A₅₀₀_sample).

  • Calculation: The concentration of biotin can be calculated using the Beer-Lambert law, with the change in absorbance and the known molar extinction coefficient of the HABA-avidin complex. The moles of biotin per mole of protein can then be determined.

HPLC Analysis for Purity Assessment

This protocol outlines a general approach for using reverse-phase HPLC to separate and quantify labeled and unlabeled protein.

Materials:

  • HPLC system with a UV detector

  • Reverse-phase column (e.g., C4 or C8) suitable for protein separation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Labeled and unlabeled protein samples

Procedure:

  • Column Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B).

  • Sample Injection: Inject a known amount of the purified labeled protein sample onto the column.

  • Gradient Elution: Elute the proteins using a linear gradient of increasing Mobile Phase B. The gradient should be optimized to achieve good separation between the unlabeled and labeled protein peaks.

  • Detection: Monitor the elution profile at 280 nm.

  • Analysis: The unlabeled protein will typically elute earlier than the more hydrophobic labeled protein. The purity of the labeled protein can be calculated by integrating the peak areas of the labeled and unlabeled species.

Mass Spectrometry for Determining Labeling Efficiency

This protocol provides a general workflow for analyzing the degree of labeling using mass spectrometry.

Materials:

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

  • Labeled and unlabeled protein samples

Procedure:

  • Sample Preparation: Desalt the protein samples to remove any non-volatile salts.

  • Mass Spectrometry Analysis: a. For intact mass analysis, directly infuse the protein solution into the mass spectrometer. b. For peptide mapping, digest the protein with a protease (e.g., trypsin) and then analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: a. For intact mass analysis, the mass spectrum will show a distribution of peaks corresponding to the unlabeled protein and the protein with one, two, or more labels attached. The relative intensities of these peaks can be used to determine the average degree of labeling. b. For peptide mapping, the mass spectra of the peptides are analyzed to identify which peptides contain the desthiobiotin modification. This provides site-specific information about the labeling.

Visualizing Workflows and Relationships

To better understand the experimental processes and the interplay between different analytical methods, the following diagrams are provided.

experimental_workflow cluster_labeling Protein Labeling cluster_analysis Purity Evaluation protein Protein reaction Labeling Reaction protein->reaction reagent This compound + EDC reagent->reaction purification Purification (Desalting/Dialysis) reaction->purification labeled_protein Labeled Protein purification->labeled_protein sds_page SDS-PAGE labeled_protein->sds_page Analysis mass_spec Mass Spectrometry labeled_protein->mass_spec Analysis haba HABA Assay labeled_protein->haba Analysis hplc HPLC labeled_protein->hplc Analysis

Caption: Experimental workflow for labeling a protein with this compound and subsequent purity evaluation.

logical_relationships cluster_qualitative Qualitative/Semi-Quantitative cluster_quantitative Quantitative cluster_info Information Provided sds_page SDS-PAGE mass_shift Mass Shift sds_page->mass_shift mass_spec Mass Spectrometry degree_of_labeling Degree of Labeling mass_spec->degree_of_labeling haba HABA Assay molar_ratio Molar Ratio haba->molar_ratio hplc HPLC purity_percentage Purity (%) hplc->purity_percentage

Caption: Logical relationship between purity assessment methods and the type of information they provide.

References

Safety Operating Guide

Proper Disposal of Amine-PEG4-Desthiobiotin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount in scientific research. This document provides a comprehensive, step-by-step guide for the proper disposal of Amine-PEG4-Desthiobiotin, a non-hazardous reagent commonly used in drug development and research for protein labeling and purification. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with local and national regulations.

Hazard Classification and Safety Overview

Based on Safety Data Sheets (SDS) from multiple suppliers, this compound is not classified as a hazardous substance.[1][2][3][4] However, it is crucial to handle all laboratory chemicals with care.

Key Safety Information:

CharacteristicSummary of FindingsCitations
Hazard Classification Not a hazardous substance or mixture.[1][2][3]
Personal Protective Equipment (PPE) Wear suitable protective equipment, including gloves, lab coat, and safety glasses.[1][4]
Handling Avoid contact with skin, eyes, and clothing. Avoid creating dust.[1][2]
Storage Keep container tightly closed. Store in a freezer, protected from moisture.[1]
Spill Cleanup Take up mechanically, placing in appropriate containers for disposal. Avoid creating dust and clean the contaminated surface thoroughly.[2][4]

Step-by-Step Disposal Protocol

The overriding principle for laboratory waste is to have a disposal plan before starting any procedure.[5] The following protocol outlines the recommended disposal route for this compound in its various forms.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired this compound powder, and materials contaminated with the solid (e.g., weigh boats, contaminated gloves, wipes).

  • Liquid Waste: Solutions containing this compound.

  • Empty Containers: Original vials or containers that held the reagent.

2. Disposal Procedures:

Waste TypeDisposal Method
Solid Waste (Unused Reagent & Contaminated Materials) • Collect in a clearly labeled, sealed container designated for non-hazardous chemical waste. • Dispose of as non-hazardous solid waste according to your institution's guidelines. This may involve placing it directly into designated dumpsters, not laboratory trash cans handled by custodial staff.[6]
Liquid Waste (Aqueous Solutions) • For small quantities of dilute aqueous solutions, check with your institution's Environmental Health and Safety (EHS) office. Some non-hazardous liquid waste may be approved for drain disposal with copious amounts of water.[6][7] • If drain disposal is not permitted, collect the liquid waste in a sealed, labeled container for non-hazardous liquid waste and follow your institution's chemical waste pickup procedures.[7]
Empty Containers • Ensure containers are fully empty with no freestanding liquids.[6] • Deface or remove the original label to indicate the container is empty and no longer contains the chemical.[6] • Dispose of the empty, defaced container in the regular trash.[6]

Important Considerations:

  • Institutional Policies: Always consult and adhere to your institution's specific waste disposal policies and procedures.[5][8][9] Your EHS office is the primary resource for guidance.

  • Local Regulations: Disposal must be in accordance with all local and national regulations.[1] The waste generator is ultimately responsible for ensuring proper disposal.[10]

  • Mixtures: If this compound is mixed with other hazardous chemicals, the entire mixture must be treated and disposed of as hazardous waste according to the properties of the hazardous components.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Start: Generate this compound Waste cluster_1 Step 1: Identify Waste Type cluster_2 Step 2: Segregate and Contain cluster_3 Step 3: Follow Disposal Path start Waste Generated identify Identify Waste Form start->identify solid_waste Solid Waste (Powder, Contaminated Items) identify->solid_waste Solid liquid_waste Aqueous Solution identify->liquid_waste Liquid empty_container Empty Container identify->empty_container Empty solid_disposal Collect in Labeled Container for Non-Hazardous Chemical Waste solid_waste->solid_disposal liquid_disposal Consult Institutional Policy: Permitted for Drain Disposal? liquid_waste->liquid_disposal container_disposal Deface Label & Dispose in Regular Trash empty_container->container_disposal drain_disposal Dispose in Sink with Copious Water liquid_disposal->drain_disposal Yes liquid_collection Collect in Labeled Container for Non-Hazardous Liquid Waste liquid_disposal->liquid_collection No

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Amine-PEG4-Desthiobiotin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal protocols for Amine-PEG4-Desthiobiotin, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for handling amine-containing compounds, PEGylated reagents, and biotin (B1667282) derivatives.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling this compound. The required PPE is determined by the potential hazards associated with the amine functional group and the fine-powder nature of the compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z.87.1 standard.[1] A face shield should be worn over goggles if there is a significant splash risk.[1]Protects eyes and face from splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1] A flame-resistant or 100% cotton lab coat.[1] Closed-toe shoes and long pants.[1]Prevents skin contact with the chemical. Check glove manufacturer's resistance guide for extended contact.
Respiratory Protection All work should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]Minimizes the risk of inhaling fine particles of the reagent.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for the safe handling of this compound.

1. Preparation:

  • Ensure a certified chemical fume hood is available and functioning correctly.

  • Assemble all necessary equipment, including spatulas, weighing paper, and reaction vessels, within the fume hood.

  • Have a designated waste container ready for contaminated materials.

  • Locate the nearest safety shower and eye wash station before beginning work.[2]

2. Donning PPE:

  • Put on all required PPE as outlined in the table above before handling the chemical.[3]

3. Handling the Compound:

  • Perform all manipulations of this compound within the chemical fume hood to avoid generating and inhaling dust.[4]

  • Use spark-proof tools and avoid static discharge when handling the powder.[5]

  • Keep the container tightly closed when not in use.[1]

  • Avoid contact with skin, eyes, and clothing.[6]

4. Storage:

  • Upon receipt, store this compound at -20°C under an inert atmosphere like Argon or Nitrogen, and protected from light.[7][8][9]

  • Before use, allow the container to warm to room temperature slowly before opening to prevent condensation.[7]

  • After use, backfill the container with an inert gas before sealing and returning to -20°C storage.[7]

5. In Case of a Spill:

  • For minor spills, use dry clean-up procedures to avoid generating dust.[4]

  • Sweep or vacuum up the spilled material and place it in a sealed, labeled container for disposal.[4]

  • Decontaminate the spill area with alcohol and then wash with soap and water.[2]

  • For major spills, evacuate the area and alert emergency services.[4]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, should be considered hazardous waste.[5]

2. Waste Collection:

  • Collect all solid waste in a dedicated, sealed, and clearly labeled hazardous waste container.[3]

  • If the compound is dissolved in a solvent, collect the liquid waste in a separate, labeled, and sealed container compatible with the solvent used.

3. Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent.[5]

  • The rinsate should be collected and disposed of as hazardous chemical waste.[5]

  • Do not reuse empty containers.[5]

4. Final Disposal:

  • Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

G Figure 1. Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Verify Fume Hood Function prep2 Assemble Equipment prep1->prep2 prep3 Locate Safety Stations prep2->prep3 ppe Don PPE prep3->ppe handle Work in Fume Hood ppe->handle store Store at -20°C under Inert Gas handle->store collect_waste Collect Contaminated Materials store->collect_waste dispose_waste Dispose as Hazardous Waste collect_waste->dispose_waste spill Spill Cleanup exposure First Aid

Caption: Logical workflow for the safe handling of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。